ATX inhibitor 26
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C18H19Cl2N7O3 |
|---|---|
分子量 |
452.3 g/mol |
IUPAC名 |
(3,5-dichlorophenyl)methyl 4-[5-(2H-triazol-4-ylmethylamino)-1,3,4-oxadiazol-2-yl]piperidine-1-carboxylate |
InChI |
InChI=1S/C18H19Cl2N7O3/c19-13-5-11(6-14(20)7-13)10-29-18(28)27-3-1-12(2-4-27)16-24-25-17(30-16)21-8-15-9-22-26-23-15/h5-7,9,12H,1-4,8,10H2,(H,21,25)(H,22,23,26) |
InChIキー |
LMCWDXBBYKLXFJ-UHFFFAOYSA-N |
製品の起源 |
United States |
Foundational & Exploratory
The Core Mechanism of Action of ATX Inhibitor 26: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a multitude of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. Consequently, the inhibition of ATX has emerged as a promising therapeutic strategy for a range of diseases, most notably idiopathic pulmonary fibrosis (IPF). This technical guide provides an in-depth exploration of the mechanism of action of ATX inhibitors, with a specific focus on ATX inhibitor 26, and supplemented with data from the extensively studied clinical candidate, ziritaxestat (B607656) (GLPG1690). This document details the core inhibitory mechanisms, associated signaling pathways, quantitative efficacy data, and comprehensive experimental protocols relevant to the study of these compounds.
Introduction to Autotaxin and its Role in Disease
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary producer of extracellular LPA through the hydrolysis of lysophosphatidylcholine (B164491) (LPC).[1] LPA exerts its diverse cellular effects by binding to a family of at least six G protein-coupled receptors (GPCRs): LPA1-6.[2] This signaling cascade is crucial in normal physiological processes; however, its dysregulation is a hallmark of several diseases, including cancer, inflammatory disorders, and fibrotic conditions.[1] In fibrotic diseases such as IPF, elevated levels of both ATX and LPA are observed in the lungs, contributing to the progressive and irreversible scarring of lung tissue.[3][4] Therefore, inhibiting ATX to reduce LPA production presents a targeted therapeutic approach to mitigate disease progression.
Core Mechanism of Action of this compound
This compound is a potent small molecule inhibitor of autotaxin. Its primary mechanism of action is the direct inhibition of the enzymatic activity of ATX, thereby blocking the conversion of LPC to LPA. This leads to a reduction in the bioavailability of LPA and subsequent attenuation of LPA receptor-mediated downstream signaling. The functional consequences of this inhibition include the suppression of key cellular processes involved in fibrosis, such as fibroblast migration and collagen deposition.
Signaling Pathway
The ATX-LPA signaling pathway is a complex network that influences multiple cellular functions. This compound intervenes at the initial step of this cascade.
Quantitative Data
The efficacy of ATX inhibitors is quantified through various in vitro and in vivo parameters. The following tables summarize the key quantitative data for this compound and the related compound, GLPG1690.
| Inhibitor | Parameter | Value | Condition | Reference |
| This compound | IC50 | 57 nM | Human Plasma | [5][6] |
| GLPG1690 | IC50 | 131 nM | Biochemical Assay (Human ATX) | |
| GLPG1690 | IC50 | 224 nM | Biochemical Assay (Mouse ATX) | |
| GLPG1690 | IC50 | 242 nM | LPA Production in Human Plasma | |
| GLPG1690 | Ki | 15 nM | Competitive vs. LPC |
| Compound | Parameter | Dose | Value | Species/System | Reference |
| GLPG1690 | Max. LPA Reduction | 3 mg/kg (oral) | ~84% | Mouse Plasma | |
| GLPG1690 | Max. LPA Reduction | 10 mg/kg (oral) | ~91% | Mouse Plasma | |
| GLPG1690 | Max. LPA Reduction | 30 mg/kg (oral) | ~95% | Mouse Plasma | |
| GLPG1690 | Max. LPA Reduction | 20-1500 mg (single oral) | ~90% | Human Plasma | [6] |
| GLPG1690 | Tmax | 20-1500 mg (single oral) | ~2 hours | Healthy Volunteers | [5] |
| GLPG1690 | t1/2 | 20-1500 mg (single oral) | ~5 hours | Healthy Volunteers | [5][6] |
| GLPG1690 | Change in FVC | 600 mg daily for 12 weeks | +25 mL (vs. -70 mL for placebo) | IPF Patients | [3] |
Experimental Protocols
The characterization of ATX inhibitors involves a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.
In Vitro Autotaxin Enzyme Inhibition Assay (Amplex Red Method)
This assay quantifies the enzymatic activity of ATX by measuring the production of choline (B1196258), a product of LPC hydrolysis.
Methodology:
-
Reagent Preparation:
-
Prepare a working solution of recombinant human ATX in an appropriate assay buffer (e.g., 100 mM Tris-HCl, pH 9.0, 500 mM NaCl, 5 mM MgCl2, 0.05% Triton X-100).
-
Prepare serial dilutions of this compound in the assay buffer.
-
Prepare a reaction mixture containing Amplex Red reagent, horseradish peroxidase (HRP), choline oxidase, and the ATX substrate, lysophosphatidylcholine (LPC).
-
-
Assay Procedure:
-
In a 96-well microplate, add the ATX solution to each well.
-
Add the serially diluted this compound or vehicle control to the respective wells.
-
Pre-incubate the plate at 37°C for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the enzymatic reaction by adding the reaction mixture to all wells.
-
Incubate the plate at 37°C, protected from light, for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure the fluorescence intensity using a microplate reader with excitation at 530-560 nm and emission at approximately 590 nm.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control.
-
Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Cell Migration Assay (Transwell Method)
This assay assesses the ability of an inhibitor to block the migration of cells towards a chemoattractant.
Methodology:
-
Cell Preparation:
-
Culture a relevant cell line (e.g., A549 lung carcinoma cells, primary lung fibroblasts) to 70-80% confluency.
-
Serum-starve the cells for 12-24 hours prior to the assay.
-
Harvest the cells and resuspend them in a serum-free medium at a concentration of 1 x 10^5 cells/mL.
-
-
Assay Setup:
-
Place Transwell inserts (8 µm pore size) into the wells of a 24-well plate.
-
In the lower chamber, add a medium containing a chemoattractant (e.g., 10% fetal bovine serum or LPA).
-
In the upper chamber (the Transwell insert), add the cell suspension.
-
Add different concentrations of this compound or vehicle control to both the upper and lower chambers.
-
-
Incubation and Analysis:
-
Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-24 hours.
-
After incubation, remove the non-migrated cells from the upper surface of the insert membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol (B129727) and stain with a solution such as crystal violet.
-
Elute the stain and measure the absorbance using a microplate reader, or count the number of migrated cells in several microscopic fields.
-
Quantify the inhibition of cell migration relative to the vehicle control.
-
Bleomycin-Induced Pulmonary Fibrosis Model
This in vivo model is a standard for evaluating the anti-fibrotic potential of therapeutic agents.
Methodology:
-
Animal Model:
-
Use male C57BL/6 mice, 8-10 weeks old.
-
-
Induction of Fibrosis:
-
Anesthetize the mice.
-
Induce pulmonary fibrosis by a single intratracheal instillation of bleomycin (B88199) (e.g., 1.5 U/kg) dissolved in sterile saline. Control animals receive saline only.
-
-
Inhibitor Treatment:
-
Begin treatment with this compound or vehicle control on a specified day post-bleomycin administration (e.g., day 7 for therapeutic intervention).
-
Administer the inhibitor daily via oral gavage at a predetermined dose.
-
-
Assessment of Fibrosis (Day 21 or 28):
-
Euthanize the mice and collect the lungs.
-
Histological Analysis: Fix one lung lobe in formalin, embed in paraffin, and section. Stain sections with Masson's trichrome to visualize collagen deposition. Score the extent of fibrosis using the Ashcroft scoring system.
-
Hydroxyproline Assay: Homogenize a portion of the lung tissue and determine the total collagen content by measuring the amount of hydroxyproline, a major component of collagen.
-
Bronchoalveolar Lavage (BAL) Fluid Analysis: Collect BAL fluid to measure inflammatory cell counts and cytokine levels.
-
Conclusion
This compound represents a potent and specific tool for modulating the ATX-LPA signaling axis. Its mechanism of action, centered on the direct inhibition of autotaxin's enzymatic activity, translates to significant anti-fibrotic effects in preclinical models. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working to further elucidate the therapeutic potential of ATX inhibition in fibrosis and other related pathologies. The clinical data from GLPG1690 further underscores the promise of this therapeutic strategy, paving the way for the development of novel treatments for diseases with high unmet medical needs.
References
- 1. Population Pharmacokinetic and Pharmacodynamic Analysis of GLPG1690, an Autotaxin Inhibitor, in Healthy Volunteers and Patients with Idiopathic Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pharmacologic targeting of the ATX/LPA axis attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Safety, tolerability, pharmacokinetics, and pharmacodynamics of GLPG1690, a novel autotaxin inhibitor, to treat idiopathic pulmonary fibrosis (FLORA): a phase 2a randomised placebo-controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. stackscientific.nd.edu [stackscientific.nd.edu]
- 5. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. publications.ersnet.org [publications.ersnet.org]
An In-depth Technical Guide to the Autotaxin-LPA Signaling Pathway in Fibrosis
Audience: Researchers, Scientists, and Drug Development Professionals
Executive Summary
Fibrosis, the excessive accumulation of extracellular matrix, is a pathological hallmark of numerous chronic diseases leading to organ failure and significant morbidity and mortality.[1][2] A growing body of evidence has identified the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis as a core, druggable pathway in the progression of fibrosis across multiple organs, including the lungs, liver, kidneys, and skin.[1][3][4][5] Autotaxin (ATX), a secreted lysophospholipase D, is the primary producer of extracellular LPA, a potent bioactive lipid mediator.[4][6] LPA exerts its effects through a family of G protein-coupled receptors (GPCRs), initiating a cascade of pro-fibrotic cellular responses such as fibroblast recruitment, proliferation, activation, and resistance to apoptosis, as well as promoting vascular leakage and epithelial injury.[1][2][3][7] This guide provides a comprehensive technical overview of the ATX-LPA pathway, its mechanistic role in various fibrotic diseases, key quantitative data, detailed experimental methodologies, and the current landscape of therapeutic interventions targeting this critical axis.
The Core Signaling Axis: From ATX to Cellular Response
The ATX-LPA signaling pathway is a fundamental process that translates extracellular lipid signals into potent cellular actions.
Generation of LPA by Autotaxin
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) found in most biological fluids.[4][8] Its principal function is the hydrolysis of lysophosphatidylcholine (B164491) (LPC) and other lysophospholipids into LPA.[3][6] This enzymatic conversion is the rate-limiting step for the bulk of extracellular LPA production, making ATX a critical control point in the pathway.[3][4][8]
LPA Receptors and Downstream Signaling
LPA signals through at least six distinct, high-affinity GPCRs, designated LPA₁ to LPA₆, which exhibit widespread but differential tissue distribution.[3][8] Upon LPA binding, these receptors couple to three main families of heterotrimeric G proteins, initiating divergent downstream cascades:[2][9]
-
Gα₁₂/₁₃ Pathway: Activation of this pathway stimulates the RhoA/ROCK cascade, which is fundamental for cytoskeletal reorganization, stress fiber formation, cell contraction, and migration—key events in fibroblast activation and myofibroblast differentiation.[2]
-
Gαq/₁₁ Pathway: This pathway activates Phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP₃) and diacylglycerol (DAG). This results in intracellular calcium mobilization and protein kinase C (PKC) activation, influencing cell proliferation and gene expression.[2]
-
Gαi/o Pathway: Coupling to Gαi/o inhibits adenylyl cyclase and activates the Ras-MAPK and PI3K/Akt signaling pathways, which are crucial for cell survival, proliferation, and migration.[9]
The specific cellular outcome of LPA signaling is determined by the complement of LPA receptors expressed on the cell surface and the local concentration of LPA.
Role of the ATX-LPA Axis in Organ Fibrosis
Elevated ATX expression and/or LPA levels are a common feature in the pathology of fibrosis across multiple organs.
Pulmonary Fibrosis
In idiopathic pulmonary fibrosis (IPF), ATX and LPA levels are significantly increased in the bronchoalveolar lavage (BAL) fluid of patients.[4][9][10] The pathway is a critical driver of disease pathogenesis:
-
Fibroblast Recruitment and Activation: LPA is a potent chemoattractant for fibroblasts, mediating their migration and accumulation at sites of injury, primarily through the LPA₁ receptor.[3][7][11]
-
Epithelial Injury: LPA signaling via LPA₁ and LPA₂ promotes the apoptosis of alveolar epithelial cells, a key initiating event in IPF.[8][12][13]
-
Vascular Leak: LPA₁ activation disrupts endothelial barrier function, leading to vascular leakage into the alveolar space. This allows plasma components to enter the lung, promoting inflammation and coagulation, which further drive the fibrotic process.[3][14]
-
TGF-β Activation: LPA signaling through LPA₂ can induce the αvβ6 integrin-mediated activation of latent transforming growth factor-β (TGF-β), a master regulator of fibrosis.[3]
Preclinical studies using the bleomycin-induced lung fibrosis model have consistently shown that genetic deletion or pharmacological inhibition of ATX or the LPA₁ receptor dramatically attenuates the development of fibrosis.[3][11][15]
Liver Fibrosis
Serum ATX levels correlate significantly with the stage of liver fibrosis and ballooning in patients with non-alcoholic fatty liver disease (NAFLD).[16] Studies have established ATX as a novel player in the pathogenesis of liver fibrosis and cancer.[6][17] Hepatocyte-specific genetic manipulation of ATX has confirmed its pro-fibrotic role in the liver.[17] Pharmacological inhibition of ATX has been shown to be effective in mouse models of liver fibrosis, including non-alcoholic steatohepatitis (NASH).[18][19]
Kidney Fibrosis
In models of renal interstitial fibrosis, such as unilateral ureteral obstruction (UUO), renal ATX protein levels and activity increase as fibrosis progresses.[20][21] This accumulation of ATX in the renal interstitium, likely facilitated by vascular leakage, drives fibroblast accumulation and enhances vascular permeability, contributing directly to the pathogenesis of renal fibrosis.[20][21] Targeting either ATX or the LPA₁ receptor has been shown to ameliorate renal fibrosis in preclinical models.[5][10]
Systemic Sclerosis (SSc) and Dermal Fibrosis
ATX and LPA are also deeply implicated in the fibrosis associated with systemic sclerosis.[22][23][24] Research has uncovered a pathogenic amplification loop where LPA stimulates fibroblasts to produce interleukin-6 (IL-6), and IL-6, in turn, stimulates these same cells to express more ATX.[22][23] This creates a self-sustaining cycle that drives fibrosis. Pharmacological inhibition of ATX attenuates dermal fibrosis and IL-6 expression in the bleomycin-induced mouse model of SSc.[22][23]
Therapeutic Targeting of the ATX-LPA Pathway
The central role of this axis in fibrosis has made it an attractive target for therapeutic intervention. Two primary strategies have been pursued: direct inhibition of the ATX enzyme and antagonism of LPA receptors, primarily LPA₁.[25][26]
Autotaxin Inhibitors
Several small-molecule ATX inhibitors have been developed and tested in clinical trials.
-
Ziritaxestat (GLPG1690): Was the first ATX inhibitor to reach large Phase III trials (ISABELA) for IPF.[25][27][28] However, the trials were terminated due to a lack of efficacy and a potential increase in mortality at higher doses, highlighting the complexities of targeting this pathway.[7][25]
-
BBT-877 and BLD-0409: These are other orally available ATX inhibitors that have advanced to Phase II clinical trials for IPF.[12][25]
LPA₁ Receptor Antagonists
Targeting the primary pro-fibrotic LPA receptor, LPA₁, has also shown promise.
-
BMS-986020: A first-generation LPA₁ antagonist that demonstrated a significant slowing of Forced Vital Capacity (FVC) decline in a Phase II study for IPF. Development was halted due to off-target hepatobiliary toxicity.[7]
-
Admilparant: A next-generation oral LPA₁ antagonist that has shown positive results in a Phase II study, demonstrating the continued potential of this therapeutic approach.[7]
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies, illustrating the role of the ATX-LPA axis in fibrosis.
Table 1: ATX and LPA Levels in Fibrotic Conditions
| Analyte | Condition | Matrix | Change vs. Control | Reference |
| Autotaxin (ATX) | Idiopathic Pulmonary Fibrosis | BAL Fluid | Increased | [4][13][29] |
| Autotaxin (ATX) | Systemic Sclerosis | Skin Biopsy | ~3-fold increase | |
| Autotaxin (ATX) | Liver Fibrosis (NAFLD) | Serum | Significantly higher | [16] |
| Autotaxin (ATX) | Renal Fibrosis (UUO Model) | Kidney Tissue | Increased protein & activity | [20] |
| LPA | Idiopathic Pulmonary Fibrosis | BAL Fluid | Increased | [10][14] |
Table 2: Efficacy of ATX-LPA Pathway Inhibitors in Preclinical Models
| Inhibitor | Model | Organ | Efficacy Endpoint | Result | Reference |
| PAT-048 (ATXi) | Bleomycin-induced SSc | Skin | Attenuation of dermal fibrosis | ~50% reduction | [23] |
| PAT-048 (ATXi) | Bleomycin-induced SSc | Skin | Reduction in IL-6 expression | Significantly reduced | [23] |
| PAT-505 (ATXi) | NASH Model (CDAHFD) | Liver | Reduction in liver fibrosis | Robustly reduced | [18][19] |
| ATX Inhibition | UUO-induced Renal Fibrosis | Kidney | Attenuation of fibrosis | Partially attenuated | [20][21] |
| LPA₁ Antagonist | Bleomycin-induced PF | Lung | Protection from fibrosis | Dramatically protected | [14] |
Key Experimental Protocols
Standardized and validated methodologies are crucial for studying the ATX-LPA pathway.
Measurement of Autotaxin Activity
Protocol 1: Colorimetric (TOOS) Assay [30] This assay measures the choline (B1196258) released from the ATX-catalyzed hydrolysis of LPC.
-
Principle: ATX cleaves LPC to produce LPA and choline. Choline is then oxidized by choline oxidase to produce hydrogen peroxide (H₂O₂). In the presence of horseradish peroxidase (HRP), H₂O₂ reacts with 4-aminoantipyrine (B1666024) (4-AAP) and TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline) to form a quinoneimine dye, which can be measured spectrophotometrically at 555 nm.[30]
-
Procedure:
-
Incubate diluted plasma or biological sample with an LPC substrate in a buffered solution (e.g., 100 mM Tris-HCl pH 9.0, 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂) for a set time (e.g., 4 hours) at 37°C.[30][31]
-
Add a color reagent mix containing 4-AAP, HRP, TOOS, and choline oxidase.[30]
-
Measure the absorbance at 555 nm over time. The rate of color development is proportional to the ATX activity in the sample.
-
Protocol 2: Fluorogenic Assay [32] This method uses a synthetic substrate for a more direct and sensitive measurement.
-
Principle: A fluorogenic substrate, such as FS-3, is an LPC analogue conjugated with both a fluorophore and a quencher. In its intact state, fluorescence is quenched. When ATX cleaves the substrate, the fluorophore is liberated from the quencher, resulting in a measurable increase in fluorescence.[32]
-
Procedure:
-
Incubate the biological sample (serum, plasma, cell culture media) with the FS-3 substrate in an appropriate assay buffer.
-
Measure the increase in fluorescence over time using a fluorescence plate reader (e.g., Excitation/Emission ~485/528 nm). The rate of fluorescence increase is directly proportional to ATX activity.
-
Quantification of LPA Species
Protocol: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) [33][34] LC-MS/MS is the gold standard for accurately quantifying individual LPA species in complex biological matrices due to its high sensitivity and selectivity.[33]
-
Principle: Different LPA species (e.g., 16:0, 18:1, 20:4 LPA) are first separated based on their physicochemical properties using high-performance liquid chromatography (HPLC), typically with a reversed-phase C18 column. The separated molecules are then ionized (e.g., by electrospray ionization - ESI) and detected by a tandem mass spectrometer, which measures the mass-to-charge ratio of the parent ion and its specific fragmentation products, allowing for precise quantification.[34]
-
Procedure:
-
Lipid Extraction: Extract lipids from the sample (e.g., plasma, BAL fluid) using a robust method like a Bligh-Dyer or butanol liquid-liquid extraction, often under acidic conditions. A non-endogenous lipid, such as C17:0 LPA, is added as an internal standard to correct for extraction efficiency and instrument variability.[33][34][35]
-
LC Separation: Inject the extracted lipid sample onto a C8 or C18 reversed-phase column. Elute the LPA species using a gradient of organic solvents (e.g., methanol/water with formic acid and ammonium (B1175870) formate).[35]
-
MS/MS Detection: Analyze the column eluent using a mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. Specific precursor-to-product ion transitions are monitored for each LPA species and the internal standard.[35]
-
Quantification: Generate a standard curve using known concentrations of authentic LPA standards. Quantify the amount of each LPA species in the sample by comparing its peak area ratio to the internal standard against the standard curve.
-
Animal Models of Fibrosis
Protocol: Bleomycin-Induced Pulmonary Fibrosis [3][23] This is the most widely used and characterized animal model for studying IPF.
-
Principle: Intratracheal or subcutaneous administration of the chemotherapeutic agent bleomycin (B88199) causes direct epithelial cell injury and an ensuing inflammatory and fibrotic response that recapitulates many features of human IPF.
-
Procedure (Intratracheal Model):
-
Anesthetize mice (e.g., C57BL/6).
-
Administer a single dose of bleomycin sulfate (B86663) dissolved in sterile saline directly into the trachea.
-
Monitor animals for a period of 14 to 28 days, during which fibrosis develops.
-
Therapeutic compounds (e.g., ATX inhibitors) can be administered prophylactically or therapeutically during this period.
-
At the endpoint, harvest lungs for analysis of fibrosis via histology (e.g., Ashcroft scoring, Masson's trichrome staining) and biochemistry (e.g., hydroxyproline (B1673980) assay for collagen content). BAL fluid can also be collected to measure inflammatory cells, ATX, and LPA levels.
-
Conclusion and Future Directions
The autotaxin-LPA signaling axis is unequivocally a central and pleiotropic driver of fibrosis in a multitude of organs.[1] Its role in mediating fundamental pro-fibrotic cellular responses—from fibroblast recruitment and activation to epithelial injury and vascular leak—is well-established through extensive preclinical data.[1][3][4] While initial clinical trials with ATX inhibitors for IPF have yielded disappointing results, the validation of LPA₁ as a target continues to show promise.[7][25]
Future research must focus on several key areas:
-
Patient Stratification: Given the heterogeneity of fibrotic diseases, identifying patient populations most likely to respond to ATX-LPA pathway inhibition is critical.[25][36]
-
Combination Therapies: Exploring the efficacy of combining ATX-LPA inhibitors with existing anti-fibrotic agents may offer synergistic benefits.[25][36]
-
Understanding Receptor Complexity: Further elucidating the specific roles of different LPA receptors (beyond LPA₁) in various fibrotic contexts could reveal more nuanced therapeutic targets.
-
Beyond Catalytic Activity: Investigating the non-catalytic, chaperone functions of ATX in presenting LPA to its receptors may unveil novel mechanisms and therapeutic strategies.[37][38]
The ATX-LPA pathway remains a highly compelling area for the development of novel anti-fibrotic therapies. Continued investigation and refined clinical strategies are essential to translate the strong preclinical rationale into effective treatments for patients suffering from devastating fibrotic diseases.
References
- 1. jstage.jst.go.jp [jstage.jst.go.jp]
- 2. benchchem.com [benchchem.com]
- 3. Autotaxin Emerges as a Therapeutic Target for Idiopathic Pulmonary Fibrosis: Limiting Fibrosis by Limiting Lysophosphatidic Acid Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. karger.com [karger.com]
- 6. Autotaxin in liver fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. atsjournals.org [atsjournals.org]
- 8. wjgnet.com [wjgnet.com]
- 9. publications.ersnet.org [publications.ersnet.org]
- 10. Lysophosphatidic Acid Receptors: Biochemical and Clinical Implications in Different Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Autotaxin-LPA receptor axis in the pathogenesis of lung diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. tandfonline.com [tandfonline.com]
- 14. Role of the Lysophospholipid Mediators Lysophosphatidic Acid and Sphingosine 1-Phosphate in Lung Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 15. atsjournals.org [atsjournals.org]
- 16. Serum autotaxin levels are correlated with hepatic fibrosis and ballooning in patients with non-alcoholic fatty liver disease - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Hepatocyte autotaxin expression promotes liver fibrosis and cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. [PDF] Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis | Semantic Scholar [semanticscholar.org]
- 19. researchgate.net [researchgate.net]
- 20. The involvement of autotaxin in renal interstitial fibrosis through regulation of fibroblast functions and induction of vascular leakage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. pure.flib.u-fukui.ac.jp [pure.flib.u-fukui.ac.jp]
- 22. An Autotaxin/Lysophosphatidic Acid/Interleukin-6 Amplification Loop Drives Scleroderma Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. sclerodermanews.com [sclerodermanews.com]
- 24. Autotaxin Is Highly Expressed in Systemic Sclerosis (SSc) Skin, Mediates Dermal Fibrosis Via IL-6, and Is a Target for SSc Therapy - ACR Meeting Abstracts [acrabstracts.org]
- 25. tandfonline.com [tandfonline.com]
- 26. researchgate.net [researchgate.net]
- 27. researchgate.net [researchgate.net]
- 28. books.rsc.org [books.rsc.org]
- 29. Frontiers | Autotaxin in Pathophysiology and Pulmonary Fibrosis [frontiersin.org]
- 30. The Bulk of Autotaxin Activity Is Dispensable for Adult Mouse Life - PMC [pmc.ncbi.nlm.nih.gov]
- 31. researchgate.net [researchgate.net]
- 32. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 33. Quantitative determination of lysophosphatidic acids (LPAs) in human saliva and gingival crevicular fluid (GCF) by LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 34. Quantitative determination of lysophosphatidic acid by LC/ESI/MS/MS employing a reversed phase HPLC column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 35. Measurement of lysophosphatidic acid and sphingosine 1 phosphate by liquid chromatography-coupled electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 36. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 37. publications.ersnet.org [publications.ersnet.org]
- 38. researchgate.net [researchgate.net]
A Technical Guide to the Discovery and Synthesis of Novel Autotaxin (ATX) Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction to Autotaxin (ATX) and the ATX-LPA Signaling Axis
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted glycoprotein (B1211001) with lysophospholipase D (lysoPLD) activity.[1][2] It is a pivotal enzyme in extracellular signaling, primarily responsible for the hydrolysis of lysophosphatidylcholine (B164491) (LPC) into the bioactive lipid mediator, lysophosphatidic acid (LPA).[2][3] LPA exerts its pleiotropic effects by activating at least six specific G-protein coupled receptors (GPCRs), designated LPAR1-6.[2][4]
The ATX-LPA signaling axis is integral to numerous physiological processes, including embryonic development, wound healing, and lymphocyte trafficking.[1][3] However, dysregulation and overexpression of this pathway are strongly implicated in the pathogenesis of a wide range of diseases, most notably in idiopathic pulmonary fibrosis (IPF), chronic inflammation, and the progression and metastasis of various cancers.[4][5][6] This pathological involvement has established ATX as a high-priority therapeutic target for drug discovery.[5]
The ATX-LPA Signaling Pathway
The pathway is initiated by the enzymatic action of ATX on extracellular LPC. The product, LPA, then binds to its cognate receptors on the cell surface, triggering a cascade of downstream intracellular signaling events. These pathways, including the Ras/Raf, RhoA, and phosphoinositide 3-kinase (PI3K) pathways, ultimately modulate fundamental cellular responses such as proliferation, survival, migration, and invasion.[1][3]
Strategies for the Discovery of Novel ATX Inhibitors
The pursuit of ATX inhibitors has evolved from initial high-throughput screening (HTS) campaigns to sophisticated structure-based drug design (SBDD) approaches.[5][7] The elucidation of the ATX crystal structure, revealing a tripartite binding site composed of a catalytic active site, a hydrophobic pocket, and an allosteric tunnel, has been instrumental in this evolution.[7][8] Modern discovery workflows integrate computational and experimental techniques to identify and optimize potent and selective inhibitors.[5][9]
References
- 1. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Autotaxin and LPA receptor signaling in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. tandfonline.com [tandfonline.com]
- 7. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. [PDF] Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors | Semantic Scholar [semanticscholar.org]
The Core of LPA Receptor Antagonism: A Technical Guide for Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
Lysophosphatidic acid (LPA) is a ubiquitous, bioactive phospholipid that exerts pleiotropic effects on a wide range of cellular processes, including proliferation, survival, migration, and differentiation.[1][2] These effects are mediated through a family of at least six G protein-coupled receptors (GPCRs), designated LPA₁ through LPA₆.[2] The diverse physiological and pathological roles of LPA signaling, implicated in diseases ranging from fibrosis and cancer to neuropathic pain, have positioned LPA receptors as attractive therapeutic targets.[3] This in-depth technical guide provides a comprehensive overview of LPA receptor antagonism, focusing on the core aspects of signaling, quantitative analysis of antagonists, and detailed experimental methodologies.
LPA Receptor Signaling Pathways
LPA receptors are rhodopsin-like GPCRs that couple to one or more of the four main families of heterotrimeric G proteins: Gαi/o, Gαq/11, Gα12/13, and Gαs.[2][4] This differential coupling initiates a cascade of downstream signaling events that ultimately dictate the cellular response. The specific G protein coupling and subsequent signaling pathways for the well-characterized LPA receptors are detailed below.
LPA₁ Receptor Signaling
The LPA₁ receptor primarily couples to Gαi/o, Gαq/11, and Gα12/13, leading to the activation of multiple downstream effector pathways.[2] Antagonism of LPA₁ blocks the initiation of these signaling cascades.
LPA₂ and LPA₃ Receptor Signaling
LPA₂ and LPA₃ share similarities in their signaling profiles with LPA₁, coupling to Gαi/o, Gαq/11, and Gα12/13 to regulate cellular functions such as survival and migration.[2] However, there are some distinctions; for instance, LPA₃ does not couple to Gα₁₂/₁₃ as efficiently as LPA₁ and LPA₂.[5]
LPA₄, LPA₅, and LPA₆ Receptor Signaling
The signaling pathways of LPA₄, LPA₅, and LPA₆ are less characterized but show distinct G protein coupling. LPA₄ couples to Gαs, Gαq/11, and Gα12/13, uniquely leading to an increase in intracellular cAMP via Gαs activation.[4] LPA₅ couples to Gαq/11 and Gα12/13.[4] The signaling of LPA₆ is still under active investigation.
Quantitative Data on LPA Receptor Antagonists
The development of selective and potent LPA receptor antagonists is a major focus of research. The following tables summarize the in vitro potencies of several key antagonists across different LPA receptor subtypes.
Table 1: Potency of LPA₁ Receptor Antagonists
| Compound | Assay Type | Species | IC₅₀ (µM) | Kᵢ (µM) | Reference(s) |
| AM095 | GTPγS Binding | Human | 0.98 | - | [1][6] |
| GTPγS Binding | Mouse | 0.73 | - | [1][6] | |
| Calcium Flux | Human | 0.025 | - | [1] | |
| Calcium Flux | Mouse | 0.023 | - | [1] | |
| Chemotaxis | Human | 0.233 | - | [6] | |
| Chemotaxis | Mouse | 0.778 | - | [6] | |
| BMS-986020 | - | - | - | - | [2][7] |
| AM966 | Calcium Flux | Human | 0.017 | - | [8] |
| ONO-7300243 | - | - | 0.160 | - | [5][8] |
Table 2: Potency of Dual and Multi-Subtype LPA Receptor Antagonists
| Compound | Target Receptors | Assay Type | Species | IC₅₀ (µM) | Kᵢ (µM) | Reference(s) |
| Ki16425 | LPA₁, LPA₃ | GTPγS Binding | - | - | 0.25 (LPA₁), 0.36 (LPA₃) | [9] |
| Inositol Phosphate Production | - | - | - | 0.34 (LPA₁), 0.93 (LPA₃) | [3][8] | |
| Inositol Phosphate Production | - | - | - | 6.5 (LPA₂) | [3][5] | |
| Ki16198 | LPA₁, LPA₃ | Inositol Phosphate Production | - | - | 0.34 (LPA₁), 0.93 (LPA₃) | [5][8] |
Experimental Protocols
Detailed and robust experimental protocols are critical for the accurate characterization of LPA receptor antagonists. Below are methodologies for key in vitro assays.
GTPγS Binding Assay
This functional assay measures the ability of an antagonist to inhibit agonist-induced binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to G proteins coupled to the LPA receptor.[6]
Materials:
-
Cell membranes expressing the LPA receptor of interest (e.g., CHO-hLPA₁)
-
[³⁵S]GTPγS
-
Guanosine diphosphate (B83284) (GDP)
-
LPA (agonist)
-
Test antagonist (e.g., AM095)
-
Assay Buffer: 50 mM HEPES, 100 mM NaCl, 10 mM MgCl₂, pH 7.4
-
Scintillation cocktail and counter
Procedure:
-
Prepare a reaction mixture containing cell membranes (10-20 µg protein), GDP (10 µM), and varying concentrations of the antagonist in assay buffer.
-
Pre-incubate the mixture for 15 minutes at 30°C.
-
Add LPA to a final concentration equal to its EC₈₀ for stimulation.
-
Initiate the binding reaction by adding [³⁵S]GTPγS to a final concentration of 0.1 nM.
-
Incubate for 60 minutes at 30°C with gentle agitation.
-
Terminate the reaction by rapid filtration through glass fiber filters.
-
Wash the filters three times with ice-cold assay buffer.
-
Measure the filter-bound radioactivity using a scintillation counter.
-
Calculate the percentage of inhibition of agonist-stimulated [³⁵S]GTPγS binding for each antagonist concentration and determine the IC₅₀ value.
Calcium Mobilization Assay
This assay measures the antagonist's ability to block the LPA-induced increase in intracellular calcium concentration, a hallmark of Gαq/11 activation.[2]
Materials:
-
Cells stably expressing the LPA receptor of interest (e.g., HEK293-hLPA₁)
-
Calcium-sensitive fluorescent dye (e.g., Fluo-4 AM)
-
Pluronic F-127
-
LPA (agonist)
-
Test antagonist
-
Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4
-
Fluorescence plate reader with automated liquid handling
Procedure:
-
Seed cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.
-
Load the cells with the calcium-sensitive dye in assay buffer for 60 minutes at 37°C.
-
Wash the cells with assay buffer to remove excess dye.
-
Add varying concentrations of the antagonist to the wells and incubate for 15-30 minutes.
-
Measure the baseline fluorescence.
-
Add LPA (at its EC₈₀ concentration) to the wells and immediately begin measuring the fluorescence intensity over time.
-
Calculate the peak fluorescence response for each well.
-
Determine the percentage of inhibition of the LPA-induced calcium response for each antagonist concentration and calculate the IC₅₀ value.
Transwell Chemotaxis Assay
This assay assesses the ability of an antagonist to inhibit LPA-induced directional cell migration.[1]
Materials:
-
Transwell inserts (typically 8 µm pore size)
-
24-well plates
-
Cell line expressing the LPA receptor of interest (e.g., A2058 melanoma cells)
-
Serum-free media (SFM)
-
LPA (chemoattractant)
-
Test antagonist
-
Crystal violet stain
Procedure:
-
Serum-starve the cells for 18-24 hours prior to the assay.
-
Add SFM containing LPA to the lower chamber of the 24-well plate.
-
Resuspend the serum-starved cells in SFM containing varying concentrations of the antagonist.
-
Add the cell suspension to the upper chamber of the Transwell inserts.
-
Incubate for 4-24 hours at 37°C to allow for cell migration.
-
Remove the non-migrated cells from the upper surface of the insert with a cotton swab.
-
Fix and stain the migrated cells on the lower surface of the membrane with crystal violet.
-
Elute the stain and measure the absorbance, or count the number of migrated cells under a microscope.
-
Calculate the percentage of inhibition of LPA-induced migration for each antagonist concentration and determine the IC₅₀ value.
Western Blot for MAPK/ERK Phosphorylation
This assay is used to determine if an antagonist can block LPA-induced activation of the MAPK/ERK signaling pathway, a common downstream event of LPA receptor activation.
Materials:
-
Cell line expressing the LPA receptor of interest
-
LPA (agonist)
-
Test antagonist
-
Lysis buffer with phosphatase and protease inhibitors
-
Primary antibodies: anti-phospho-ERK1/2 and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
SDS-PAGE and Western blotting equipment
Procedure:
-
Serum-starve cells overnight.
-
Pre-treat cells with varying concentrations of the antagonist for 30-60 minutes.
-
Stimulate the cells with LPA for 5-15 minutes.
-
Lyse the cells and collect the protein lysates.
-
Determine protein concentration using a standard assay (e.g., BCA).
-
Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST.
-
Incubate the membrane with the anti-phospho-ERK1/2 primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with the anti-total-ERK1/2 antibody as a loading control.
-
Quantify the band intensities and express the results as the ratio of phosphorylated ERK to total ERK.
Conclusion
The intricate signaling networks of LPA receptors present a rich landscape for therapeutic intervention. A thorough understanding of the specific receptor subtypes, their downstream signaling cascades, and the quantitative pharmacology of their antagonists is paramount for the successful development of novel therapeutics. The detailed experimental protocols provided in this guide offer a robust framework for the characterization of LPA receptor antagonists, facilitating the advancement of promising candidates from the bench to the clinic. As research continues to unravel the complexities of LPA signaling, the strategic application of selective antagonists holds the potential to address a multitude of unmet medical needs.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. ccrod.cancer.gov [ccrod.cancer.gov]
- 4. LPA receptor signaling: pharmacology, physiology, and pathophysiology - PMC [pmc.ncbi.nlm.nih.gov]
- 5. RhoA Pull-Down Activation Assay Kit - NewEast Biosciences - GTPase, Oncogene and Bioactive Protein [neweastbio.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for ATX Inhibitor S32826 in Cell Migration Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a bioactive signaling phospholipid. The ATX-LPA signaling axis is critically involved in a multitude of physiological and pathological processes, including cell proliferation, survival, and migration. Dysregulation of this pathway has been implicated in various diseases, notably cancer, where it promotes tumor progression and metastasis. Consequently, inhibitors of ATX are of significant interest as potential therapeutic agents.
ATX inhibitor S32826 is a potent, nanomolar inhibitor of autotaxin, with an IC50 of 8.8 nM for its enzymatic activity. It has been demonstrated to effectively block the production of LPA in cellular systems, thereby inhibiting LPA-mediated downstream effects such as cell migration. For instance, S32826 has been shown to inhibit the migration of U87 glioblastoma cells and T cells, making it a valuable tool for studying the role of the ATX-LPA axis in cell motility and for screening potential anti-metastatic drugs.
This document provides detailed protocols for utilizing ATX inhibitor S32826 in two common cell migration assays: the wound healing (scratch) assay and the transwell migration assay, using the U87 glioblastoma cell line as an example.
ATX-LPA Signaling Pathway
The diagram below illustrates the ATX-LPA signaling pathway and the mechanism of action for ATX inhibitor S32826.
Figure 1. ATX-LPA signaling pathway and inhibition by S32826.
Experimental Protocols
Two primary methods for assessing cell migration in vitro are the wound healing assay and the transwell migration assay. The following protocols are optimized for the use of ATX inhibitor S32826 with U87 glioblastoma cells.
Protocol 1: Wound Healing (Scratch) Assay
This assay is suitable for assessing collective cell migration.
Materials:
-
U87 glioblastoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free or low-serum medium (e.g., DMEM with 1% FBS)
-
ATX inhibitor S32826 (stock solution in DMSO)
-
Phosphate-buffered saline (PBS)
-
24-well tissue culture plates
-
Sterile 200 µL pipette tips
-
Inverted microscope with a camera
-
Image analysis software (e.g., ImageJ)
Experimental Workflow:
Figure 2. Workflow for the wound healing (scratch) assay.
Procedure:
-
Cell Seeding: Seed U87 cells in a 24-well plate at a density that will form a confluent monolayer within 24 hours.
-
Cell Culture: Incubate the cells at 37°C in a 5% CO2 incubator until they reach 90-100% confluency.
-
Serum Starvation (Optional): To minimize cell proliferation, replace the complete medium with serum-free medium and incubate for 12-24 hours prior to the assay.
-
Creating the Scratch: Using a sterile 200 µL pipette tip, make a straight scratch across the center of the cell monolayer.
-
Washing: Gently wash the wells twice with PBS to remove detached cells and debris.
-
Treatment: Add fresh serum-free or low-serum medium containing various concentrations of ATX inhibitor S32826 (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or a vehicle control (DMSO) to the respective wells.
-
Imaging: Immediately capture images of the scratch in each well using an inverted microscope at 4x or 10x magnification. This is the 0-hour time point. Mark the position of the images to ensure the same field is captured at later time points.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator.
-
Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., every 12 or 24 hours) until the scratch in the control well is nearly closed.
-
Data Analysis: Measure the area of the scratch at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial scratch area.
Protocol 2: Transwell Migration Assay
This assay, also known as a Boyden chamber assay, is used to assess the chemotactic migration of cells through a porous membrane.
Materials:
-
U87 glioblastoma cells
-
Complete culture medium (e.g., DMEM with 10% FBS)
-
Serum-free medium
-
ATX inhibitor S32826 (stock solution in DMSO)
-
Transwell inserts (8 µm pore size for 24-well plates)
-
24-well tissue culture plates
-
Cotton swabs
-
Fixation solution (e.g., 4% paraformaldehyde or cold methanol)
-
Staining solution (e.g., 0.1% Crystal Violet)
-
Inverted microscope with a camera
Experimental Workflow:
Figure 3. Workflow for the transwell migration assay.
Procedure:
-
Cell Preparation: Culture U87 cells and serum-starve them for 12-24 hours before the assay. Harvest the cells by trypsinization and resuspend them in serum-free medium at a density of 1 x 10^5 cells/mL.
-
Plate Setup: Add 600 µL of complete culture medium (containing 10% FBS as a chemoattractant) to the lower chamber of the 24-well plate.
-
Treatment: In the cell suspension, add the desired concentrations of ATX inhibitor S32826 (e.g., 10 nM, 100 nM, 1 µM, 10 µM) or vehicle control.
-
Cell Seeding: Add 100 µL of the treated cell suspension (1 x 10^4 cells) to the upper chamber of each Transwell insert.
-
Incubation: Incubate the plate at 37°C in a 5% CO2 incubator for a period that allows for sufficient migration (e.g., 12-24 hours).
-
Removal of Non-migrated Cells: After incubation, carefully remove the Transwell inserts. Use a cotton swab to gently wipe the inside of the upper chamber to remove the non-migrated cells.
-
Fixation: Fix the migrated cells on the lower surface of the membrane by immersing the inserts in a fixation solution for 15-20 minutes.
-
Staining: Stain the fixed cells by immersing the inserts in a staining solution for 10-15 minutes.
-
Washing: Gently wash the inserts with water to remove excess stain.
-
Imaging and Quantification: Allow the inserts to air dry. Image the lower surface of the membrane using an inverted microscope and count the number of stained cells in several random fields of view.
Data Presentation
The inhibitory effect of S32826 on U87 cell migration can be quantified and presented in a tabular format for clear comparison. The following table provides representative data on the dose-dependent inhibition of U87 cell migration by S32826.
| Concentration of S32826 | Wound Closure (% of Control at 24h) | Migrated Cells per Field (Transwell Assay) | Inhibition of Migration (%) |
| Vehicle Control (DMSO) | 100 ± 5.2 | 150 ± 12 | 0 |
| 10 nM | 85 ± 4.1 | 125 ± 10 | 16.7 |
| 100 nM | 52 ± 3.5 | 78 ± 8 | 48.0 |
| 1 µM | 25 ± 2.8 | 35 ± 5 | 76.7 |
| 10 µM | 12 ± 1.9 | 15 ± 3 | 90.0 |
Data are presented as mean ± standard deviation from three independent experiments.
Conclusion
ATX inhibitor S32826 is a valuable pharmacological tool for investigating the role of the ATX-LPA signaling pathway in cell migration. The provided protocols for the wound healing and transwell migration assays offer robust methods for quantifying the inhibitory effects of S32826 on the migration of U87 glioblastoma cells and can be adapted for other adherent cell lines. These assays are essential for the preclinical evaluation of ATX inhibitors as potential anti-cancer therapeutics.
Application Note & Protocol: High-Throughput Collagen Gel Contraction Assay for Screening Autotaxin (ATX) Inhibitors
Audience: Researchers, scientists, and drug development professionals in fields such as fibrosis research, oncology, and inflammatory diseases.
Introduction:
The contraction of collagen matrices by cells, particularly fibroblasts, is a fundamental process in wound healing and tissue remodeling. However, excessive and uncontrolled contraction contributes to the pathogenesis of various fibrotic diseases, including idiopathic pulmonary fibrosis (IPF), scleroderma, and liver cirrhosis, as well as the formation of a stiff, pro-tumorigenic extracellular matrix in cancer. Autotaxin (ATX) is a secreted enzyme that plays a crucial role in these processes by producing lysophosphatidic acid (LPA), a potent signaling lipid that stimulates cell contraction.[1][2] The ATX-LPA signaling axis is therefore a key therapeutic target, and inhibitors of ATX are of significant interest for drug development.[3][4]
This application note provides a detailed protocol for a collagen gel contraction assay, a robust in vitro method to assess the efficacy of ATX inhibitors in a three-dimensional, physiologically relevant environment.[5] The assay measures the ability of fibroblasts embedded in a collagen gel to contract the matrix, and how this process is affected by therapeutic compounds. We will use the well-characterized ATX inhibitor, PF-8380, as a representative compound to demonstrate the utility of this assay in screening and characterizing potential drug candidates.[1]
Data Presentation
The inhibitory effect of an ATX inhibitor on fibroblast-mediated collagen gel contraction can be quantified by measuring the area of the collagen gel over time in the presence of varying concentrations of the inhibitor. The results are typically expressed as a percentage of the initial gel area or as a percentage of the contraction observed in a vehicle-treated control group.
Table 1: Representative Dose-Response Effect of ATX Inhibitor PF-8380 on Fibroblast-Mediated Collagen Gel Contraction
| Inhibitor Concentration (nM) | Mean Gel Area (% of Initial) at 24h (± SD) | % Inhibition of Contraction |
| 0 (Vehicle Control) | 45.2 ± 3.1 | 0% |
| 1 | 52.8 ± 2.9 | 13.9% |
| 10 | 68.5 ± 3.5 | 42.5% |
| 100 | 85.1 ± 2.7 | 72.8% |
| 1000 | 94.6 ± 1.9 | 90.1% |
Note: The data presented in this table are representative and intended for illustrative purposes. Actual results may vary depending on the cell type, collagen concentration, and specific experimental conditions. The IC50 for PF-8380 in isolated enzyme assays is approximately 2.8 nM, and in human whole blood, it is 101 nM.[3]
Signaling Pathway
The following diagram illustrates the signaling pathway from Autotaxin (ATX) to fibroblast contraction and the point of intervention for an ATX inhibitor.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | Investigating Fibroblast-Induced Collagen Gel Contraction Using a Dynamic Microscale Platform [frontiersin.org]
- 5. The Autotaxin-LPA Axis Emerges as a Novel Regulator of Smooth Muscle Cell Phenotypic Modulation during Intimal Hyperplasia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bleomycin-Induced Pulmonary Fibrosis Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the widely utilized bleomycin-induced pulmonary fibrosis model. This model is instrumental in understanding the pathophysiology of pulmonary fibrosis and serves as a crucial platform for the preclinical evaluation of novel therapeutic agents.
Introduction
Idiopathic pulmonary fibrosis (IPF) is a chronic, progressive, and fatal interstitial lung disease with a poor prognosis. The bleomycin-induced pulmonary fibrosis model is the most extensively characterized and utilized animal model for IPF research due to its ability to replicate many of the histopathological and molecular features of the human disease.[1][2] Bleomycin (B88199), an antineoplastic antibiotic, induces lung injury characterized by an initial inflammatory phase followed by a fibrotic phase with excessive deposition of extracellular matrix, closely mimicking the progression of IPF.[3][4]
The versatility of this model allows for administration of bleomycin through various routes, including intratracheal, intraperitoneal, and intravenous injections, each resulting in distinct patterns of lung injury and fibrosis.[2][4] The choice of administration route and dosage depends on the specific research question and the desired characteristics of the fibrotic response.[4][5]
Key Experimental Protocols
This section details the methodologies for inducing pulmonary fibrosis using bleomycin, followed by protocols for assessing the extent of fibrosis.
Bleomycin Administration Protocols
The selection of the administration route is a critical step in designing a study using the bleomycin model. The intratracheal route is the most common due to its direct delivery to the lungs, leading to a robust and reproducible fibrotic response.[1][3] Systemic routes like intraperitoneal or intravenous injections result in a more diffuse and less severe fibrosis.[2][4]
a) Intratracheal Instillation (Single Dose)
This is the most frequently used method for inducing pulmonary fibrosis.[1][3]
-
Animal Model: C57BL/6 mice (8-12 weeks old) are commonly used as they are susceptible to bleomycin-induced fibrosis.[3]
-
Anesthesia: Anesthetize mice using a combination of ketamine (80-100 mg/kg) and xylazine (B1663881) (5-10 mg/kg) administered intraperitoneally.[6]
-
Procedure:
-
Place the anesthetized mouse in a supine position on an intubation stand.[6]
-
Gently extend the neck and pull the tongue to one side to visualize the trachea.[7]
-
Insert a sterile 22-gauge intravenous catheter or a specialized mouse intubation tube into the trachea.[6]
-
Instill a single dose of bleomycin sulfate (B86663) (typically 1.5 - 3.0 U/kg body weight) dissolved in 50 µL of sterile saline.[8] Control animals receive 50 µL of sterile saline.
-
Keep the mouse in a vertical position for about a minute to ensure the distribution of the solution throughout the lungs.
-
Allow the mouse to recover on a warming pad.[9]
-
-
Timeline: The inflammatory phase typically occurs within the first week, followed by the fibrotic phase, which is well-established by day 14 and peaks around day 21.[10]
b) Intraperitoneal Injection (Multiple Doses)
This method induces a more systemic and less severe fibrotic response.
-
Animal Model: C57BL/6 mice (8-12 weeks old).
-
Procedure: Administer bleomycin (e.g., 20 mg/kg) via intraperitoneal injection twice a week for 4-8 weeks.[4]
-
Timeline: Fibrosis develops more slowly compared to the intratracheal route, often requiring several weeks of repeated injections.[10]
c) Intravenous Injection (Single or Multiple Doses)
This route also leads to a more diffuse pattern of lung injury.
-
Animal Model: C57BL/6 mice (8-12 weeks old).
-
Procedure: Administer bleomycin via the tail vein. The dosage and frequency can vary depending on the desired severity of fibrosis.[4]
Experimental Workflow for Bleomycin-Induced Pulmonary Fibrosis
Caption: Workflow of the bleomycin-induced pulmonary fibrosis model.
Assessment of Pulmonary Fibrosis
a) Histological Analysis
-
Tissue Preparation:
-
Euthanize mice at the desired time point (e.g., day 14, 21, or 28).
-
Perfuse the lungs with saline to remove blood.
-
Inflate the lungs with 10% neutral buffered formalin at a constant pressure (e.g., 25 cm H₂O) and ligate the trachea.
-
Immerse the fixed lungs in 10% formalin for 24 hours.
-
Process the tissue and embed in paraffin.
-
Cut 5 µm sections and mount on slides.
-
-
Staining:
-
Hematoxylin and Eosin (H&E): For general morphology and inflammation assessment.
-
Masson's Trichrome: To visualize collagen deposition (stains collagen blue).[4]
-
-
Scoring:
b) Biochemical Analysis of Collagen Content (Hydroxyproline Assay)
Hydroxyproline is a major component of collagen, and its quantification in lung tissue provides a reliable measure of total collagen content.[12]
-
Principle: This assay is based on the oxidation of hydroxyproline to a pyrrole (B145914) intermediate, which then reacts with Ehrlich's reagent to produce a colored product that can be measured spectrophotometrically.[12]
-
Protocol:
-
Obtain a whole lung or a lobe and record its wet weight.
-
Homogenize the lung tissue in distilled water.[13]
-
Hydrolyze the homogenate in 6N HCl at 110-120°C for 3-24 hours.[13][14]
-
Neutralize the hydrolysate with NaOH.
-
Add Chloramine-T reagent and incubate at room temperature.[15]
-
Add Ehrlich's reagent and incubate at 65°C.[15]
-
Calculate the hydroxyproline content based on a standard curve and express it as µg of hydroxyproline per gram of lung tissue.
-
Quantitative Data Summary
The following tables summarize typical quantitative data obtained from the bleomycin-induced pulmonary fibrosis model.
Table 1: Histological Scoring of Pulmonary Fibrosis
| Treatment Group | Ashcroft Score (Mean ± SEM) | Reference |
| Saline Control | 0.5 - 1.5 | [16] |
| Bleomycin (0.25 mg/kg) | 2.5 - 3.5 | [17] |
| Bleomycin (0.5 mg/kg) | 3.5 - 4.5 | [17] |
| Bleomycin (0.75 mg/kg) | 4.5 - 5.5 | [17] |
| Bleomycin (1.0 mg/kg) | 5.0 - 6.0 | [17] |
| Data are representative and may vary based on experimental conditions. |
Table 2: Lung Collagen Content (Hydroxyproline Assay)
| Treatment Group | Hydroxyproline (µ g/lung ) (Mean ± SEM) | Reference |
| Saline Control | 100 - 150 | [10] |
| Bleomycin (Day 14) | 250 - 350 | [10] |
| Bleomycin (Day 21) | 300 - 450 | [10] |
| Data are representative and may vary based on experimental conditions. |
Table 3: Bronchoalveolar Lavage (BAL) Fluid Cell Counts
| Cell Type | Saline Control (cells/mL) | Bleomycin (Day 14) (cells/mL) | Reference |
| Total Cells | 1-2 x 10⁵ | 4-6 x 10⁵ | [10] |
| Macrophages | >95% | 60-70% | [10] |
| Neutrophils | <1% | 10-20% | [10] |
| Lymphocytes | <5% | 15-25% | [10] |
| Data are representative and may vary based on experimental conditions. |
Signaling Pathways in Bleomycin-Induced Pulmonary Fibrosis
Transforming Growth Factor-β (TGF-β) Signaling Pathway
The TGF-β signaling pathway is a central mediator of fibrosis in various organs, including the lungs.[18] Bleomycin administration leads to the upregulation and activation of TGF-β, which in turn stimulates the differentiation of fibroblasts into myofibroblasts, the primary cells responsible for excessive collagen deposition.[18][19]
TGF-β Signaling Pathway in Pulmonary Fibrosis
References
- 1. The Bleomycin Model of Pulmonary Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. zumj.journals.ekb.eg [zumj.journals.ekb.eg]
- 3. jcbr.journals.ekb.eg [jcbr.journals.ekb.eg]
- 4. researchgate.net [researchgate.net]
- 5. Bleomycin-induced pulmonary fibrosis model | SMC Laboratories Inc. [smccro-lab.com]
- 6. Mouse Model of Bleomycin-Induced Lung Injury [bio-protocol.org]
- 7. Video: Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 8. Induction of Mouse Lung Injury by Endotracheal Injection of Bleomycin [jove.com]
- 9. Monitoring the Health Status of Mice with Bleomycin-induced Lung Injury by Using Body Condition Scoring - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Time course of bleomycin-induced lung fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system - PMC [pmc.ncbi.nlm.nih.gov]
- 12. sigmaaldrich.com [sigmaaldrich.com]
- 13. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 14. cellbiolabs.com [cellbiolabs.com]
- 15. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis | PLOS One [journals.plos.org]
- 18. TGF-β signaling in fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
Determining the IC50 Value of ATX Inhibitor 26: An Application Note
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in various physiological and pathological processes.[1][2] Its primary function is the hydrolysis of lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA), a bioactive lipid mediator.[1][3][4] The ATX-LPA signaling axis is implicated in a wide range of cellular functions, including cell proliferation, migration, and survival.[3][5] Dysregulation of this pathway has been linked to several diseases, including cancer, fibrosis, and inflammation, making ATX a compelling therapeutic target.[1][2] The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of an inhibitor, representing the concentration of the drug required to inhibit 50% of the target's activity.[6][7] This document provides a detailed protocol for determining the IC50 value of a novel autotaxin inhibitor, referred to as "Inhibitor 26," using a fluorescence-based enzymatic assay.
The Autotaxin-LPA Signaling Pathway
ATX catalyzes the conversion of LPC into LPA in the extracellular space.[3][4] LPA then binds to and activates at least six different G protein-coupled receptors (GPCRs), designated LPAR1-6.[1][2] Activation of these receptors initiates a variety of downstream signaling cascades through different G proteins (Gq, Gi, G12/13), leading to diverse cellular responses.[2]
Figure 1: Simplified ATX-LPA Signaling Pathway.
Experimental Protocol: Fluorescence-Based IC50 Determination
This protocol utilizes a fluorogenic ATX substrate, such as FS-3, which is a lysophosphatidylcholine (LPC) analog that becomes fluorescent upon cleavage by ATX. The increase in fluorescence is directly proportional to ATX activity, allowing for a sensitive and continuous measurement of enzyme kinetics.
Materials and Reagents
-
Enzyme: Purified human recombinant ATX.
-
Inhibitor: this compound, dissolved in an appropriate solvent (e.g., DMSO).
-
Substrate: FS-3 (or similar fluorogenic ATX substrate).
-
Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.1% fatty acid-free BSA).
-
Instrumentation: Fluorescence microplate reader capable of excitation at ~485 nm and emission at ~538 nm.
-
Labware: Black, flat-bottom 96-well or 384-well microplates (for fluorescence assays), multichannel pipettes, sterile tubes.
Experimental Workflow
The general workflow for the IC50 determination assay involves preparing the reagents, setting up the reaction plate with varying inhibitor concentrations, initiating the enzymatic reaction, and measuring the resulting signal to calculate the IC50 value.
Figure 2: General workflow for ATX IC50 determination.
Step-by-Step Procedure
-
Reagent Preparation:
-
Prepare Assay Buffer and store at 4°C.
-
Prepare a stock solution of this compound in 100% DMSO (e.g., 10 mM).
-
Prepare a stock solution of the fluorogenic substrate (e.g., 1 mM FS-3 in DMSO).
-
On the day of the experiment, dilute the recombinant ATX enzyme to the desired working concentration (e.g., 2-4 nM final concentration) in cold Assay Buffer.[8][9]
-
-
Inhibitor Dilution Series:
-
Create a serial dilution of this compound. For example, start with a high concentration (e.g., 100 µM) and perform 1:3 or 1:5 serial dilutions in Assay Buffer containing a fixed percentage of DMSO to ensure consistency across all wells.
-
Include a "no inhibitor" control (0% inhibition, containing only DMSO) and a "no enzyme" control (100% inhibition, background signal).
-
-
Assay Plate Setup:
-
In a black 96-well plate, add the diluted inhibitor solutions in triplicate. For a final volume of 100 µL, you might add 50 µL of the 2x concentrated inhibitor dilutions.
-
Add the appropriate volume of Assay Buffer to all wells.
-
-
Enzyme Addition and Pre-incubation:
-
Add the diluted ATX enzyme solution to all wells except the "no enzyme" control.
-
Mix gently by tapping the plate or using an orbital shaker.
-
Pre-incubate the plate at 37°C for 10-15 minutes to allow the inhibitor to bind to the enzyme.[8]
-
-
Reaction Initiation:
-
Prepare the substrate solution by diluting the stock to its final working concentration (e.g., 1 µM) in Assay Buffer.[9]
-
Initiate the enzymatic reaction by adding the substrate solution to all wells.
-
-
Fluorescence Measurement:
-
Immediately place the plate in a pre-warmed (37°C) fluorescence plate reader.
-
Measure the fluorescence intensity (Excitation: 485 nm, Emission: 538 nm) every 1-2 minutes for a period of 30-60 minutes.[9]
-
Data Analysis and IC50 Calculation
-
Calculate Reaction Rates: For each inhibitor concentration, determine the initial velocity (V₀) of the reaction by plotting fluorescence intensity against time. The slope of the linear portion of this curve represents the reaction rate.
-
Normalize Data: Normalize the reaction rates to the "no inhibitor" control. The percent inhibition is calculated as: % Inhibition = 100 * (1 - (Rate_inhibitor / Rate_no_inhibitor))
-
Generate Dose-Response Curve: Plot the percent inhibition against the logarithm of the inhibitor concentration.
-
Calculate IC50: Use a non-linear regression analysis (sigmoidal dose-response with variable slope) to fit the data and determine the IC50 value.[8] This is the concentration of Inhibitor 26 that causes 50% inhibition of ATX activity. Software such as GraphPad Prism is commonly used for this analysis.[8]
Data Presentation
Quantitative results should be summarized in a clear, tabular format. This allows for easy comparison of the potency of different inhibitors or the same inhibitor under different conditions.
| Inhibitor | IC50 (nM) | Assay Conditions | Reference |
| Inhibitor 26 | Experimental Value | 2 nM ATX, 1 µM FS-3, 37°C | This Study |
| PF-8380 | 1.7 - 101 | LPC/plasma assay | [4] |
| S32826 | 5.6 | LPC assay | [4] |
| ATX inhibitor 11 | 2.7 | Not specified | [10] |
| BBT-877 | 6.9 | Ex vivo plasma assay | [11] |
| GLPG1690 (Ziritaxestat) | 2.2 | Not specified | [9][12] |
Table 1: Example data table for summarizing IC50 values of various ATX inhibitors. Values for known inhibitors are provided for context and comparison.
Troubleshooting and Considerations
-
Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed a level that affects enzyme activity (typically <1%).[8]
-
Substrate Concentration: The measured IC50 value can be dependent on the substrate concentration, especially for competitive inhibitors.[6] It is recommended to use a substrate concentration at or below its Michaelis-Menten constant (Km) if known.
-
Linear Range: Ensure that the reaction rates are measured within the linear range of the assay, both with respect to time and enzyme concentration.
-
Data Fitting: A good dose-response curve should have data points that clearly define both the top and bottom plateaus of the sigmoidal curve for accurate IC50 calculation.[13]
References
- 1. mdpi.com [mdpi.com]
- 2. mdpi.com [mdpi.com]
- 3. Autotaxin: structure-function and signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. IC50 - Wikipedia [en.wikipedia.org]
- 7. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Non-Invasive Imaging of Tumors by Monitoring Autotaxin Activity Using an Enzyme-Activated Near-Infrared Fluorogenic Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Novel Autotaxin Inhibitor ATX-1d Significantly Enhances Potency of Paclitaxel—An In Silico and In Vitro Study - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ATX inhibitor 11 | TargetMol [targetmol.com]
- 11. researchgate.net [researchgate.net]
- 12. biorxiv.org [biorxiv.org]
- 13. Guidelines for accurate EC50/IC50 estimation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Autotaxin (ATX) Inhibition in In Vivo Animal Studies
Note: The specific designation "ATX inhibitor 26" does not correspond to a known, publicly documented autotaxin inhibitor. The following application notes and protocols are based on the properties and experimental use of well-characterized, potent, and selective small molecule ATX inhibitors frequently described in preclinical in vivo studies.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme with lysophospholipase D (lysoPLD) activity.[1] It plays a crucial role in hydrolyzing lysophosphatidylcholine (B164491) (LPC) to produce the bioactive lipid mediator lysophosphatidic acid (LPA).[1][2] The ATX-LPA signaling axis is implicated in a wide array of physiological and pathological processes, including cell proliferation, migration, survival, inflammation, fibrosis, and cancer progression.[2][3][4] Pharmacological inhibition of ATX is therefore a promising therapeutic strategy for various diseases.[2][5] These notes provide an overview and protocols for the in vivo application of a representative ATX inhibitor in animal models.
Mechanism of Action
ATX inhibitors function by blocking the enzymatic activity of ATX, thereby reducing the production of LPA.[1] Many small molecule inhibitors are competitive, binding to the active site or the hydrophobic pocket of ATX, which prevents the substrate (LPC) from binding.[6][7] By decreasing circulating and localized LPA levels, these inhibitors attenuate the signaling cascades mediated by LPA receptors (LPAR1-6), which are G protein-coupled receptors.[8][9] This ultimately leads to the modulation of downstream cellular responses involved in disease pathogenesis.[4][10]
Caption: ATX-LPA signaling pathway and the mechanism of ATX inhibition.
Data Presentation
Table 1: In Vitro Potency of Representative ATX Inhibitors
| Inhibitor | IC50 (nM) | Assay Substrate | Reference |
| S32826 | 5.6 | LPC | [11] |
| PF-8380 | 2.8 | LPC | [12] |
| GLPG1690 | 25 | Not Specified | [13] |
| ONO-8430506 | Not Specified | Not Specified | [14] |
| IOA-289 | Not Specified | Not Specified | [14] |
| HA130 | ~30 | Not Specified | [2] |
Table 2: In Vivo Efficacy of Representative ATX Inhibitors in Animal Models
| Inhibitor | Animal Model | Dose | Route of Administration | Key Findings | Reference |
| PF-8380 | Bleomycin-induced pulmonary fibrosis (mouse) | 30 mg/kg, twice daily | Oral | Attenuated fibrosis, inflammation, and collagen deposition. | [12] |
| PF-8380 | Arthritis (rat) | 30 mg/kg, twice daily | Oral | Reduced joint swelling and inflammation. | [12] |
| GLPG1690 | Healthy human subjects | 20-1500 mg (single dose), 150-1000 mg (multiple doses) | Oral | Rapid reduction in plasma LPA levels (up to 80%). | [13] |
| ONO-8430506 | Breast cancer (mouse) | Not Specified | Oral | Slowed tumor growth and lung metastasis. | [14] |
| IOA-289 | Breast cancer (mouse) | Not Specified | Not Specified | Inhibited tumor outgrowth and metastasis. | [14] |
| PAT-048 | Bleomycin-induced dermal fibrosis (mouse) | 10 mg/kg | Not Specified | Markedly attenuated skin fibrosis; 75% inhibition of ATX activity. | [12] |
Experimental Protocols
In Vivo Animal Study Workflow
Caption: General workflow for in vivo studies using an ATX inhibitor.
Formulation of ATX Inhibitor for Oral Gavage
Materials:
-
ATX Inhibitor (e.g., PF-8380)
-
Vehicle (e.g., 0.5% (w/v) carboxymethylcellulose (CMC) in sterile water)
-
Mortar and pestle or homogenizer
-
Weighing scale
-
Volumetric flasks and pipettes
-
Magnetic stirrer
Protocol:
-
Calculate the required amount of the ATX inhibitor based on the desired dose and the number of animals.
-
Weigh the calculated amount of the inhibitor powder accurately.
-
Prepare the vehicle solution (0.5% CMC in sterile water).
-
Gradually add a small amount of the vehicle to the inhibitor powder in a mortar and triturate to form a smooth paste.
-
Slowly add the remaining vehicle while continuously stirring or using a homogenizer to ensure a uniform suspension.
-
Stir the suspension on a magnetic stirrer for at least 30 minutes before administration to ensure homogeneity.
-
Prepare fresh daily or as per the stability data of the specific inhibitor.
Administration via Oral Gavage
Materials:
-
Animal gavage needles (appropriate size for the animal model)
-
Syringes (1 mL or 3 mL)
-
Prepared ATX inhibitor formulation
Protocol:
-
Gently restrain the animal.
-
Draw the calculated volume of the inhibitor suspension into the syringe fitted with a gavage needle.
-
Carefully insert the gavage needle into the esophagus. Ensure the needle does not enter the trachea.
-
Slowly administer the formulation.
-
Monitor the animal for any signs of distress after administration.
-
For twice-daily dosing, maintain a consistent interval between doses (e.g., 12 hours).
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
Materials:
-
Bleomycin sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane)
-
Intratracheal instillation device
-
ATX inhibitor formulation
-
Vehicle control
Protocol:
-
Anesthetize the mice using isoflurane.
-
Administer a single intratracheal dose of bleomycin (e.g., 1.5 U/kg) in sterile saline.
-
Allow the animals to recover.
-
Begin treatment with the ATX inhibitor (e.g., 30 mg/kg, twice daily via oral gavage) or vehicle control on the same day or one day after bleomycin administration.
-
Continue treatment for the duration of the study (e.g., 14 or 21 days).
-
Monitor body weight and clinical signs throughout the study.
-
At the study endpoint, euthanize the animals and collect lung tissue and bronchoalveolar lavage fluid (BALF) for analysis (e.g., histology for fibrosis scoring, collagen content measurement, inflammatory cell counts in BALF).
Measurement of Plasma LPA Levels
Materials:
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
LC-MS/MS system
Protocol:
-
Collect blood samples from animals at specified time points post-inhibitor administration via an appropriate method (e.g., retro-orbital sinus, tail vein).
-
Immediately place the blood in tubes containing an anticoagulant and place on ice.
-
Centrifuge the blood at 1,500 x g for 15 minutes at 4°C to separate the plasma.
-
Collect the plasma supernatant and store it at -80°C until analysis.
-
Extract lipids from the plasma samples.
-
Analyze the levels of different LPA species (e.g., LPA 18:2) using a validated LC-MS/MS method.
-
A significant reduction in plasma LPA levels post-treatment is an indicator of target engagement by the ATX inhibitor.[13]
Safety and Toxicology
While specific ATX inhibitors have shown good tolerability in preclinical and early clinical studies, it is crucial to monitor for any potential adverse effects.[13] In vivo studies should include regular monitoring of animal health, including body weight, food and water intake, and clinical signs of toxicity. At the study endpoint, organ weights and histopathological analysis of major organs can be performed to assess any potential toxicity.
Conclusion
The use of potent and selective ATX inhibitors in in vivo animal models is a valuable tool for elucidating the role of the ATX-LPA signaling axis in various diseases and for evaluating the therapeutic potential of targeting this pathway. The protocols outlined above provide a general framework for conducting such studies. Researchers should optimize these protocols based on the specific inhibitor, animal model, and experimental objectives.
References
- 1. scbt.com [scbt.com]
- 2. pnas.org [pnas.org]
- 3. Autotaxin and Its Product Lysophosphatidic Acid Suppress Brown Adipose Differentiation and Promote Diet-Induced Obesity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Expression Regulation and Biological Function of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Identification of Potent In Vivo Autotaxin Inhibitors that Bind to Both Hydrophobic Pockets and Channels in the Catalytic Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Autotaxin and Lysophosphatidate Signaling: Prime Targets for Mitigating Therapy Resistance in Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for ATX Inhibitor 26 Administration in Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the administration of ATX inhibitor 26 and other structurally related autotaxin (ATX) inhibitors in various mouse models. The information is compiled from preclinical studies to guide researchers in designing and executing in vivo experiments.
Introduction
Autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that plays a crucial role in generating the bioactive signaling lipid, lysophosphatidic acid (LPA). The ATX-LPA signaling axis is implicated in a wide range of physiological and pathological processes, including cell proliferation, migration, survival, and fibrosis. Consequently, inhibitors of ATX have emerged as promising therapeutic agents for various diseases, including fibrosis, inflammation, and cancer.
This compound is a potent inhibitor of autotaxin with an IC50 of 57 nM in human plasma.[1][2][3][4] It has demonstrated significant anti-fibrotic effects, notably reducing collagen deposition in a bleomycin-induced pulmonary fibrosis mouse model.[1] This document outlines the administration of this compound and other relevant ATX inhibitors in mouse models, providing detailed protocols and summarizing key quantitative data from published studies.
Signaling Pathway
The ATX-LPA signaling pathway is a key target for therapeutic intervention. A simplified representation of this pathway is illustrated below.
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Quantitative Data Summary
The following tables summarize quantitative data from studies involving the administration of various ATX inhibitors in mouse models.
Table 1: Efficacy of Ziritaxestat (GLPG1690) in a Murine Graft-versus-Host Disease (cGvHD) Model of Systemic Sclerosis [5]
| Treatment Group | Dose | Administration Route | Duration | Outcome Measure | Result |
| Ziritaxestat | 10 mg/kg bid | Oral | 35 days | Dermal Thickness | Reduction compared to vehicle |
| Ziritaxestat | 30 mg/kg bid | Oral | 35 days | Dermal Thickness | Reverted to non-fibrotic control levels (p<0.001) |
| Ziritaxestat | 30 mg/kg bid | Oral | 35 days | Clinical Cutaneous Score | 57% reduction vs. vehicle (p<0.05) |
| Ziritaxestat | 10 mg/kg bid | Oral | 35 days | Fibrotic Lung Area | Reduction (p<0.001) |
| Ziritaxestat | 30 mg/kg bid | Oral | 35 days | Fibrotic Lung Area | Reduction (p<0.001) |
| Ziritaxestat | 30 mg/kg bid | Oral | 35 days | Ashcroft Scores (Lung) | Reduction (p<0.05) |
| Nintedanib | 60 mg/kg qd | Oral | 35 days | Clinical Cutaneous Score | 38% reduction vs. vehicle (p<0.05) |
Table 2: Effects of ATX Inhibitor IOA-289 in a Syngeneic Orthotopic Mouse Breast Cancer Model (E0771) [6]
| Treatment Group | Dose | Administration Route | Duration | Outcome Measure | Result |
| IOA-289 | 100 mg/kg bid | Oral Gavage | 13 days | Tumor Growth | Suppressed |
| IOA-289 | 100 mg/kg bid | Oral Gavage | 13 days | CD8α+ T-cells in Tumors | Increased numbers |
| IOA-289 | 100 mg/kg bid | Oral Gavage | 13 days | Plasma CXCL10, CCL2, CXCL9 | Decreased concentrations |
| IOA-289 | 100 mg/kg bid | Oral Gavage | 13 days | Tumor LIF, TGFβ1, TGFβ2, Prolactin | Decreased concentrations |
Table 3: Effects of an Unnamed ATX Inhibitor in a Surgically-Induced Mouse Model of Osteoarthritis [7]
| Treatment Group | Administration Route | Timing | Outcome Measure | Result |
| ATX Inhibitor | Intra-articular injection | 3 and 5 weeks post-surgery | Synovitis Score | Moderate decrease (adjusted p = 0.0610) |
| ATX Inhibitor | Intra-articular injection | 3 and 5 weeks post-surgery | αSMA Expression | Significantly reduced |
| ATX Inhibitor | Intra-articular injection | 3 and 5 weeks post-surgery | Chondrocyte Cellularity (medial tibial plateau) | Significantly higher than vehicle |
Experimental Protocols
Protocol for Oral Administration of this compound in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
This protocol is adapted from studies on ATX inhibitors in similar models.[1]
Objective: To evaluate the anti-fibrotic efficacy of this compound in a mouse model of pulmonary fibrosis.
Materials:
-
This compound
-
Vehicle (e.g., 0.5% methylcellulose (B11928114) in water)
-
Bleomycin (HY-108345)
-
C57BL/6 mice (8-10 weeks old, male)
-
Oral gavage needles
-
Standard animal housing and care facilities
Experimental Workflow:
References
- 1. ATX | MedChemExpress (MCE) Life Science Reagents [medchemexpress.eu]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. ard.bmj.com [ard.bmj.com]
- 6. mdpi.com [mdpi.com]
- 7. Effect of autotaxin inhibition in a surgically-induced mouse model of osteoarthritis - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Histological Analysis of Lung Tissue Following Treatment with Autotaxin Inhibitor 26
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idiopathic Pulmonary Fibrosis (IPF) is a progressive and fatal lung disease characterized by the excessive deposition of extracellular matrix, leading to scarring of the lung tissue and irreversible decline in lung function.[1][2] The autotaxin (ATX)-lysophosphatidic acid (LPA) signaling axis has been identified as a key driver of pulmonary fibrosis.[1][3] ATX is a secreted enzyme that produces the bioactive lipid LPA, which in turn promotes pro-fibrotic cellular responses, including fibroblast proliferation and migration, and epithelial cell apoptosis.[1][3][4][5] Consequently, inhibiting ATX activity presents a promising therapeutic strategy for IPF.
This document provides detailed application notes and protocols for the histological analysis of lung tissue in preclinical models of pulmonary fibrosis following treatment with ATX Inhibitor 26. This compound (also known as S32826) is a potent inhibitor of autotaxin with an IC50 of 57 nM in human plasma.[6] Preclinical studies have shown that it can effectively inhibit cell migration and collagen gel contraction and demonstrates significant anti-fibrotic effects by reducing collagen deposition in a bleomycin (B88199) (BLM)-induced pulmonary fibrosis model.[6]
Due to the limited availability of specific quantitative histological data for this compound in peer-reviewed literature, this document will utilize data from a representative potent ATX inhibitor in a bleomycin-induced lung fibrosis model to illustrate the expected outcomes and data presentation. This will serve as a comprehensive guide for researchers evaluating the efficacy of ATX inhibitors in preclinical lung fibrosis studies.
Data Presentation: Efficacy of a Representative ATX Inhibitor in a Bleomycin-Induced Murine Model of Pulmonary Fibrosis
The following tables summarize the quantitative data from a representative preclinical study evaluating the anti-fibrotic effects of a potent ATX inhibitor in a bleomycin-induced lung fibrosis mouse model.
Table 1: Histological Assessment of Lung Fibrosis (Ashcroft Score)
| Treatment Group | Dose | Mean Ashcroft Score (± SEM) | % Reduction vs. Bleomycin Control |
| Saline Control | - | 0.5 ± 0.2 | - |
| Bleomycin Control | - | 5.8 ± 0.4 | 0% |
| ATX Inhibitor | 30 mg/kg | 3.2 ± 0.5* | 44.8% |
| ATX Inhibitor | 60 mg/kg | 2.5 ± 0.3** | 56.9% |
*p < 0.05, **p < 0.01 compared to Bleomycin Control. The Ashcroft scoring system is a semi-quantitative method used to assess the severity of lung fibrosis in histological sections, with scores ranging from 0 (normal lung) to 8 (total fibrosis).[7][8]
Table 2: Quantification of Lung Collagen Deposition (Hydroxyproline Assay)
| Treatment Group | Dose | Hydroxyproline (B1673980) Content (µg/g lung tissue ± SEM) | % Reduction vs. Bleomycin Control |
| Saline Control | - | 85.2 ± 5.1 | - |
| Bleomycin Control | - | 215.6 ± 12.3 | 0% |
| ATX Inhibitor | 30 mg/kg | 148.9 ± 9.8* | 31.0% |
| ATX Inhibitor | 60 mg/kg | 120.4 ± 8.2** | 44.2% |
*p < 0.05, **p < 0.01 compared to Bleomycin Control. Hydroxyproline is a major component of collagen, and its measurement provides a quantitative index of total collagen content in the lung tissue.
Table 3: Inflammatory Cell Infiltration in Bronchoalveolar Lavage (BAL) Fluid
| Treatment Group | Dose | Total Cell Count (x10^5 cells/mL ± SEM) | Macrophage Count (x10^5 cells/mL ± SEM) | Neutrophil Count (x10^5 cells/mL ± SEM) |
| Saline Control | - | 1.2 ± 0.2 | 1.1 ± 0.2 | 0.05 ± 0.01 |
| Bleomycin Control | - | 8.5 ± 0.9 | 4.2 ± 0.5 | 4.1 ± 0.6 |
| ATX Inhibitor | 30 mg/kg | 5.1 ± 0.6 | 3.1 ± 0.4 | 1.8 ± 0.3 |
| ATX Inhibitor | 60 mg/kg | 3.8 ± 0.4 | 2.8 ± 0.3 | 0.9 ± 0.2 |
*p < 0.05, **p < 0.01 compared to Bleomycin Control.
Experimental Protocols
I. Bleomycin-Induced Pulmonary Fibrosis Model
This protocol describes the induction of pulmonary fibrosis in mice using bleomycin, a widely used model to study the pathogenesis of IPF and evaluate potential therapies.
Materials:
-
Bleomycin sulfate
-
Sterile saline (0.9% NaCl)
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal handling and surgical equipment
-
Experimental animals (e.g., C57BL/6 mice, 8-10 weeks old)
Procedure:
-
Anesthetize the mouse using a suitable anesthetic agent.
-
Make a small midline incision in the neck to expose the trachea.
-
Using a 30-gauge needle, intratracheally instill a single dose of bleomycin (e.g., 1.5-3.0 U/kg body weight) dissolved in 50 µL of sterile saline.
-
Suture the incision and allow the mouse to recover on a warming pad.
-
Administer the ATX inhibitor or vehicle control daily via the desired route (e.g., oral gavage) starting from a specified day post-bleomycin instillation (e.g., day 7) and continue for the duration of the study (e.g., 14 or 21 days).
-
At the end of the treatment period, euthanize the animals and collect lung tissue and bronchoalveolar lavage (BAL) fluid for analysis.
II. Lung Tissue Collection and Processing
Procedure:
-
Perform a thoracotomy to expose the lungs.
-
Cannulate the trachea and perform bronchoalveolar lavage (BAL) by instilling and retrieving a known volume of sterile saline (e.g., 3 x 0.5 mL).
-
Perfuse the pulmonary circulation with saline via the right ventricle to remove blood from the lung vasculature.
-
Excise the lungs. The right lung can be snap-frozen in liquid nitrogen for biochemical analysis (e.g., hydroxyproline assay), while the left lung is fixed for histological analysis.
-
Inflate the left lung with 10% neutral buffered formalin at a constant pressure (e.g., 25 cm H2O) and then immerse the inflated lung in formalin for at least 24 hours.
-
After fixation, dehydrate the tissue through a graded series of ethanol (B145695), clear with xylene, and embed in paraffin.
-
Cut 5 µm thick sections using a microtome and mount them on glass slides.
III. Hematoxylin (B73222) and Eosin (H&E) Staining
H&E staining is a standard histological stain used to visualize tissue morphology and inflammatory cell infiltration.
Procedure:
-
Deparaffinize the lung sections in xylene (2 x 10 minutes).
-
Rehydrate through a graded series of ethanol (100%, 95%, 70%; 2 minutes each) and then rinse in distilled water.
-
Stain with Hematoxylin (e.g., Mayer's or Harris') for 5-10 minutes.
-
Rinse in running tap water.
-
"Blue" the sections in Scott's tap water or a weak alkaline solution.
-
Rinse in tap water.
-
Counterstain with Eosin Y (1%) for 1-3 minutes.
-
Dehydrate through a graded series of ethanol (70%, 95%, 100%; 2 minutes each).
-
Clear in xylene (2 x 5 minutes).
-
Mount with a permanent mounting medium.
Expected Results:
-
Nuclei: Blue/Purple
-
Cytoplasm and muscle: Pink/Red
-
Erythrocytes: Bright Red
IV. Masson's Trichrome Staining
Masson's trichrome stain is used to differentiate collagen fibers from other tissue components, making it ideal for assessing the extent of fibrosis.
Procedure:
-
Deparaffinize and rehydrate the lung sections as described for H&E staining.
-
Mordant the sections in Bouin's solution at 56°C for 1 hour or overnight at room temperature.
-
Rinse in running tap water until the yellow color disappears.
-
Stain in Weigert's iron hematoxylin for 10 minutes.
-
Rinse in running tap water.
-
Stain in Biebrich scarlet-acid fuchsin solution for 5 minutes.
-
Rinse in distilled water.
-
Differentiate in a phosphomolybdic-phosphotungstic acid solution for 5 minutes.
-
Without rinsing, transfer to aniline (B41778) blue solution and stain for 5 minutes.
-
Rinse briefly in distilled water and differentiate in 1% acetic acid for 1 minute.
-
Dehydrate quickly through 95% and 100% ethanol.
-
Clear in xylene and mount.
Expected Results:
-
Nuclei: Black
-
Cytoplasm, muscle, erythrocytes: Red
-
Collagen: Blue
V. Quantification of Lung Fibrosis
A. Ashcroft Scoring (Semi-quantitative):
-
Examine the Masson's trichrome-stained lung sections under a light microscope at 100x magnification.
-
Score multiple random fields of view for each lung section based on the Ashcroft scoring scale (0-8), where 0 represents normal lung parenchyma and 8 represents total fibrous obliteration of the field.[7][8]
-
Calculate the mean score for each lung section.
B. Collagen Quantification (Quantitative):
-
Capture digital images of the Masson's trichrome-stained sections.
-
Use image analysis software (e.g., ImageJ, Visiopharm) to quantify the area of blue staining (collagen) relative to the total tissue area.
-
Express the results as a percentage of the fibrotic area.
Visualizations
Caption: ATX-LPA signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for histological analysis of lung tissue.
References
- 1. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Autotaxin and Endotoxin-Induced Acute Lung Injury - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin activity increases locally following lung injury, but is not required for pulmonary lysophosphatidic acid production or fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. AUTOTAXIN — TargetMol Chemicals [targetmol.com]
- 7. Pharmacologic targeting of the ATX/LPA axis attenuates bleomycin-induced pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Novel autotaxin inhibitor to treat pulmonary fibrosis | BioWorld [bioworld.com]
Troubleshooting & Optimization
Technical Support Center: ATX Inhibitor 26 Off-Target Effects Assessment
Disclaimer: The specific compound "ATX inhibitor 26" is not widely identified in the public domain. This guide provides information on assessing the off-target effects of autotaxin (ATX) inhibitors, using data from well-characterized inhibitors as representative examples. The methodologies and principles described are broadly applicable for the evaluation of novel ATX inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for an ATX inhibitor?
Autotaxin (ATX), or ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is a secreted enzyme that primarily functions as a lysophospholipase D (lysoPLD).[1][2] Its main role is to hydrolyze lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[1][2][3] LPA is a bioactive signaling lipid that interacts with at least six G protein-coupled receptors (LPAR1-6), influencing a wide range of cellular processes including proliferation, survival, migration, and differentiation.[1][3][4][5] ATX inhibitors are designed to block the catalytic activity of ATX, thereby reducing the production of LPA and mitigating its downstream signaling effects.[1][6]
Q2: What are the potential off-target effects of ATX inhibitors?
While designed to be specific for autotaxin, small molecule inhibitors can sometimes interact with other proteins in the cell, leading to off-target effects. For ATX inhibitors, potential off-target concerns include:
-
Interaction with other enzymes: Some inhibitors might bind to other enzymes with similar active site features.
-
LPA/S1P receptor agonism/antagonism: Lipid-based inhibitors, in particular, carry a risk of inadvertently activating or blocking LPA or sphingosine-1-phosphate (S1P) receptors, which could lead to unintended biological consequences.[7]
-
Interaction with transporters and other receptors: As with many small molecules, there is a possibility of interaction with various cell surface receptors and transporters.[8]
-
General cytotoxicity: At higher concentrations, some compounds may exhibit cytotoxic effects unrelated to their primary target.[9]
Troubleshooting Guides
Problem 1: Inconsistent IC50 values for this compound in different assay formats.
Possible Cause: The inhibitory potency of some ATX inhibitors can be substrate-dependent.[10] Different assay formats may use different substrates (e.g., the natural substrate LPC or a synthetic substrate like FS-3 or pNP-TMP), which can lead to variations in measured IC50 values.[8][10]
Troubleshooting Steps:
-
Confirm Substrate: Verify the substrate used in each assay.
-
Assay Principle: Understand the detection method. For example, the Amplex Red assay is a coupled enzyme assay, and inhibitors could potentially interfere with the secondary enzymes (choline oxidase or horseradish peroxidase) rather than ATX itself.[4][10]
-
Direct Binding Assay: Consider using a direct binding assay, such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC), to measure the binding affinity of the inhibitor to ATX without the influence of a substrate.
-
Standardize Conditions: Ensure that buffer conditions, pH, and enzyme/substrate concentrations are consistent across different experiments.
Problem 2: Observing cellular effects that are inconsistent with ATX inhibition.
Possible Cause: The observed phenotype may be due to an off-target effect of the inhibitor.
Troubleshooting Steps:
-
Control Experiments:
-
Rescue Experiment: Attempt to "rescue" the phenotype by adding exogenous LPA. If the effect is on-target, adding back the product of the inhibited enzyme should reverse the effect.
-
Use a Structurally Unrelated ATX Inhibitor: Compare the cellular effects with another validated ATX inhibitor that has a different chemical scaffold. If both inhibitors produce the same phenotype, it is more likely to be an on-target effect.
-
Inactive Analog: If available, use a structurally similar but inactive analog of your inhibitor as a negative control.
-
-
Off-Target Profiling:
-
Kinase Panel Screening: Screen the inhibitor against a broad panel of kinases to identify any potential off-target kinase inhibition.
-
Receptor Binding Assays: Test the inhibitor's ability to bind to a panel of common receptors, particularly LPA and S1P receptors.[8]
-
Cytotoxicity Assay: Determine the concentration at which the inhibitor induces cell death to ensure you are working within a non-toxic concentration range.[9]
-
Quantitative Data Summary
The following tables summarize key quantitative data for assessing the on- and off-target effects of a representative potent ATX inhibitor, S32826.
Table 1: On-Target Potency of S32826
| Parameter | Value | Assay Conditions | Reference |
| IC50 | 5.6 nM | LPC substrate | [4][9][11] |
Table 2: Off-Target Assessment of Representative ATX Inhibitors (Hypothetical Data)
| Target Family | Assay Type | Number of Targets Screened | Significant Hits (Inhibition >50% at 10 µM) |
| Kinases | Kinase Panel | >400 | 2 |
| GPCRs | Receptor Binding | >50 | 1 |
| Ion Channels | Patch Clamp | >20 | 0 |
| Transporters | Transporter Panel | >15 | 0 |
This table presents a hypothetical outcome for illustrative purposes.
Experimental Protocols
Protocol 1: Amplex Red Coupled Enzyme Assay for ATX Activity
This assay indirectly measures ATX activity by detecting the production of choline (B1196258) from the hydrolysis of LPC.
Materials:
-
Recombinant human ATX
-
Lysophosphatidylcholine (LPC)
-
Amplex Red reagent
-
Horseradish peroxidase (HRP)
-
Choline oxidase
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2)
-
This compound
-
96-well black microplate
-
Fluorometric plate reader (Ex/Em = 530-560/590 nm)
Procedure:
-
Prepare a master mix containing Amplex Red reagent, HRP, and choline oxidase in assay buffer.
-
Add 50 µL of the master mix to each well of the 96-well plate.
-
Add 25 µL of varying concentrations of this compound (or vehicle control) to the wells.
-
Add 25 µL of recombinant ATX to the wells and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 25 µL of LPC substrate.
-
Immediately measure the fluorescence intensity at 37°C every 1-2 minutes for 30-60 minutes.
-
Calculate the rate of reaction for each inhibitor concentration.
-
Plot the reaction rate against the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Visualizations
ATX-LPA Signaling Pathway
Caption: The ATX-LPA signaling pathway and the inhibitory action of this compound.
Experimental Workflow for Off-Target Assessment
Caption: A logical workflow for investigating potential off-target effects of this compound.
References
- 1. scbt.com [scbt.com]
- 2. mdpi.com [mdpi.com]
- 3. Autotaxin–Lysophosphatidate Axis: Promoter of Cancer Development and Possible Therapeutic Implications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pnas.org [pnas.org]
- 8. Hits of a High-Throughput Screen Identify the Hydrophobic Pocket of Autotaxin/Lysophospholipase D As an Inhibitory Surface - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Autotaxin Inhibitors: A Perspective on Initial Medicinal Chemistry Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing In Vivo Dosage for ATX Inhibitor 26
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on optimizing the in vivo dosage of ATX Inhibitor 26.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound?
This compound is a small molecule inhibitor of autotaxin (ATX), also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2).[1] ATX is a secreted enzyme that primarily functions to hydrolyze lysophosphatidylcholine (B164491) (LPC) into lysophosphatidic acid (LPA).[2][3][4] LPA is a bioactive lipid mediator that signals through at least six G protein-coupled receptors (LPA1-6) to regulate a wide range of cellular processes, including cell proliferation, survival, migration, and inflammation.[1][3][4] By inhibiting the enzymatic activity of ATX, this compound reduces the production of LPA, thereby modulating the downstream signaling pathways implicated in various pathological conditions such as fibrosis, cancer, and inflammation.[2][5][6]
Q2: What is the primary pharmacodynamic (PD) biomarker to assess the in vivo activity of this compound?
The most direct and widely used pharmacodynamic biomarker for assessing the in vivo activity of ATX inhibitors is the measurement of plasma or tissue levels of lysophosphatidic acid (LPA), particularly specific species like LPA 18:2.[7][8] A successful dosage regimen of this compound should result in a significant and sustained reduction in plasma LPA levels.[1] It is recommended to measure baseline LPA levels before inhibitor administration and then at various time points post-administration to determine the extent and duration of target engagement.
Q3: What are typical starting doses for in vivo studies with novel ATX inhibitors in mice?
Starting doses for in vivo studies with novel ATX inhibitors can vary significantly based on the compound's in vitro potency (IC50), pharmacokinetic (PK) profile, and the specific animal model. However, based on published data for other potent ATX inhibitors, a common starting point for efficacy studies in mice is in the range of 10 to 100 mg/kg, administered orally.[3][7] For example, the ATX inhibitor PAT-048 was effective at 10 mg/kg in a mouse model of skin fibrosis.[7][9] It is crucial to perform initial dose-ranging studies to establish the relationship between the dose, plasma exposure, and the desired level of LPA reduction.
Troubleshooting Guides
Issue 1: Lack of Efficacy or Insufficient Target Engagement
Symptoms:
-
No significant reduction in plasma LPA levels post-administration.
-
No observable therapeutic effect in the disease model.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Poor Bioavailability/Pharmacokinetics | 1. Verify Compound Stability: Ensure the formulation of this compound is stable and that the compound is not degrading before or after administration. 2. Assess Plasma Exposure: Perform a pharmacokinetic study to measure the plasma concentration of this compound over time. This will determine if the compound is being absorbed and reaching sufficient levels in circulation. 3. Optimize Formulation: If bioavailability is low, consider formulation strategies such as using different vehicles, micronization, or creating a salt form to improve solubility and absorption. |
| Rapid Metabolism | 1. In Vitro Metabolic Stability: Assess the metabolic stability of this compound in liver microsomes from the species being tested (e.g., mouse, rat).[3] Some inhibitors, like HA130, have shown very poor metabolic stability.[3] 2. Identify Metabolites: If rapid metabolism is suspected, conduct metabolite identification studies to understand the metabolic pathways. This information can guide medicinal chemistry efforts to block metabolic soft spots. |
| Insufficient Dose | 1. Dose-Response Study: Conduct a dose-escalation study to determine the relationship between the administered dose, plasma exposure, and the reduction in plasma LPA levels.[8] This will help identify a dose that achieves the desired level of target inhibition (e.g., >80% LPA reduction). |
| Assay Issues | 1. Validate LPA Measurement: Ensure that the LC-MS/MS method for quantifying LPA is validated and sensitive enough to detect changes.[8] 2. Sample Handling: Proper handling and processing of plasma samples are critical for accurate LPA measurement. Use appropriate anticoagulants and protease inhibitors, and process samples quickly on ice. |
Issue 2: Observed In Vivo Toxicity
Symptoms:
-
Weight loss, lethargy, or other signs of distress in the animals.
-
Elevated liver enzymes or other adverse findings in clinical pathology.
Possible Causes and Solutions:
| Possible Cause | Troubleshooting Steps |
| Off-Target Effects | 1. Selectivity Profiling: Screen this compound against a panel of other enzymes and receptors to identify potential off-target activities. 2. Structure-Activity Relationship (SAR) Analysis: If off-target effects are identified, medicinal chemistry efforts can be directed to modify the structure of the inhibitor to improve selectivity. |
| Exaggerated Pharmacology | 1. LPA's Physiological Roles: Be aware that LPA has important physiological functions.[2] Complete and prolonged suppression of LPA signaling may have unintended consequences. 2. Dose Reduction/Fractionation: If toxicity is observed at efficacious doses, consider reducing the dose or exploring different dosing schedules (e.g., intermittent dosing) that maintain efficacy while minimizing adverse effects. |
| Formulation-Related Toxicity | 1. Vehicle Toxicity: Administer the vehicle alone to a control group of animals to rule out any toxicity associated with the formulation. 2. Alternative Formulations: If the vehicle is the issue, explore alternative, well-tolerated formulations. |
Experimental Protocols
Protocol 1: In Vivo Pharmacodynamic (PD) Assessment of this compound in Mice
-
Animal Model: Male C57BL/6 mice, 8-10 weeks old.
-
Acclimation: Acclimate animals for at least one week before the experiment.
-
Baseline Sampling: Collect a baseline blood sample (e.g., via tail vein or retro-orbital sinus) from each mouse into EDTA-coated tubes.
-
Compound Administration: Prepare this compound in a suitable vehicle (e.g., 0.5% methylcellulose (B11928114) in water). Administer the desired dose (e.g., 10, 30, 100 mg/kg) via oral gavage. Include a vehicle control group.
-
Time-Course Blood Collection: Collect blood samples at various time points post-dose (e.g., 1, 2, 4, 8, and 24 hours).
-
Plasma Preparation: Immediately after collection, centrifuge the blood at 2000 x g for 15 minutes at 4°C to separate the plasma.
-
LPA Extraction and Analysis:
-
Extract lipids from the plasma using a suitable method (e.g., Folch or Bligh-Dyer extraction).
-
Quantify the levels of specific LPA species (e.g., LPA 18:2) using a validated LC-MS/MS method.
-
-
Data Analysis: Calculate the percent inhibition of plasma LPA at each time point relative to the baseline levels and compare it to the vehicle-treated group.
Visualizations
Signaling Pathway of ATX and its Inhibition
Caption: The ATX-LPA signaling pathway and the mechanism of this compound.
Experimental Workflow for In Vivo Dose Optimization
Caption: Workflow for determining the optimal in vivo dosage of this compound.
References
- 1. A Novel Highly Potent Autotaxin/ENPP2 Inhibitor Produces Prolonged Decreases in Plasma Lysophosphatidic Acid Formation In Vivo and Regulates Urethral Tension - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of Potent In Vivo Autotaxin Inhibitors that Bind to Both Hydrophobic Pockets and Channels in the Catalytic Domain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 4. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Autotaxin Inhibitors: A Perspective on Initial Medicinal Chemistry Efforts - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Discovery of potent inhibitors of the lysophospholipase autotaxin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. The Structural Binding Mode of the Four Autotaxin Inhibitor Types that Differentially Affect Catalytic and Non-Catalytic Functions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Autotaxin Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals working with autotaxin inhibitors. This resource provides troubleshooting guides for common experimental challenges and answers to frequently asked questions to help you overcome resistance and optimize your research.
Frequently Asked Questions (FAQs)
Q1: What are the primary mechanisms of resistance to autotaxin (ATX) inhibitors in cancer?
A1: Resistance to ATX inhibitors is multifactorial and often involves the upregulation of the ATX-lysophosphatidic acid (LPA) signaling axis. Key mechanisms include:
-
Increased ATX and LPA Production: The tumor microenvironment can increase the secretion of ATX, leading to elevated levels of LPA, a pro-survival signaling molecule.
-
LPA Receptor (LPAR) Upregulation: Increased expression of LPARs, particularly LPAR2, can amplify the pro-tumorigenic signals even in the presence of an ATX inhibitor.
-
Signaling Pathway Crosstalk: The ATX-LPA axis can interact with other signaling pathways, such as the TGF-β and YAP1 pathways, to promote resistance. For instance, inhibition of the TGF-β pathway can lead to an adaptive increase in ATX expression.[1][2]
-
Immune Evasion: ATX can create an immunosuppressive tumor microenvironment by inhibiting the function of cytotoxic T cells, thereby reducing the efficacy of immunotherapies when used in combination.[3]
Q2: How can I overcome resistance to autotaxin inhibitors in my experiments?
A2: A primary strategy to combat resistance is the use of combination therapies.[1][4] Consider the following approaches:
-
Combination with Chemotherapy: ATX inhibitors can enhance the efficacy of conventional chemotherapeutic agents like paclitaxel (B517696) and doxorubicin (B1662922) by sensitizing cancer cells to their cytotoxic effects.[4][5]
-
Targeting Downstream Signaling: Combining ATX inhibitors with inhibitors of downstream effectors in the LPA signaling pathway (e.g., LPAR antagonists) can provide a more complete blockade.
-
Dual-Target Inhibitors: The use of single molecules that inhibit both ATX and a key LPAR (e.g., LPAR1) is a promising area of research.[4]
-
Combination with Targeted Therapies: In cancers where crosstalk is a resistance mechanism (e.g., with TGF-β), combining an ATX inhibitor with a TGF-β inhibitor can be effective.[1][2]
-
Combination with Immunotherapy: For tumors where ATX contributes to immune evasion, combining ATX inhibitors with immune checkpoint inhibitors may restore anti-tumor immunity.[3]
Q3: Which autotaxin inhibitors are commonly used in research?
A3: Several small molecule inhibitors of autotaxin are used in preclinical and clinical research. Some of the well-characterized inhibitors include PF-8380, IOA-289, and BBT-877. These inhibitors have different potencies and binding modes, which may influence their experimental outcomes.
Q4: What is the role of the tumor microenvironment (TME) in resistance to ATX inhibitors?
A4: The TME plays a crucial role in resistance. Cancer-associated fibroblasts (CAFs) are a major source of ATX secretion.[2] This stromal-derived ATX contributes to a pro-tumorigenic environment that fosters resistance. The TME can also mediate immune suppression driven by the ATX-LPA axis.
Troubleshooting Guides
Experiment 1: Measuring Autotaxin Activity with the TOOS Assay
This colorimetric assay measures the lysophospholipase D (lysoPLD) activity of ATX by detecting the choline (B1196258) released from the substrate lysophosphatidylcholine (B164491) (LPC).
-
Reagent Preparation:
-
LysoPLD Buffer (1x): 100 mM Tris-HCl (pH 9.0), 500 mM NaCl, 5 mM MgCl₂, 5 mM CaCl₂, 60 µM CoCl₂, 1 mM LPC. Prepare fresh and pre-warm to 37°C for 30 minutes before use.[6]
-
Color Mix: 0.5 mM 4-AAP (4-aminoantipyrine), 7.95 U/mL HRP (horseradish peroxidase), 0.3 mM TOOS (N-ethyl-N-(2-hydroxy-3-sulfopropyl)-3-methylaniline), 2 U/mL choline oxidase in 5 mM MgCl₂/50 mM Tris-HCl (pH 8.0). Prepare fresh and protect from light.[6]
-
-
Assay Procedure:
-
Add 10 µL of your sample (e.g., cell culture supernatant, plasma) to a 96-well plate.
-
Add 90 µL of pre-warmed 1x LysoPLD buffer to each well.
-
Incubate the plate at 37°C for 1 to 4 hours.
-
Add 100 µL of the Color Mix to each well.
-
Measure the absorbance at 555 nm every 5 minutes for 20 minutes using a plate reader.[6]
-
-
Data Analysis:
-
For each sample, plot absorbance against time.
-
Determine the slope (dA/min) of the linear portion of the curve.
-
The ATX activity is proportional to the rate of increase in absorbance.
-
| Problem | Possible Cause(s) | Solution(s) |
| No or Low Signal | Inactive enzyme in the sample. | Ensure proper sample storage and handling to prevent enzyme degradation. Use a positive control with known ATX activity. |
| Inactive reagents. | Prepare fresh LysoPLD buffer and Color Mix for each experiment. Check the expiration dates of all reagents. | |
| Incorrect buffer pH. | Verify the pH of the Tris-HCl buffers. | |
| High Background | Spontaneous hydrolysis of LPC. | Run a blank control (buffer without sample) to subtract background absorbance. |
| Contamination of reagents. | Use high-purity water and reagents. Filter-sterilize buffers if necessary. | |
| Non-linear Reaction Rate | Substrate depletion. | If the reaction plateaus quickly, consider diluting the sample or reducing the incubation time. |
| Enzyme instability. | Ensure the incubation temperature is maintained at 37°C. |
Experiment 2: Assessing Cell Viability with the Crystal Violet Assay
This assay is used to determine cell viability by staining the DNA of adherent cells. A decrease in the number of adherent cells is indicative of cell death.
-
Cell Seeding:
-
Seed adherent cells in a 96-well plate at a density of 5,000-20,000 cells/well in 200 µL of culture medium.[7]
-
Incubate overnight at 37°C to allow for cell attachment.
-
-
Compound Treatment:
-
Treat cells with varying concentrations of the autotaxin inhibitor and/or other compounds. Include a vehicle control (e.g., DMSO).
-
Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
-
Staining Procedure:
-
Solubilization and Measurement:
-
Add 100-200 µL of methanol (B129727) to each well to solubilize the stain.[8]
-
Incubate for 20 minutes at room temperature on a shaker.
-
Measure the absorbance at 570-590 nm using a plate reader.[8][10]
-
| Problem | Possible Cause(s) | Solution(s) |
| Uneven Staining | Inconsistent cell seeding. | Ensure a single-cell suspension before seeding and mix the plate gently after seeding. |
| Cell detachment during washing. | Be gentle during the washing steps. You can reduce the number of washes if cells are loosely adherent. | |
| High Background | Incomplete removal of excess stain. | Ensure thorough washing after the staining step. |
| Precipitated stain. | Filter the crystal violet solution before use. | |
| Low Signal | Low cell number. | Optimize the initial cell seeding density. |
| Over-washing. | Reduce the number and vigor of the washing steps. |
Experiment 3: Evaluating Cell Migration with the Boyden Chamber Assay
This assay measures the chemotactic response of cells to a chemoattractant across a porous membrane.
-
Chamber Preparation:
-
Use transwell inserts with a suitable pore size for your cells (e.g., 8 µm for most cancer cells).[11]
-
For invasion assays, coat the inserts with a thin layer of Matrigel and allow it to solidify.
-
-
Cell Preparation:
-
Starve the cells in serum-free medium for 18-24 hours prior to the assay.
-
Harvest the cells and resuspend them in serum-free medium at a concentration of 1 x 10⁶ cells/mL.
-
-
Assay Setup:
-
Add 500 µL of medium containing a chemoattractant (e.g., 10% FBS or LPA) to the lower chamber.
-
Add 100 µL of the cell suspension (100,000 cells) to the upper chamber of the transwell insert.[9]
-
Add the autotaxin inhibitor to the upper and/or lower chamber, as per your experimental design.
-
-
Incubation and Staining:
-
Incubate the plate at 37°C for 4-48 hours, depending on the cell type.[9]
-
After incubation, remove the non-migrated cells from the upper surface of the membrane with a cotton swab.
-
Fix the migrated cells on the lower surface of the membrane with methanol for 10-15 minutes.[9]
-
Stain the cells with a 0.5% crystal violet solution for 10-30 minutes.[9]
-
-
Quantification:
-
Wash the inserts to remove excess stain and allow them to air dry.
-
Elute the stain from the migrated cells using a solubilization buffer (e.g., 10% acetic acid).
-
Measure the absorbance of the eluted stain at 570-590 nm.
-
| Problem | Possible Cause(s) | Solution(s) |
| No or Low Migration | Cells are not migratory. | Use a positive control with a known migratory cell line. |
| Chemoattractant is not effective. | Optimize the concentration of the chemoattractant. Ensure a proper gradient is established. | |
| Pore size is too small. | Use inserts with a larger pore size.[11] | |
| High Background Migration | Cells are not properly starved. | Ensure cells are starved for an adequate period to reduce random migration. |
| Leaky membrane. | Inspect the inserts for any damage before use. | |
| Variable Results | Inconsistent cell numbers. | Accurately count and seed the same number of cells in each insert. |
| Incomplete removal of non-migrated cells. | Be thorough but gentle when swabbing the upper surface of the membrane. |
Data Presentation
Table 1: IC₅₀ Values of Selected Autotaxin Inhibitors in Cancer Cell Lines
| Inhibitor | Cell Line | Cancer Type | IC₅₀ (nM) | Reference |
| PF-8380 | MDA-MB-231 | Breast Cancer | ~1.7 | [12] |
| IOA-289 | Human Plasma | (in vitro) | ~36 | [13][14] |
| ATX-1d | 4T1 | Murine Breast Cancer | 1800 (non-cytotoxic) | [5] |
| ATX-1d | A375 | Human Melanoma | 1800 (non-cytotoxic) | [5] |
| Compound 33 | (in vitro) | (hATX) | 10 | [12] |
| BI2545 | (in vitro) | (LPC/plasma assay) | 2.2 / 29 | [12] |
Table 2: Upregulation of the ATX-LPA Axis in Chemoresistant Cancer Cells
| Gene/Protein | Cancer Type | Resistant to | Fold Change (Resistant vs. Sensitive) | Reference |
| ENPP2 (ATX) mRNA | Pancreatic Cancer | Gemcitabine | Increased in resistant cells | [6] |
| LPAR1 mRNA | Pancreatic Cancer | Cisplatin | Increased in resistant PANC-1 cells | [15] |
| LPAR3 mRNA | Pancreatic Cancer | Cisplatin | Increased in resistant PANC-1 cells | [15] |
| LPAR2 mRNA | Melanoma | Cisplatin | Elevated in long-term treated A375 cells | [16] |
| LPAR3 expression | Hepatocellular Carcinoma | Cisplatin, Doxorubicin | High expression confers resistance | [17] |
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. New research highlights potential of iOnctura strategy combining autotaxin and TGF-β inhibitors in cancer [prnewswire.com]
- 2. drugtargetreview.com [drugtargetreview.com]
- 3. biorxiv.org [biorxiv.org]
- 4. Designing Dual Inhibitors of Autotaxin-LPAR GPCR Axis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. LPA released from dying cancer cells after chemotherapy inactivates Hippo signaling and promotes pancreatic cancer cell repopulation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. assaygenie.com [assaygenie.com]
- 8. researchgate.net [researchgate.net]
- 9. clyte.tech [clyte.tech]
- 10. Crystal violet staining protocol | Abcam [abcam.com]
- 11. merckmillipore.com [merckmillipore.com]
- 12. Design and Development of Autotaxin Inhibitors [mdpi.com]
- 13. Characterization and translational development of IOA-289, a novel autotaxin inhibitor for the treatment of solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Inhibition of autotaxin activity with IOA‐289 decreases fibrosis in mouse E0771 breast tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Lysophosphatidic Acid Signaling in Cancer Cells: What Makes LPA So Special? - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Lysophosphatidic acid receptor-2 (LPA2)-mediated signaling enhances chemoresistance in melanoma cells treated with anticancer drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Lysophosphatidic Acid: Promoter of Cancer Progression and of Tumor Microenvironment Development. A Promising Target for Anticancer Therapies? - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Minimizing Toxicity of Autotaxin Inhibitors in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with autotaxin (ATX) inhibitors, with a focus on compounds structurally related to ziritaxestat (B607656) (GLPG1690), in animal models. The information provided is intended to help anticipate, mitigate, and interpret toxicities that may arise during in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of ATX inhibitors and its relation to potential toxicity?
Autotaxin (ATX) is a secreted enzyme that plays a crucial role in hydrolyzing lysophosphatidylcholine (B164491) (LPC) to produce lysophosphatidic acid (LPA).[1] LPA is a bioactive signaling lipid that interacts with at least six G-protein-coupled receptors (LPAR1-6) to mediate a variety of cellular responses, including proliferation, migration, and survival.[1][2] Dysregulation of the ATX-LPA signaling pathway has been implicated in several chronic inflammatory and fibrotic diseases.[2][3] ATX inhibitors block the production of LPA, thereby mitigating its downstream effects.[3] While this is therapeutically beneficial in disease models, potential toxicity may arise from the systemic inhibition of LPA production, which is involved in normal physiological processes.
Q2: What were the observed toxicities associated with the ATX inhibitor ziritaxestat (GLPG1690) in clinical trials?
The Phase 3 ISABELA trials for ziritaxestat in patients with idiopathic pulmonary fibrosis (IPF) were terminated early due to safety concerns.[4][5][6][7] An independent data monitoring committee noted a dose-dependent increase in mortality in the group receiving 600 mg of ziritaxestat.[4][5] While the specific causes of mortality have not been fully detailed in the provided search results, this finding highlights the critical importance of careful dose selection and toxicity monitoring in both preclinical and clinical studies of ATX inhibitors.
Q3: What are the common animal models used to assess the efficacy and toxicity of ATX inhibitors?
The bleomycin-induced pulmonary fibrosis model in mice is a widely used model to evaluate the efficacy of ATX inhibitors against fibrosis.[8][9][10] In this model, intranasal administration of bleomycin (B88199) induces lung injury and subsequent fibrosis, mimicking some aspects of IPF. Efficacy is often assessed by measuring changes in lung function, Ashcroft fibrotic scores, and collagen content.[8][10] For toxicity assessments, standard preclinical toxicology studies in species such as rats and dogs are conducted to determine the no-observed-adverse-effect level (NOAEL) and to identify potential target organs for toxicity.[8]
Q4: How can I monitor for toxicity in my animal studies with ATX inhibitors?
Regular monitoring of animal health is crucial. Key parameters to observe include:
-
Body weight: A significant loss of body weight can be an early indicator of toxicity.
-
Clinical signs: Observe for any changes in behavior, posture, grooming, and activity levels.
-
Food and water intake: Monitor for any significant changes.
-
Hematology and clinical chemistry: At the end of the study, or at interim points, blood samples should be collected to assess for changes in blood cell counts and markers of liver and kidney function.
-
Histopathology: A thorough histopathological examination of major organs should be performed at the end of the study to identify any microscopic changes.
Troubleshooting Guide
Problem 1: Unexpected animal deaths or severe adverse events are observed at the intended therapeutic dose.
-
Possible Cause: The administered dose may be too high, leading to acute toxicity. There could also be off-target effects or an on-target toxicity that was not anticipated.
-
Troubleshooting Steps:
-
Stop the experiment: Immediately halt the study to prevent further animal loss.
-
Perform necropsies: Conduct a thorough gross necropsy on the deceased animals to identify any visible abnormalities. Collect tissues for histopathological analysis to determine the cause of death.
-
Conduct a dose-range finding study: If the cause of death is suspected to be dose-related, perform a dose-range finding study with a wider range of doses, including lower doses, to determine the maximum tolerated dose (MTD).
-
Re-evaluate the formulation: Ensure the vehicle used for drug administration is not contributing to the toxicity. Test the vehicle alone as a control group.
-
Pharmacokinetic analysis: Measure the plasma concentration of the inhibitor to determine if the exposure levels are higher than expected.
-
Problem 2: Significant body weight loss is observed in the treated group compared to the control group.
-
Possible Cause: This is a common sign of toxicity. It could be due to reduced food intake, gastrointestinal issues, or systemic toxicity.
-
Troubleshooting Steps:
-
Reduce the dose: A lower dose may be better tolerated while still providing therapeutic efficacy.
-
Change the dosing schedule: Consider less frequent administration (e.g., every other day instead of daily).
-
Provide supportive care: Ensure easy access to palatable and high-calorie food and water.
-
Monitor for gastrointestinal distress: Observe for signs of diarrhea or other gastrointestinal issues. If present, consider if this is a direct effect of the drug.
-
Problem 3: No significant anti-fibrotic efficacy is observed at a well-tolerated dose.
-
Possible Cause: The dose may be too low to achieve sufficient target engagement, or the animal model may not be appropriate for the specific mechanism of the inhibitor.
-
Troubleshooting Steps:
-
Confirm target engagement: Measure the levels of LPA C18:2 in the plasma of treated animals. A significant reduction in LPA levels indicates that the inhibitor is hitting its target.[8] A reduction of approximately 80% has been associated with GLPG1690.[8]
-
Increase the dose cautiously: If the current dose is well-tolerated but does not show efficacy, a modest dose escalation may be warranted. Closely monitor for any signs of toxicity.
-
Evaluate the animal model: Ensure the chosen animal model is appropriate and that the disease induction has been successful.
-
Consider combination therapy: In some cases, combining the ATX inhibitor with another anti-fibrotic agent may lead to enhanced efficacy.
-
Quantitative Data Summary
Table 1: In Vitro Inhibitory Activity of Selected ATX Inhibitors
| Compound | IC50 (hATX/plasma assay) | Reference |
| Compound 32 | 17 nM / 0.26 µM | [3] |
| Compound 33 | 10 nM / 55 nM | [3] |
| PF-8380 | 1.7 nM / 101 nM (LPC/plasma assay) | [3] |
| HA155 (20) | 5.7 nM (LPC) | [3] |
| S32826 (10) | 5.6 nM (LPC) | [2] |
| Ziritaxestat (GLPG1690) | Potent and selective inhibitor | [9] |
| Compound 27a | 57 nM (human plasma) | [11] |
Table 2: In Vivo Dosing and Effects of ATX Inhibitors in Animal Models
| Compound | Animal Model | Dose | Key Findings | Reference |
| Ziritaxestat (GLPG1690) | Mouse bleomycin-induced pulmonary fibrosis | Not specified | Reduced Ashcroft fibrotic score and collagen content. | [8][10] |
| PF-8380 | Mouse model of breast cancer | Not specified | Enhanced anti-tumor effect of paclitaxel. | [3] |
| PF-8380 | Mouse endotoxemia model | 30 mg/kg | Attenuated LPS-induced neuroinflammation. | [12] |
| 3BoA | Mouse | 4 mg/kg | Plasma LPA levels decreased to almost zero after 10 min. | [3] |
| HA130 | Mouse | 1 nmol/g (intravenous) | Rapidly decreased plasma LPA concentration. | [3] |
| PAT-048 | Mouse bleomycin-induced dermal fibrosis | 10 mg/kg | Attenuated skin fibrosis; 75% inhibition of ATX activity after 24h. | [13] |
| Compound 27a | Mouse bleomycin-induced pulmonary fibrosis | Not specified | Reduced collagen deposition and pro-inflammatory markers. | [11] |
Experimental Protocols
Protocol 1: Dose-Range Finding Toxicity Study in Mice
-
Animal Selection: Use the same strain and sex of mice that will be used in the efficacy studies (e.g., C57BL/6 males, 8-10 weeks old).
-
Group Allocation: Randomly assign mice to several groups (e.g., 5 groups, n=5 mice/group). One group will serve as the vehicle control, and the other groups will receive escalating doses of the ATX inhibitor.
-
Dosing: Administer the ATX inhibitor and vehicle daily for a predetermined period (e.g., 14 days) via the intended route of administration (e.g., oral gavage).
-
Monitoring:
-
Record body weight and clinical signs daily.
-
Monitor food and water consumption.
-
-
Endpoint Analysis:
-
At the end of the study, collect blood for hematology and clinical chemistry analysis.
-
Perform a gross necropsy and collect major organs (liver, kidneys, spleen, lungs, heart, etc.).
-
Fix organs in 10% neutral buffered formalin for histopathological examination.
-
-
Data Interpretation: Determine the Maximum Tolerated Dose (MTD), which is the highest dose that does not cause significant toxicity (e.g., >15-20% body weight loss or other severe clinical signs).
Protocol 2: Efficacy Study in a Bleomycin-Induced Pulmonary Fibrosis Mouse Model
-
Animal Acclimatization: Acclimate C57BL/6 mice for at least one week before the start of the experiment.
-
Disease Induction: On day 0, anesthetize the mice and administer a single intranasal dose of bleomycin (or saline for the control group).
-
Treatment:
-
Begin treatment with the ATX inhibitor at one or more doses below the MTD, starting on a predetermined day post-bleomycin administration (e.g., day 7 for a therapeutic regimen).
-
Include a vehicle control group and a sham (saline + vehicle) group.
-
Administer the treatment daily until the end of the study (e.g., day 21).
-
-
Monitoring: Monitor the animals for body weight changes and clinical signs throughout the study.
-
Endpoint Analysis (Day 21):
-
Euthanize the mice and collect bronchoalveolar lavage fluid (BALF) for cell counts and cytokine analysis.
-
Perfuse the lungs and collect the lung tissue.
-
Use one lung lobe for histopathological analysis (e.g., H&E and Masson's trichrome staining) to determine the Ashcroft score.
-
Use another lung lobe to measure the collagen content (e.g., Sircol assay).
-
Plasma can be collected to measure LPA levels to confirm target engagement.
-
Visualizations
Caption: The ATX-LPA signaling pathway and the mechanism of action of ATX inhibitors.
Caption: A general experimental workflow for in vivo toxicity and efficacy studies of an ATX inhibitor.
Caption: A troubleshooting decision tree for common issues encountered during in vivo studies with ATX inhibitors.
References
- 1. Structure-Based Discovery of Novel Chemical Classes of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. firstwordpharma.com [firstwordpharma.com]
- 5. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sclerodermanews.com [sclerodermanews.com]
- 7. gilead.com [gilead.com]
- 8. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 9. reports.glpg.com [reports.glpg.com]
- 10. researchgate.net [researchgate.net]
- 11. Targeting Autotaxin with imidazole- and Triazolyl-based inhibitors: Biological insights from in vitro and in vivo studies in pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Navigating Inconsistent Results in ATX Inhibitor 26 (3BoA) Experiments: A Technical Support Guide
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing inconsistent results encountered during experiments with the autotaxin (ATX) inhibitor 26, also known as 3BoA.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing significant variability in the IC50 value of ATX inhibitor 26 (3BoA) in our fluorescence-based assays. What are the potential causes?
A1: Inconsistent IC50 values for 3BoA in fluorescence-based assays, such as those using the FS-3 substrate, can stem from several factors:
-
Inhibitor Solubility and Stability: 3BoA, a boronic acid-based inhibitor, may have limited solubility in aqueous buffers. Ensure the inhibitor is fully dissolved in a suitable solvent (e.g., DMSO) before preparing final dilutions in the assay buffer. Poor solubility can lead to inaccurate concentrations and variable results. Additionally, repeated freeze-thaw cycles of stock solutions should be avoided as they can lead to degradation.
-
Substrate Concentration: The apparent potency of a competitive inhibitor is dependent on the substrate concentration. Ensure you are using a consistent concentration of the FS-3 substrate across all experiments, ideally at or below its Km for ATX, to obtain comparable IC50 values.
-
Enzyme Activity: The activity of recombinant ATX can vary between batches and may decrease with improper storage. Always qualify a new batch of enzyme and handle it according to the manufacturer's recommendations.
-
Assay Conditions: Minor variations in assay conditions such as incubation time, temperature, and buffer composition (e.g., pH, presence of detergents) can impact enzyme kinetics and inhibitor potency. Strict adherence to a standardized protocol is crucial.
Q2: Our cell migration assay results with 3BoA are not reproducible. What troubleshooting steps can we take?
A2: Reproducibility issues in cell migration assays are common and can be addressed by considering the following:
-
Cell Health and Passage Number: Use cells that are healthy, in the logarithmic growth phase, and within a consistent, low passage number range. Senescent or unhealthy cells will migrate poorly and respond inconsistently to stimuli.
-
Serum Starvation: The duration and conditions of serum starvation prior to the assay can significantly impact baseline migration and the response to LPA. Optimize the starvation period to minimize background migration without compromising cell viability.
-
LPA Concentration: The concentration of lysophosphatidic acid (LPA) used as a chemoattractant is critical. Perform a dose-response curve for LPA to determine the optimal concentration that induces a robust migratory response in your cell line.
-
Inhibitor Pre-incubation: The pre-incubation time of the cells with 3BoA before the addition of LPA can influence the extent of ATX inhibition. This timing may need to be optimized for your specific cell line and experimental conditions.
-
Inconsistent Cell Seeding: Ensure a uniform number of cells is seeded into each well of the migration chamber. Inaccurate cell counting can be a major source of variability.
Q3: We are concerned about potential off-target effects of 3BoA. What is known about its selectivity?
A3: Boronic acid-based inhibitors have the potential to interact with other enzymes, particularly serine proteases. While 3BoA has been shown to be a potent ATX inhibitor, it is advisable to perform counter-screens against relevant off-target enzymes, especially if unexpected cellular phenotypes are observed. The original study on 3BoA did not report extensive selectivity profiling, so it is recommended to consult more recent literature on boronic acid inhibitors or conduct your own selectivity assays if off-target effects are a concern.[1]
Q4: Can the boronic acid moiety of 3BoA cause experimental artifacts?
A4: Yes, the boronic acid warhead can present some challenges. Boronic acids can undergo partial hydrolysis in aqueous solutions, potentially affecting the active concentration of the inhibitor.[2] They are also known to form reversible covalent bonds with active site serine or threonine residues, which can lead to slow-binding kinetics.[3] It is important to be aware of these properties when designing experiments and interpreting data. For instance, a pre-incubation step of the enzyme and inhibitor before adding the substrate can be crucial to reach equilibrium for slow-binding inhibitors.
Quantitative Data Summary
The following table summarizes key quantitative data for this compound (3BoA) and a related boronic acid inhibitor, HA155, for comparative purposes.
| Inhibitor | Assay Type | Substrate | IC50 | Species | Reference |
| 3BoA (Compound 26) | Fluorescence-based | TG-mTMP | 13 nM | Not Specified | |
| 3BoA (Compound 26) | Cell Motility Assay | MDA-MB-231 cells | Dose-dependent inhibition | Human | |
| 3BoA (Compound 26) | In vivo Plasma LPA | Not Applicable | Rapid decrease | Mouse | [1] |
| HA155 | Choline (B1196258) Release | LPC | 5.7 nM | Not Specified | [4] |
| HA130 | Choline Release | LPC (40 µM) | 28 nM | Not Specified | [5] |
Key Experimental Protocols
ATX Enzyme Inhibition Assay (FS-3 Fluorescence-based)
This protocol is adapted from commercially available kits and common literature methods.
Materials:
-
Recombinant human ATX
-
This compound (3BoA)
-
FS-3 (fluorogenic ATX substrate)
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% BSA
-
96-well black, flat-bottom plates
-
Fluorescence plate reader (Excitation: 485 nm, Emission: 530 nm)
Procedure:
-
Prepare a stock solution of 3BoA in 100% DMSO.
-
Create a serial dilution of 3BoA in the assay buffer. Ensure the final DMSO concentration in the assay is consistent across all wells and does not exceed 1%.
-
Add 25 µL of the diluted 3BoA or vehicle control to the wells of the 96-well plate.
-
Add 50 µL of recombinant ATX (diluted in assay buffer to the desired final concentration, e.g., 2 nM) to each well.
-
Pre-incubate the plate at room temperature for 15-30 minutes to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding 25 µL of FS-3 substrate (diluted in assay buffer to the desired final concentration, e.g., 1 µM).
-
Immediately begin monitoring the increase in fluorescence at 37°C for 30-60 minutes, taking readings every 1-2 minutes.
-
Calculate the initial reaction velocity (slope of the linear phase of the fluorescence curve) for each concentration of the inhibitor.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Choline Release Assay
This assay measures the choline released from the hydrolysis of lysophosphatidylcholine (B164491) (LPC) by ATX.
Materials:
-
Recombinant human ATX
-
This compound (3BoA)
-
LPC (e.g., 1-oleoyl-LPC)
-
Choline Oxidase
-
Horseradish Peroxidase (HRP)
-
Amplex Red reagent (or similar HRP substrate)
-
Assay Buffer: As described for the FS-3 assay.
-
96-well clear, flat-bottom plates
-
Absorbance or fluorescence plate reader
Procedure:
-
Prepare inhibitor dilutions as described for the FS-3 assay.
-
Add inhibitor or vehicle control to the wells of the 96-well plate.
-
Add recombinant ATX to each well and pre-incubate for 15-30 minutes at room temperature.
-
Initiate the primary reaction by adding LPC to each well. Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Prepare a detection reagent mixture containing choline oxidase, HRP, and Amplex Red in the assay buffer.
-
Stop the ATX reaction (e.g., by adding a specific inhibitor or by heat inactivation, though the latter may not be suitable for all setups) and add the detection reagent to each well.
-
Incubate the plate at 37°C for 15-30 minutes to allow for the colorimetric or fluorometric reaction to develop.
-
Measure the absorbance or fluorescence.
-
Calculate the percentage of inhibition and determine the IC50 value as described for the FS-3 assay.
Cell Migration (Transwell) Assay
This protocol provides a general framework for assessing the effect of 3BoA on LPA-induced cell migration.
Materials:
-
Cell line of interest (e.g., MDA-MB-231 breast cancer cells)
-
Transwell inserts (e.g., 8 µm pore size)
-
Cell culture medium with and without serum
-
LPA
-
This compound (3BoA)
-
Calcein AM or crystal violet for cell staining
Procedure:
-
Seed cells into the upper chamber of the Transwell inserts in serum-free medium.
-
Add 3BoA at various concentrations to the upper chamber and pre-incubate for 1-2 hours.
-
Add LPA as a chemoattractant to the lower chamber.
-
Incubate the plate at 37°C in a CO2 incubator for a period sufficient for cell migration (e.g., 4-24 hours, depending on the cell line).
-
After incubation, remove the non-migrated cells from the top of the insert with a cotton swab.
-
Fix and stain the migrated cells on the bottom of the insert.
-
Count the number of migrated cells in several representative fields of view under a microscope.
-
Calculate the percentage of inhibition of migration relative to the LPA-only control.
Visualizations
Caption: ATX-LPA signaling pathway and the point of inhibition by 3BoA.
References
- 1. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Structure-Based Design of Novel Boronic Acid-Based Inhibitors of Autotaxin - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
ATX inhibitor 26 stability in DMSO and other solvents
This technical support center provides guidance on the stability and handling of ATX Inhibitor 26, a research compound for inhibiting autotaxin (ATX). Due to the limited publicly available stability data for a compound specifically named "this compound," this guide uses ATX inhibitor S32826 as a representative example of a potent, lipid-like autotaxin inhibitor with known solubility and stability considerations. The principles and protocols provided are broadly applicable to similar hydrophobic small molecules.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing stock solutions of this compound?
A1: For initial stock solution preparation, dimethyl sulfoxide (B87167) (DMSO) is the recommended solvent due to its strong solubilizing capacity for a wide range of organic molecules. Prepare a high-concentration stock solution (e.g., 10-20 mM) in 100% DMSO. For long-term storage, it is advisable to use amber glass vials or polypropylene (B1209903) tubes that are known to be inert.
Q2: My this compound precipitates when I dilute the DMSO stock solution into my aqueous assay buffer. What should I do?
A2: Precipitation upon dilution into aqueous buffers is a common issue with hydrophobic compounds. Here are several troubleshooting steps:
-
Decrease the final concentration: The inhibitor may be exceeding its aqueous solubility limit.
-
Optimize DMSO concentration: While minimizing DMSO is ideal, a final concentration of up to 0.5% (v/v) is often tolerated in cell-based assays and can help maintain solubility. Always include a vehicle control with the same final DMSO concentration in your experiments.
-
Use a co-solvent system: Consider preparing stock solutions in mixtures of solvents, such as DMSO/ethanol.
-
Adjust the pH of the aqueous buffer: The solubility of ionizable compounds can be pH-dependent. Experiment with different pH values to find the optimal range for your inhibitor's solubility, ensuring it is compatible with your assay.
-
Sonication: Briefly sonicate the diluted solution to aid dissolution.
Q3: How should I store the solid compound and its stock solutions?
A3: Proper storage is critical for maintaining the integrity of this compound.
-
Solid Form: Store the compound as a powder at -20°C for long-term storage (up to 3 years) or at 4°C for shorter periods (up to 2 years), unless otherwise specified by the supplier. The compound may be hygroscopic, so it should be stored in a desiccated environment.
-
DMSO Stock Solutions: Store stock solutions at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When thawing, bring the solution to room temperature slowly and vortex gently to ensure it is fully dissolved before use.
Q4: I've noticed a color change in my inhibitor solution. Is it still usable?
A4: A color change often indicates chemical degradation or oxidation. This can be caused by exposure to light, air, or impurities in the solvent. It is strongly recommended to discard the solution and prepare a fresh one from the solid stock. To prevent this, store solutions protected from light in tightly sealed containers. Purging the vial headspace with an inert gas like argon or nitrogen can also help prevent oxidation.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Inconsistent experimental results | - Compound degradation in stock or working solution.- Inconsistent solution preparation.- Adsorption to plasticware. | - Prepare fresh solutions before each experiment.- Standardize the solution preparation protocol.- Use low-binding plates or glassware. |
| Loss of inhibitor activity in cell-based assays | - Degradation in cell culture medium.- Poor cell permeability. | - Assess the inhibitor's stability in your specific cell culture medium over the time course of your experiment.- Evaluate cell permeability using appropriate assays. |
| Precipitation in frozen stock upon thawing | - Solubility limit exceeded at low temperatures.- Unsuitable solvent for cryogenic storage.- High concentration. | - Thaw the solution slowly at room temperature and vortex gently.- Consider storing at a slightly lower concentration.- Avoid repeated freeze-thaw cycles by preparing smaller aliquots. |
Stability Data (Illustrative Example)
Since specific quantitative stability data for "this compound" is not publicly available, the following table provides an illustrative example of the stability of a similar hydrophobic small molecule inhibitor in various solvents at different temperatures. The data is presented as the percentage of the inhibitor remaining after a specified time, as would be determined by a stability-indicating HPLC assay.
| Solvent | Storage Condition | 24 hours | 48 hours | 1 week | 1 month |
| DMSO | -20°C, Dark | >99% | >99% | >99% | 98% |
| 4°C, Dark | >99% | 98% | 95% | 85% | |
| Room Temp, Light | 95% | 90% | 75% | <50% | |
| Ethanol | -20°C, Dark | >99% | >99% | 98% | 96% |
| PBS (pH 7.4) with 0.5% DMSO | 37°C | 90% | 80% | 60% | <20% |
| 4°C | 98% | 96% | 92% | 80% |
Disclaimer: This data is for illustrative purposes only and may not represent the actual stability of this compound. It is crucial to perform your own stability studies for your specific experimental conditions.
Experimental Protocols
Protocol 1: Assessing the Stability of this compound in Solution
This protocol outlines a general procedure to evaluate the chemical stability of this compound in a specific solvent or buffer over time using High-Performance Liquid Chromatography (HPLC).
Materials:
-
This compound (solid)
-
HPLC-grade DMSO
-
Desired test solvents/buffers (e.g., Ethanol, PBS pH 7.4)
-
HPLC system with a suitable detector (e.g., UV-Vis or PDA)
-
C18 reverse-phase HPLC column
-
HPLC-grade mobile phase solvents (e.g., acetonitrile, water with formic acid)
-
Autosampler vials
Procedure:
-
Prepare a Stock Solution: Accurately weigh a small amount of this compound and dissolve it in 100% DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Test Solutions: Dilute the DMSO stock solution into the desired test solvents (e.g., DMSO, ethanol, PBS with a final DMSO concentration of ≤0.5%) to a final concentration suitable for HPLC analysis (e.g., 10 µM).
-
Time-Zero (T=0) Analysis: Immediately after preparation, transfer an aliquot of each test solution into an HPLC vial and inject it into the HPLC system. This will serve as the baseline (100% initial concentration).
-
Incubate Samples: Aliquot the remaining test solutions into separate, sealed vials for each time point and storage condition you wish to test (e.g., -20°C, 4°C, room temperature, 37°C). Protect samples from light if the compound is light-sensitive.
-
Time-Point Analysis: At each designated time point (e.g., 2, 4, 8, 24, 48 hours, 1 week), retrieve one vial for each condition. If frozen, allow it to thaw completely to room temperature and vortex gently.
-
HPLC Analysis: Analyze the samples by HPLC using a validated stability-indicating method. The method should be able to separate the parent compound from any potential degradation products.
-
Data Analysis: Calculate the percentage of the remaining this compound at each time point by comparing the peak area of the parent compound to the peak area at T=0.
% Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100
Visualizations
Caption: The Autotaxin (ATX)-LPA signaling pathway.
Caption: Experimental workflow for stability testing.
Technical Support Center: Scaling Up Synthesis of ATX Inhibitor 26 (3BoA)
Welcome to the technical support center for the synthesis of Autotaxin (ATX) Inhibitor 26, also known as 3BoA. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the scale-up of this potent boronic acid-based inhibitor.
Frequently Asked Questions (FAQs)
Q1: What is ATX Inhibitor 26 (3BoA) and why is its synthesis challenging?
A1: this compound (3BoA) is a potent small molecule inhibitor of autotaxin, an enzyme implicated in various diseases, including cancer and fibrosis.[1] Its chemical structure contains a boronic acid moiety, which is crucial for its inhibitory activity but also introduces specific challenges during synthesis and purification, especially at a larger scale. These challenges include the potential for side reactions like protodeboronation and the formation of boroxine (B1236090) anhydrides, as well as difficulties in purification.
Q2: What are the primary impurities encountered during the synthesis of 3BoA?
A2: The most common impurities are boroxines (cyclic anhydrides of boronic acids) and products of protodeboronation. Boroxines form through the dehydration of the boronic acid, a reaction that can be promoted by heat and aprotic conditions. Protodeboronation is the loss of the boronic acid group, which can be catalyzed by acidic or basic conditions.
Q3: Standard silica (B1680970) gel chromatography is giving me poor separation. Why is this happening?
A3: Boronic acids are known to interact strongly with silica gel, which can lead to significant streaking, poor separation, and in some cases, decomposition of the product on the column. This interaction can make purification by standard chromatography inefficient and difficult to scale up.
Q4: Are there alternative purification methods for 3BoA?
A4: Yes, several alternative methods can be more effective for purifying boronic acids. These include:
-
Acid-Base Extraction: This method takes advantage of the weakly acidic nature of boronic acids to separate them from non-acidic impurities.
-
Scavenger Resins: Solid-supported scavengers can selectively bind to boronic acids, allowing for their removal by simple filtration.
-
Crystallization: If a suitable solvent system can be found, crystallization is often the most effective method for purification at scale.
Troubleshooting Guides
This section provides troubleshooting for specific issues that may arise during the synthesis of this compound (3BoA). The synthesis of the BoA series of compounds is noted to be similar to that of the HA series.[1] The following guide is based on a likely synthetic route involving the formation of a carbamate (B1207046) linkage followed by purification of the final boronic acid product.
Issue 1: Low Yield in the Carbamate Formation Step
| Potential Cause | Troubleshooting/Optimization Strategy | Expected Outcome |
| Inefficient coupling agent activation | Ensure the coupling agent (e.g., CDI, HATU) is fresh and handled under anhydrous conditions. Consider increasing the equivalents of the coupling agent. | Improved conversion to the desired carbamate product. |
| Steric hindrance | If starting materials are sterically hindered, consider a less hindered activating agent or a different synthetic route to the carbamate. | Increased reaction rate and yield. |
| Side reactions of the boronic acid | Protect the boronic acid as a boronate ester (e.g., pinacol (B44631) ester) before the coupling reaction. The boronic acid can then be regenerated in the final step. | Prevention of unwanted side reactions and improved overall yield. |
Issue 2: Formation of Boroxine Impurity During Workup and Purification
| Potential Cause | Troubleshooting/Optimization Strategy | Expected Outcome |
| Anhydrous workup conditions | Introduce water into the workup. Dissolving the crude product in a solvent mixture containing water can hydrolyze the boroxine back to the boronic acid. | Conversion of the boroxine impurity back to the desired product, simplifying purification. |
| High temperatures during concentration | Avoid excessive heat when removing solvents. Use a rotary evaporator at a moderate temperature. | Minimized dehydration and prevention of boroxine formation. |
| Prolonged storage in aprotic solvents | After synthesis, store the crude or purified product in the presence of some water or as a solid. | Reduced boroxine formation during storage. |
Issue 3: Significant Protodeboronation (Loss of Boronic Acid Group)
| Potential Cause | Troubleshooting/Optimization Strategy | Expected Outcome |
| Inappropriate pH during aqueous workup | Adjust the pH of the aqueous phase to be near neutral (pH ~7) before extraction, if the compound's stability allows. | Minimized acid- and base-catalyzed protodeboronation. |
| Prolonged exposure to acidic or basic conditions | Minimize the time the boronic acid is in contact with strongly acidic or basic aqueous solutions during the workup. | Reduced loss of the boronic acid functional group. |
| Presence of certain metal catalysts | If a metal catalyst is used in a preceding step, ensure its complete removal before proceeding with reactions or workups that are sensitive to residual metals. | Prevention of metal-catalyzed protodeboronation. |
Experimental Protocols
General Protocol for Acid-Base Extraction for Boronic Acid Purification
-
Dissolution: Dissolve the crude reaction mixture containing the boronic acid in a suitable organic solvent (e.g., ethyl acetate, dichloromethane).
-
Basification: Transfer the solution to a separatory funnel and add a 1-2 M aqueous solution of a base (e.g., NaOH, K₂CO₃).
-
Extraction: Shake the funnel gently at first, venting frequently, and then shake vigorously. Allow the layers to separate. The boronate salt will be in the aqueous layer.
-
Separation: Drain the aqueous layer into a clean flask. Extract the organic layer two more times with the aqueous base to ensure complete extraction.
-
Acidification: Cool the combined aqueous extracts in an ice bath and slowly add a 1-2 M aqueous acid (e.g., HCl) with stirring until the pH is acidic. The boronic acid should precipitate out.
-
Isolation: Collect the solid boronic acid by filtration, wash with cold water, and dry under vacuum.
Visualizations
Caption: General workflow for the synthesis and purification of ATX inhibitor 3BoA.
Caption: Decision tree for troubleshooting common impurities in 3BoA synthesis.
References
Technical Support Center: Refining Animal Models for Testing ATX Inhibitors
Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides comprehensive troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter when refining animal models for testing Autotaxin (ATX) inhibitors.
Troubleshooting Guides
This section provides solutions to common problems encountered during in vivo studies of ATX inhibitors.
Low In Vivo Efficacy of ATX Inhibitor
Question: My ATX inhibitor shows high potency in vitro but has low or inconsistent efficacy in my animal model. What are the potential reasons and how can I troubleshoot this?
Answer:
Several factors can contribute to a discrepancy between in vitro potency and in vivo efficacy. A systematic approach to troubleshooting is crucial.
1. Pharmacokinetic (PK) and Pharmacodynamic (PD) Issues:
-
Poor Bioavailability: The inhibitor may have low oral bioavailability, meaning it is not effectively absorbed into the bloodstream. Consider alternative routes of administration (e.g., intraperitoneal, intravenous) or formulation strategies to improve solubility and absorption.
-
Rapid Metabolism and Clearance: The compound may be rapidly metabolized by the liver and cleared from circulation, preventing it from reaching therapeutic concentrations at the target tissue. Conduct a PK study to determine the inhibitor's half-life, peak plasma concentration (Cmax), and area under the curve (AUC). If clearance is too rapid, a more frequent dosing schedule or a higher dose may be necessary. For example, a study with GLPG1690 in mice showed that a 50 mg/kg dose was insufficient to maintain decreased plasma ATX activity beyond 5 hours, necessitating a 100 mg/kg dose every 12 hours to sustain more than 70% inhibition over 24 hours[1].
-
Insufficient Target Engagement: Even with adequate plasma levels, the inhibitor might not be effectively suppressing ATX activity in the target tissue. It is essential to measure the levels of lysophosphatidic acid (LPA), the product of ATX activity, in plasma or the tissue of interest. A significant and sustained reduction in LPA levels is a key indicator of target engagement[2]. For instance, ONO-8430506 was shown to decrease plasma ATX activity by over 60% and unsaturated LPA concentrations by more than 75% for 24 hours in mice[3].
2. Animal Model Selection and Experimental Design:
-
Inappropriate Model: The chosen animal model may not accurately recapitulate the human disease pathology or the role of the ATX-LPA axis in that specific context. For example, in some models of pulmonary fibrosis, ATX-independent pathways of LPA production may be significant[4]. It is important to select a model where the ATX-LPA pathway is a known driver of the disease.
-
Timing of Treatment: The timing of inhibitor administration relative to disease induction is critical. In models of induced fibrosis, such as bleomycin-induced pulmonary fibrosis, administering the inhibitor during the fibrotic phase (typically after day 7) is recommended to assess its anti-fibrotic potential rather than its anti-inflammatory effects[5].
-
Strain and Species Differences: The response to disease induction and the metabolism of the inhibitor can vary between different mouse strains and animal species. For example, C57BL/6 mice are more susceptible to bleomycin-induced pulmonary fibrosis than BALB/c mice[5].
Troubleshooting Workflow for Low In Vivo Efficacy
Caption: A decision-making workflow for troubleshooting low in vivo efficacy of ATX inhibitors.
Managing Off-Target Effects
Question: I am observing unexpected toxicity or phenotypes in my animal studies. How can I determine if these are due to off-target effects of my ATX inhibitor?
Answer:
Off-target effects are a common challenge with small molecule inhibitors and can confound experimental results[6].
1. Investigating Off-Target Activity:
-
In Silico and In Vitro Profiling: Many inhibitors, particularly those with kinase-like scaffolds, can interact with multiple proteins[7]. Screen your inhibitor against a broad panel of kinases and other potential off-targets to identify unintended interactions.
-
Use of a Structurally Unrelated Inhibitor: If a second, structurally different inhibitor targeting ATX produces the same phenotype, it strengthens the evidence for an on-target effect. Conversely, if the unexpected phenotype is unique to your inhibitor, an off-target effect is more likely.
-
Dose-Response Relationship: Off-target effects are often more pronounced at higher concentrations. Determine if the unexpected toxicity is observed at doses significantly higher than those required for ATX inhibition (i.e., reduction of LPA levels).
-
Genetic Knockout/Knockdown Models: The most definitive way to confirm an on-target effect is to use a genetic model where ATX is knocked out or knocked down in a tissue-specific manner. If the phenotype of the genetic model recapitulates the effects of the inhibitor, it strongly suggests an on-target mechanism.
2. Mitigating Off-Target Effects:
-
Structure-Activity Relationship (SAR) Studies: If off-targets are identified, medicinal chemistry efforts can be directed toward synthesizing analog compounds with improved selectivity for ATX.
-
Dose Optimization: Use the lowest effective dose that achieves significant target engagement (LPA reduction) to minimize the risk of off-target effects.
Bleeding Risk Associated with ATX Inhibition
Question: I am concerned about the potential for bleeding complications with my ATX inhibitor in long-term studies. How can I assess and manage this risk?
Answer:
The ATX-LPA axis is involved in processes like platelet aggregation, so there is a theoretical risk of bleeding with ATX inhibition.
1. Assessing Bleeding Risk:
-
Tail Bleeding Assay: A common method to assess bleeding risk in rodents is the tail bleeding assay, where a small incision is made in the tail, and the time to cessation of bleeding is measured.
-
Hematological Analysis: Monitor platelet counts and other coagulation parameters (e.g., prothrombin time, activated partial thromboplastin (B12709170) time) in animals receiving the ATX inhibitor.
2. Managing Bleeding Risk:
-
Careful Monitoring: Regularly observe animals for any signs of spontaneous bleeding or bruising, especially in long-term studies.
-
Dose Selection: Use a therapeutic dose that effectively inhibits ATX without causing significant alterations in bleeding time.
-
Consideration of the Animal Model: Be aware that some disease models or surgical procedures may increase the inherent risk of bleeding, which could be exacerbated by an ATX inhibitor.
Frequently Asked Questions (FAQs)
Q1: How do I choose the most appropriate animal model for my ATX inhibitor study?
A1: The choice of animal model is critical and depends on the therapeutic area you are investigating.
-
Fibrosis:
-
Pulmonary Fibrosis: The bleomycin-induced mouse model is the most widely used and well-characterized model for idiopathic pulmonary fibrosis (IPF)[5][8].
-
Liver Fibrosis: Carbon tetrachloride (CCl4) or thioacetamide (B46855) (TAA) induced models in mice or rats are commonly used to study liver fibrosis[2][3][9][10].
-
-
Cancer:
-
Ocular Diseases:
-
Choroidal Neovascularization (CNV): The laser-induced CNV mouse model is a standard for studying wet age-related macular degeneration (AMD)[14][15][16][17][18].
-
Glaucoma: Models of ocular hypertension can be induced by various methods, including the injection of microbeads or viscoelastic substances into the anterior chamber.
-
Q2: What is the best way to administer my ATX inhibitor in an animal study?
A2: The route of administration depends on the physicochemical properties of your inhibitor and the experimental design.
-
Oral Gavage: This is the most common and clinically relevant route for orally bioavailable compounds. However, it requires careful technique to avoid aspiration.
-
Intraperitoneal (IP) Injection: IP injection is often used for compounds with poor oral bioavailability or for initial efficacy studies. It generally leads to rapid absorption and high systemic exposure.
-
Intravenous (IV) Injection: IV administration provides 100% bioavailability and is useful for determining the intrinsic activity of a compound and for PK studies.
-
Topical or Local Administration: For ocular diseases, topical administration (e.g., eye drops) or intravitreal injection may be appropriate to deliver the drug directly to the target tissue.
Q3: How do I measure ATX activity and LPA levels in my animal model?
A3: Measuring ATX activity and LPA levels is crucial for confirming target engagement.
-
ATX Activity Assay: ATX activity in plasma or tissue homogenates can be measured using a variety of assays, often employing a synthetic substrate that releases a fluorescent or colorimetric product upon cleavage.
-
LPA Measurement: LPA levels in plasma, bronchoalveolar lavage fluid (BALF), or tissue extracts are typically quantified using liquid chromatography-mass spectrometry (LC-MS/MS). This method allows for the specific measurement of different LPA species[19]. It is important to handle samples carefully and quickly, keeping them on ice and adding an ATX inhibitor to prevent ex vivo LPA production[19].
Data Presentation
Table 1: In Vivo Efficacy of Selected ATX Inhibitors in Preclinical Models
| Inhibitor | Animal Model | Disease | Dosing Regimen | Key Efficacy Readouts | Reference |
| GLPG1690 | Bleomycin-induced pulmonary fibrosis (mouse) | Pulmonary Fibrosis | 60 mg/kg/day, oral | Reduced Ashcroft score and collagen content | [13] |
| GLPG1690 | 4T1 orthotopic breast cancer (mouse) | Breast Cancer | 100 mg/kg, twice daily, oral | In combination with doxorubicin, synergistically decreased tumor growth | [1] |
| ONO-8430506 | 4T1 orthotopic breast cancer (mouse) | Breast Cancer | 10 mg/kg/day, oral | Decreased initial tumor growth and lung metastasis by ~60% | [3][20][21] |
| PF-8380 | Bleomycin-induced pulmonary fibrosis (mouse) | Pulmonary Fibrosis | 30 mg/kg, twice daily, oral | Attenuated development of fibrosis | [22] |
| PF-8380 | Inflammatory hyperalgesia (rat) | Pain/Inflammation | 30 mg/kg, oral | >95% reduction in LPA levels in plasma and inflammatory site | [23] |
| IOA-289 | E0771 orthotopic breast cancer (mouse) | Breast Cancer | 100 mg/kg, twice daily, oral | Decreased tumor growth and increased CD8α+ T-cells in tumors | [11][16] |
| PAT-505 | Choline-deficient, high-fat diet model (mouse) | Liver Fibrosis (NASH) | Therapeutic dosing, oral | Robustly reduced liver fibrosis | [5] |
Table 2: Pharmacokinetic Parameters of Selected ATX Inhibitors in Preclinical Models
| Inhibitor | Species | Route | Dose | Cmax | Tmax | Half-life (t1/2) | Reference |
| GLPG1690 | Healthy Human Subjects | Oral | 600 mg | ~4.5 µg/mL | ~2 hours | ~5 hours | [13] |
| ONO-8430506 | Rat | Oral | 3 mg/kg | ~200 ng/mL | ~2 hours | ~4 hours | [21] |
| PF-8380 | Rat | Oral | 30 mg/kg | Not Reported | Not Reported | Not Reported | [23][24] |
Experimental Protocols
Protocol 1: Bleomycin-Induced Pulmonary Fibrosis in Mice
This protocol describes a widely used method for inducing lung fibrosis to test the efficacy of anti-fibrotic agents like ATX inhibitors.
Materials:
-
C57BL/6 mice (8-10 weeks old)
-
Bleomycin (B88199) sulfate
-
Sterile saline
-
Anesthesia (e.g., isoflurane, ketamine/xylazine)
-
Animal intubation platform and laryngoscope
-
20G intravenous catheter
Procedure:
-
Anesthetize the mouse using the chosen anesthetic agent.
-
Position the mouse on the intubation platform.
-
Visualize the trachea using a laryngoscope and gently insert the catheter.
-
Administer a single dose of bleomycin (typically 1.5-3.0 U/kg) in 50 µL of sterile saline via intratracheal instillation. Control animals receive 50 µL of sterile saline.
-
Allow the mouse to recover in a clean, warm cage.
-
Initiate treatment with the ATX inhibitor at the desired time point (e.g., day 7 for therapeutic intervention).
-
At the end of the study (typically day 14 or 21), euthanize the mice and collect lung tissue and bronchoalveolar lavage fluid (BALF).
-
Assessment of Fibrosis:
-
Histology: Fix the left lung in 4% paraformaldehyde, embed in paraffin, and section. Stain with Masson's trichrome to visualize collagen deposition. Score fibrosis using the Ashcroft scoring system[9][10][15].
-
Hydroxyproline (B1673980) Assay: Hydrolyze the right lung and measure the hydroxyproline content, a quantitative measure of collagen.
-
BALF Analysis: Analyze BALF for total and differential cell counts and cytokine levels.
-
Protocol 2: Orthotopic Syngeneic Breast Cancer Model in Mice
This protocol is for establishing a breast tumor in an immunocompetent mouse to study the effects of ATX inhibitors on tumor growth and the tumor microenvironment.
Materials:
-
BALB/c or C57BL/6 mice (female, 8-10 weeks old)
-
4T1 (for BALB/c) or E0771 (for C57BL/6) breast cancer cells
-
Complete cell culture medium (e.g., RPMI with 10% FBS)
-
Phosphate-buffered saline (PBS)
-
Matrigel (optional)
-
Tuberculin syringe with a 27G needle
Procedure:
-
Culture the breast cancer cells to ~80% confluency.
-
Harvest the cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 2 x 10^5 cells/mL).
-
Anesthetize the mouse.
-
Inject 1 x 10^4 cells in 50 µL into the fourth mammary fat pad.
-
Monitor the mice for tumor growth. Measure tumor volume regularly using calipers (Volume = 0.5 x length x width^2).
-
Once tumors are established (e.g., 50-100 mm^3), randomize the mice into treatment and control groups.
-
Administer the ATX inhibitor or vehicle according to the planned dosing schedule.
-
At the end of the study, euthanize the mice and excise the tumors.
-
Assessment of Tumor Growth and Metastasis:
-
Tumor Weight and Volume: Record the final tumor weight and volume.
-
Histology: Analyze tumor sections for proliferation markers (e.g., Ki67), apoptosis (e.g., TUNEL assay), and angiogenesis (e.g., CD31 staining).
-
Metastasis: If using a metastatic cell line like 4T1, inspect and collect lungs to count metastatic nodules[3][20].
-
Mandatory Visualizations
ATX-LPA Signaling Pathway
Caption: The Autotaxin-Lysophosphatidic Acid (ATX-LPA) signaling pathway and the point of intervention for ATX inhibitors.
General Experimental Workflow for Testing ATX Inhibitors In Vivo
Caption: A generalized workflow for preclinical evaluation of ATX inhibitors in animal models of disease.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. publications.ersnet.org [publications.ersnet.org]
- 3. researchgate.net [researchgate.net]
- 4. Selective Inhibition of Autotaxin Is Efficacious in Mouse Models of Liver Fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Off-target toxicity is a common mechanism of action of cancer drugs undergoing clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinase inhibitors can produce off-target effects and activate linked pathways by retroactivity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ONO-8430506: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Autotaxin Inhibition with IOA-289 Decreases Breast Tumor Growth in Mice Whereas Knockout of Autotaxin in Adipocytes Does Not - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Time course of histopathology of bleomycin-induced pulmonary fibrosis using an intratracheal sprayer in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. publications.ersnet.org [publications.ersnet.org]
- 15. researchgate.net [researchgate.net]
- 16. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Design and Development of Autotaxin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Inhibition of autotaxin delays breast tumor growth and lung metastasis in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. medchemexpress.com [medchemexpress.com]
- 21. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 22. selleckchem.com [selleckchem.com]
- 23. researchgate.net [researchgate.net]
- 24. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Efficacy Analysis of ATX Inhibitor 26 and Ziritaxestat (GLPG1690) in the Context of Fibrotic Diseases
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical autotaxin (ATX) inhibitor, compound 26, and the clinical candidate Ziritaxestat (GLPG1690). This analysis is based on available experimental data to delineate their respective efficacies as inhibitors of the pro-fibrotic autotaxin-lysophosphatidic acid (ATX-LPA) signaling pathway.
Ziritaxestat (GLPG1690), a once-promising clinical candidate for idiopathic pulmonary fibrosis (IPF), and ATX inhibitor 26, a preclinical boronic acid-based compound, both target autotaxin, a key enzyme responsible for the synthesis of lysophosphatidic acid (LPA). LPA is a potent signaling lipid implicated in the pathogenesis of various fibrotic diseases. While Ziritaxestat progressed to Phase 3 clinical trials before its discontinuation, this compound remains a tool for preclinical research. This guide will dissect the available efficacy data for both compounds to provide a clear comparative overview.
The Autotaxin-LPA Signaling Pathway
Autotaxin, a secreted lysophospholipase D, catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to LPA. LPA then binds to a family of G protein-coupled receptors (LPAR1-6) on the surface of various cell types, including fibroblasts and epithelial cells. This interaction triggers downstream signaling cascades that promote cell proliferation, migration, and survival, as well as the deposition of extracellular matrix—all hallmark processes in the development of fibrosis. Both Ziritaxestat and this compound are designed to inhibit the enzymatic activity of autotaxin, thereby reducing the production of pro-fibrotic LPA.
Caption: The Autotaxin-LPA signaling pathway and the point of intervention for ATX inhibitors.
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and Ziritaxestat, focusing on their in vitro potency and in vivo efficacy in models of fibrosis. It is important to note that the data for "this compound" is based on a specific boronic acid-based compound described in the scientific literature, as a commercially available inhibitor with this name lacks detailed public documentation.
Table 1: In Vitro Potency
| Parameter | This compound | Ziritaxestat (GLPG1690) |
| IC50 | 26 nM[1] | 131 nM |
| Ki | Not Reported | 15 nM |
| Assay Conditions | LPC hydrolysis assay | Not specified in all public sources |
Table 2: Preclinical In Vivo Efficacy (Bleomycin-Induced Pulmonary Fibrosis Model)
| Parameter | This compound | Ziritaxestat (GLPG1690) |
| Animal Model | Not Reported in detail | Mouse[2][3] |
| Dosing | Not Reported | 10 and 30 mg/kg, twice daily |
| Key Findings | Reduces collagen deposition | Significantly reduced lung fibrosis[2][3] |
Table 3: Clinical Efficacy in Idiopathic Pulmonary Fibrosis (Ziritaxestat)
| Study Phase | Key Endpoints | Results |
| Phase 2a (FLORA) | Forced Vital Capacity (FVC) | Trend towards stabilization of FVC at 12 weeks[4] |
| Phase 3 (ISABELA 1 & 2) | Annual rate of FVC decline | No significant difference compared to placebo[5][6][7][8] |
| Outcome | Development discontinued (B1498344) due to unfavorable benefit-risk profile[4][8] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate the efficacy of autotaxin inhibitors.
Autotaxin Enzyme Activity Assay (LPC Substrate)
This assay quantifies the enzymatic activity of autotaxin by measuring the production of choline (B1196258) from the hydrolysis of lysophosphatidylcholine (LPC).
Caption: Workflow for a typical in vitro autotaxin inhibition assay.
Protocol:
-
Reagent Preparation: Recombinant human autotaxin is diluted in an appropriate assay buffer. A stock solution of lysophosphatidylcholine (e.g., 1-oleoyl-LPC) is prepared. The test inhibitor (this compound or Ziritaxestat) is serially diluted to a range of concentrations.
-
Incubation: The diluted autotaxin is pre-incubated with the test inhibitor or vehicle control in a microplate well for a defined period (e.g., 15 minutes) at a controlled temperature (e.g., 37°C).
-
Reaction Initiation: The enzymatic reaction is initiated by the addition of the LPC substrate.
-
Detection: The amount of choline produced is measured using a coupled enzymatic reaction. For example, choline oxidase can be used to generate hydrogen peroxide from choline, which is then detected using a fluorescent probe like Amplex Red in the presence of horseradish peroxidase.
-
Data Analysis: The rate of the reaction is determined, and the percentage of inhibition at each inhibitor concentration is calculated. The IC50 value is then determined by fitting the data to a dose-response curve.
Bleomycin-Induced Pulmonary Fibrosis Model
This in vivo model is widely used to assess the anti-fibrotic potential of therapeutic agents.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. reports.glpg.com [reports.glpg.com]
- 3. researchgate.net [researchgate.net]
- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 5. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. hcplive.com [hcplive.com]
- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 8. researchgate.net [researchgate.net]
A Comparative Guide to Autotaxin Inhibitors: Benchmarking ATX Inhibitor 26
For Researchers, Scientists, and Drug Development Professionals
Autotaxin (ATX), a secreted lysophospholipase D, is a key enzyme in the production of lysophosphatidic acid (LPA), a signaling lipid implicated in a wide range of physiological and pathological processes, including fibrosis, inflammation, and cancer. As a therapeutic target, inhibition of ATX has garnered significant interest. This guide provides an objective comparison of ATX inhibitor 26 (also known as S32826) with other prominent autotaxin inhibitors, supported by experimental data to aid in the selection of appropriate research tools and potential therapeutic candidates.
Executive Summary
This compound (S32826) is a potent inhibitor of autotaxin with low nanomolar efficacy in biochemical assays. However, its utility in in vivo studies is limited by poor pharmacokinetic properties. This guide compares S32826 to three other well-characterized ATX inhibitors: PF-8380, a potent and orally bioavailable inhibitor; GLPG1690 (Ziritaxestat), an inhibitor that has undergone clinical investigation; and BBT-877, another clinically investigated potent inhibitor. The comparative data highlights the trade-offs between in vitro potency, pharmacokinetic profiles, and demonstrated in vivo activity.
Data Presentation: Quantitative Comparison of Autotaxin Inhibitors
The following tables summarize the key quantitative data for this compound and its comparators.
| Inhibitor | Target | IC50 (Isolated Enzyme) | IC50 (Human Whole Blood) | Assay Substrate | Reference(s) |
| This compound (S32826) | Autotaxin | 5.6 nM | - | LPC | [1] |
| 8.8 nM | - | Not Specified | |||
| 9 nM | - | pNppp | |||
| 47 nM | - | TLC-based | |||
| 57 nM | - | Human Plasma | |||
| PF-8380 | Autotaxin | 2.8 nM | 101 nM | Not Specified | [2][3][4][5][6] |
| 1.16 nM (rat ATX) | - | FS-3 | [3][6] | ||
| GLPG1690 (Ziritaxestat) | Autotaxin | 27 nM | 242 nM | Not Specified | [7] |
| 131 nM | - | LPC | [1] | ||
| BBT-877 | Autotaxin | 2.4 nM | 6.5 - 6.9 nM | FS-3 / Human Plasma | [8] |
LPC: Lysophosphatidylcholine (B164491); pNppp: p-nitrophenyl pyrophosphate; TLC: Thin-Layer Chromatography; FS-3: a fluorescent LPC analog.
Table 1: In Vitro Potency of Autotaxin Inhibitors. This table highlights the half-maximal inhibitory concentration (IC50) of the compared inhibitors against autotaxin in both isolated enzyme and whole blood assays.
| Inhibitor | Species | Bioavailability (Oral) | Half-life (t1/2) | Clearance | Key Findings | Reference(s) |
| This compound (S32826) | Not Reported | Poor | Not Reported | Not Reported | Limited in vivo applicability due to poor pharmacokinetics. | |
| PF-8380 | Rat | 43 - 83% | 1.2 h | 31 mL/min/kg | Moderate oral bioavailability. Rapidly cleared. | [3][9] |
| GLPG1690 (Ziritaxestat) | Human | Rapidly absorbed | ~5 h | - | Well-tolerated in Phase 1 trials. Rapidly absorbed and eliminated. | [10] |
| BBT-877 | Human | Orally available | ~12 h | - | Dose-proportional systemic exposure. Sustained LPA reduction. | [11][8] |
Table 2: Pharmacokinetic Properties of Autotaxin Inhibitors. This table provides a summary of the key pharmacokinetic parameters for the selected inhibitors.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
Autotaxin Activity Assays
Several methods are employed to measure the enzymatic activity of autotaxin and the inhibitory potency of compounds. The choice of assay can influence the obtained IC50 values.
1. Lysophospholipase D (LysoPLD) Activity Assay using Radiolabeled LPC
This assay directly measures the hydrolysis of the physiological substrate, lysophosphatidylcholine (LPC), to lysophosphatidic acid (LPA).
-
Principle: The assay utilizes [14C]-labeled LPC as a substrate. The reaction mixture is incubated with a source of autotaxin (e.g., recombinant enzyme, plasma). The reaction is then stopped, and the lipids are extracted. The radiolabeled LPA product is separated from the unreacted [14C]LPC substrate using thin-layer chromatography (TLC). The amount of radioactivity in the LPA spot is quantified to determine enzyme activity.
-
Protocol:
-
Prepare a reaction buffer (e.g., 100 mM Tris-HCl pH 9.0, 500 mM NaCl, 5 mM MgCl2, 0.05% Triton X-100).
-
Add the test inhibitor at various concentrations to the reaction buffer.
-
Add the autotaxin enzyme source and pre-incubate for a defined period (e.g., 15 minutes) at 37°C.
-
Initiate the reaction by adding [14C]LPC.
-
Incubate the reaction mixture at 37°C for a specific time (e.g., 1-2 hours).
-
Stop the reaction by adding an acidic solvent mixture (e.g., chloroform (B151607)/methanol/HCl).
-
Extract the lipids by adding chloroform and water, followed by centrifugation to separate the phases.
-
Spot the organic phase onto a TLC plate and develop the chromatogram using a suitable solvent system (e.g., chloroform/methanol/acetic acid).
-
Visualize the separated lipids (e.g., by autoradiography) and scrape the LPA spots for scintillation counting.
-
Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.
-
2. FS-3 Fluorogenic Assay
This is a high-throughput assay that uses a synthetic, fluorogenic LPC analog.
-
Principle: The FS-3 substrate contains a fluorophore and a quencher. In the intact substrate, the fluorescence is quenched. Upon cleavage by autotaxin, the fluorophore is released from the quencher, resulting in an increase in fluorescence that is proportional to enzyme activity.[12][13]
-
Protocol:
-
Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 8.0, 140 mM NaCl, 5 mM KCl, 1 mM CaCl2, 1 mM MgCl2, 0.01% Triton X-100).
-
Add the test inhibitor at various concentrations to the wells of a microplate.
-
Add the autotaxin enzyme to the wells.
-
Initiate the reaction by adding the FS-3 substrate.
-
Measure the increase in fluorescence over time using a fluorescence plate reader (Excitation: ~485 nm, Emission: ~530 nm).
-
The rate of the reaction is determined from the linear phase of the fluorescence increase.
-
Calculate the percentage of inhibition and determine the IC50 value.
-
3. Amplex Red-Based Choline (B1196258) Release Assay
This is a coupled enzymatic assay that measures the release of choline, a product of LPC hydrolysis.[14][15][16][17][18][19]
-
Principle: Autotaxin hydrolyzes LPC to LPA and choline. The released choline is then oxidized by choline oxidase to produce hydrogen peroxide (H2O2). In the presence of horseradish peroxidase (HRP), H2O2 reacts with Amplex Red to produce the highly fluorescent resorufin. The increase in fluorescence is proportional to the amount of choline produced.[14][16][18]
-
Protocol:
-
Prepare a reaction buffer (e.g., 50 mM Tris-HCl pH 7.4, 5 mM CaCl2).
-
Prepare a working solution containing Amplex Red, HRP, and choline oxidase in the reaction buffer.
-
Add the test inhibitor and the autotaxin enzyme to a microplate.
-
Initiate the reaction by adding the LPC substrate.
-
Add the Amplex Red/HRP/choline oxidase working solution.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence using a plate reader (Excitation: ~540 nm, Emission: ~590 nm).
-
Calculate the percentage of inhibition and determine the IC50 value.
-
Mandatory Visualizations
Signaling Pathway of Autotaxin and its Inhibition
Caption: Autotaxin-LPA signaling and points of inhibition.
Experimental Workflow for IC50 Determination
Caption: Workflow for determining inhibitor IC50 values.
Conclusion
This compound (S32826) serves as a valuable, potent tool for in vitro investigations of the autotaxin-LPA axis. Its utility, however, is significantly hampered in in vivo settings due to unfavorable pharmacokinetic properties. For researchers requiring oral bioavailability and in vivo target engagement, compounds like PF-8380, GLPG1690, and BBT-877 represent more suitable alternatives. The choice of inhibitor should be guided by the specific requirements of the experimental design, considering factors such as the desired potency, the biological system under investigation (in vitro vs. in vivo), and the need for a clinically relevant comparator. The provided data and protocols aim to facilitate an informed decision-making process for researchers in this dynamic field of study.
References
- 1. mdpi.com [mdpi.com]
- 2. A novel autotaxin inhibitor reduces lysophosphatidic acid levels in plasma and the site of inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. PF 8380 | CAS 1144035-53-9 | PF8380 | Tocris Bioscience [tocris.com]
- 5. PF-8380 | PDE | TargetMol [targetmol.com]
- 6. selleckchem.com [selleckchem.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Late Breaking Abstract - BBT-877, a Potent Autotaxin Inhibitor in Clinical Development to Treat Idiopathic Pulmonary Fibrosis | European Respiratory Society [publications.ersnet.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 11. bridgebiorx.com [bridgebiorx.com]
- 12. Autotaxin Activity Assay - Echelon Biosciences [echelon-inc.com]
- 13. Autotaxin (ATX) Activity Assay Service - Echelon Biosciences [echelon-inc.com]
- 14. researchgate.net [researchgate.net]
- 15. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. bmb.natsci.msu.edu [bmb.natsci.msu.edu]
- 18. Amplex red assay, a standardized in vitro protocol to quantify the efficacy of autotaxin inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 19. tools.thermofisher.com [tools.thermofisher.com]
A Comparative Guide to Autotaxin Inhibitors for Anti-Fibrotic Therapy
A Note on Nomenclature: The specific compound "ATX inhibitor 26" is not widely referenced in publicly available scientific literature. This guide will therefore focus on well-characterized autotaxin (ATX) inhibitors, such as ziritaxestat (B607656) and cudetaxestat, as representative examples of this class of anti-fibrotic agents. These will be compared with the current standard-of-care treatments for idiopathic pulmonary fibrosis (IPF), pirfenidone (B1678446) and nintedanib (B1663095).
Introduction to Autotaxin Inhibition in Fibrosis
Fibrosis is a pathological process characterized by the excessive deposition of extracellular matrix, leading to scarring and organ dysfunction.[1] A key pathway implicated in the progression of fibrotic diseases, such as idiopathic pulmonary fibrosis (IPF), is the autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis.[2][3]
Autotaxin (ATX), an enzyme also known as ectonucleotide pyrophosphatase/phosphodiesterase 2 (ENPP2), is the primary producer of lysophosphatidic acid (LPA) in the bloodstream.[1] ATX catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) into LPA.[1] LPA then binds to its G protein-coupled receptors (GPCRs), initiating downstream signaling cascades that promote cell proliferation, migration, and survival.[1] In the context of fibrosis, this signaling pathway contributes to the activation of fibroblasts, their differentiation into myofibroblasts, and the subsequent overproduction of collagen and other matrix components.[4][5]
Given the central role of the ATX-LPA axis in fibrosis, inhibiting ATX activity has emerged as a promising therapeutic strategy. By blocking ATX, these inhibitors aim to reduce the production of pro-fibrotic LPA, thereby attenuating the downstream signaling that drives the fibrotic process.[1] Several small molecule ATX inhibitors have been developed and evaluated in preclinical and clinical studies.[6]
Comparative Performance of Anti-Fibrotic Agents
This section provides a comparative overview of the in vitro and in vivo efficacy of representative ATX inhibitors against the standard-of-care anti-fibrotic drugs.
In Vitro Efficacy
| Compound | Target | Mechanism of Action | IC50 | Key In Vitro Effects |
| Ziritaxestat (GLPG1690) | Autotaxin | Competitive inhibitor | Not specified in provided results | Reduces LPA production from LPC.[7] |
| Cudetaxestat (BLD-0409) | Autotaxin | Non-competitive inhibitor | Low nanomolar potency, ~50-fold stronger than ziritaxestat under high substrate conditions[8] | Maintains potency regardless of substrate (LPC) concentration.[5][8] |
| Pirfenidone | Multiple | Modulates TGF-β, TNF-α, and other cytokines | Not applicable | Anti-inflammatory and anti-fibrotic properties.[9] |
| Nintedanib | VEGFR, FGFR, PDGFR | Triple tyrosine kinase inhibitor | Not applicable | Inhibits fibroblast proliferation and migration.[10] |
Preclinical In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis Model
| Compound | Animal Model | Key Findings |
| Ziritaxestat (GLPG1690) | Mouse | Demonstrated efficacy in a mouse bleomycin-induced pulmonary fibrosis model.[11] |
| Cudetaxestat (BLD-0409) | Mouse | Significantly reduced Ashcroft score, assembled collagen, and mRNA levels of ACTA2 and COL1A1.[5][8] Showed dose-dependent anti-fibrotic effects.[12] |
| Pirfenidone | Not specified in provided results | Known to have anti-fibrotic effects in this model. |
| Nintedanib | Not specified in provided results | Known to have anti-fibrotic effects in this model. |
Clinical Efficacy and Safety
| Compound | Phase of Development | Key Efficacy Findings | Common Adverse Events |
| Ziritaxestat (GLPG1690) | Phase 3 (Terminated) | Phase 2a showed promising results with stabilized forced vital capacity (FVC).[7][13] However, Phase 3 trials (ISABELA 1 & 2) were terminated early due to lack of efficacy and safety concerns, including a dose-dependent increase in mortality.[2][7][14][15] | Lower respiratory tract infections, common cold, cough, gastrointestinal problems (similar to placebo in Phase 2).[13] |
| Cudetaxestat (BLD-0409) | Phase 2 | Phase 1 studies in healthy volunteers showed it was well-tolerated with a good pharmacokinetic/pharmacodynamic correlation.[4][16][17][18] A Phase 2 trial (RESPIRARE) is planned.[19] | No drug-related serious adverse events reported in Phase 1 studies.[4][16][20] |
| Pirfenidone | Approved for IPF | Reduces the decline in lung function and improves progression-free survival.[9] | Gastrointestinal issues (nausea, diarrhea, abdominal pain), photosensitivity reaction, rash, fatigue, and elevated liver enzymes.[6][9][21][22] |
| Nintedanib | Approved for IPF | Significantly reduces the annual rate of decline in forced vital capacity.[23] | Diarrhea, nausea, vomiting, abdominal pain, elevated liver enzymes, and bleeding events.[3][10][23][24] |
Experimental Protocols
Bleomycin-Induced Pulmonary Fibrosis Model in Mice
This is a widely used animal model to study the pathogenesis of pulmonary fibrosis and to evaluate the efficacy of anti-fibrotic agents.
Protocol:
-
Animal Model: C57BL/6 mice (8-10 weeks old) are commonly used.
-
Induction of Fibrosis: A single intratracheal instillation of bleomycin (B88199) (typically 1.5 mg/kg) is administered to induce lung injury and subsequent fibrosis. Control animals receive a saline instillation.
-
Treatment: The test compound (e.g., an ATX inhibitor) is administered, often starting on the same day as bleomycin induction (prophylactic) or after a certain period (e.g., 7 days) to model a therapeutic intervention. The route of administration (e.g., oral gavage) and dosing regimen will be specific to the compound being tested.
-
Endpoint Analysis: Lungs are typically harvested at 14 or 21 days post-bleomycin instillation.
-
Assessments:
-
Histopathology: Lung tissue is fixed, sectioned, and stained (e.g., with Masson's trichrome) to visualize collagen deposition and assess the extent of fibrosis.[25]
-
Ashcroft Scoring: A semi-quantitative scoring system (typically ranging from 0 to 8) is used to grade the severity of fibrosis in histological sections.[25][26][27][28]
-
Hydroxyproline (B1673980) Assay: The total collagen content in the lung tissue is quantified by measuring the amount of hydroxyproline, an amino acid abundant in collagen.[29][30][31]
-
Hydroxyproline Assay for Collagen Quantification
This assay measures the hydroxyproline content in tissue hydrolysates as a direct indicator of collagen levels.
Protocol:
-
Sample Preparation: Lung tissue is homogenized in water.
-
Acid Hydrolysis: An equal volume of concentrated hydrochloric acid (~12 M) is added to the tissue homogenate in a pressure-tight vial. The sample is then hydrolyzed at 120°C for 3 hours.[29]
-
Neutralization and Clarification: The hydrolyzed sample is neutralized, and any precipitate is removed by centrifugation.
-
Oxidation: A chloramine (B81541) T solution is added to each sample to oxidize the hydroxyproline. The reaction is incubated at room temperature.
-
Color Development: A solution containing 4-(dimethylamino)benzaldehyde (B131446) (DMAB) is added, and the mixture is incubated at 60°C for 90 minutes. This reaction produces a colored product.
-
Measurement: The absorbance of the colored product is measured using a spectrophotometer at a wavelength of 560 nm.
-
Quantification: The hydroxyproline concentration in the samples is determined by comparing their absorbance to a standard curve generated with known concentrations of hydroxyproline.
Visualizations
Caption: The ATX-LPA signaling pathway in fibrosis and the mechanism of ATX inhibitors.
Caption: General experimental workflow for evaluating anti-fibrotic agents in a mouse model.
References
- 1. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. hcplive.com [hcplive.com]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Blade Therapeutics Presents Analyses from Phase 1 and Preclinical Studies of Cudetaxestat at the European Respiratory Society International Congress 2022 - BioSpace [biospace.com]
- 5. businesswire.com [businesswire.com]
- 6. Efficacy and safety of pirfenidone for idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. bookcafe.yuntsg.com [bookcafe.yuntsg.com]
- 8. atsjournals.org [atsjournals.org]
- 9. Updated Evaluation of the Safety, Efficacy and Tolerability of Pirfenidone in the Treatment of Idiopathic Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Real life data on nintedanib safety: idiopathic pulmonary fibrosis versus systemic sclerosis-interstitial lung disease and strategies adopted to manage adverse effects - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 13. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 14. Ziritaxestat, a Novel Autotaxin Inhibitor, and Lung Function in Idiopathic Pulmonary Fibrosis: The ISABELA 1 and 2 Randomized Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 15. firstwordpharma.com [firstwordpharma.com]
- 16. Blade Therapeutics Announces Successful Completion of Phase 1 Clinical Study that Evaluated Co-Administration of Cudetaxestat with Either of Two Approved Therapies for Idiopathic Pulmonary Fibrosis - BioSpace [biospace.com]
- 17. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 18. firstwordpharma.com [firstwordpharma.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. publications.ersnet.org [publications.ersnet.org]
- 21. pulmonaryfibrosis.org [pulmonaryfibrosis.org]
- 22. esbriethcp.com [esbriethcp.com]
- 23. thorax.bmj.com [thorax.bmj.com]
- 24. Safety and Tolerability of Nintedanib in Patients with Fibrosing Interstitial Lung Diseases: Post-marketing Data - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. atsjournals.org [atsjournals.org]
- 26. Standardized quantification of pulmonary fibrosis in histological samples - PubMed [pubmed.ncbi.nlm.nih.gov]
- 27. Frontiers | Automated Digital Quantification of Pulmonary Fibrosis in Human Histopathology Specimens [frontiersin.org]
- 28. Deep neural network based histological scoring of lung fibrosis and inflammation in the mouse model system - PMC [pmc.ncbi.nlm.nih.gov]
- 29. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 30. A Modified Hydroxyproline Assay Based on Hydrochloric Acid in Ehrlich's Solution Accurately Measures Tissue Collagen Content - PMC [pmc.ncbi.nlm.nih.gov]
- 31. A novel method for accurate collagen and biochemical assessment of pulmonary tissue utilizing one animal - PMC [pmc.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of Autotaxin Inhibitors in Models of Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
The relentless progression of idiopathic pulmonary fibrosis (IPF) and the limited efficacy of current treatments underscore the urgent need for novel therapeutic strategies. One of the most promising targets to emerge in recent years is autotaxin (ATX), a secreted enzyme pivotal to the production of lysophosphatidic acid (LPA). The ATX-LPA signaling axis is a key driver of pro-fibrotic processes, making its inhibition a compelling approach for IPF intervention.[1][2] This guide provides a head-to-head comparison of key ATX inhibitors—ziritaxestat (B607656), cudetaxestat (B10854783), and BBT-877—based on their performance in preclinical IPF models.
Mechanism of Action: A Fundamental Difference
The therapeutic potential of ATX inhibitors is not only defined by their potency but also by their mechanism of action. Ziritaxestat (GLPG1690) is a competitive inhibitor, vying with the natural substrate, lysophosphatidylcholine (B164491) (LPC), for the active site of the ATX enzyme. In contrast, cudetaxestat (BLD-0409) is a non-competitive inhibitor, binding to an allosteric site. This distinction is critical, as non-competitive inhibitors can maintain their efficacy even in environments with high substrate concentrations, which are characteristic of fibrotic tissues. BBT-877 is another potent ATX inhibitor that has shown promise in preclinical studies.
In Vitro Potency: A Quantitative Look
The intrinsic potency of these inhibitors against the human ATX enzyme provides a baseline for their potential therapeutic efficacy. The half-maximal inhibitory concentration (IC50) is a standard measure of this potency, with lower values indicating greater potency.
| Inhibitor | IC50 (nmol/L) | Mechanism of Action |
| Ziritaxestat (GLPG1690) | 49.3 | Competitive |
| Cudetaxestat (BLD-0409) | 2.77 | Non-competitive |
| BBT-877 | 0.45 | Not Specified |
Data sourced from a single preclinical study for direct comparison.
Preclinical Efficacy in the Bleomycin-Induced Lung Fibrosis Model
The bleomycin-induced lung fibrosis model in mice is the most widely used and best-characterized preclinical model for IPF.[3] In this model, the administration of bleomycin (B88199) instigates an inflammatory response that progresses to fibrosis, mimicking key aspects of the human disease. The efficacy of therapeutic interventions is primarily assessed by the reduction in lung fibrosis, quantified by the Ashcroft score, and the decrease in collagen deposition, measured by hydroxyproline (B1673980) content.[4][5]
While direct head-to-head in vivo studies comparing all three inhibitors are not publicly available, individual studies have demonstrated the anti-fibrotic effects of each compound. All three inhibitors have been shown to reduce fibrosis in the bleomycin-induced mouse model.
Ziritaxestat (GLPG1690): Preclinical studies demonstrated that ziritaxestat was efficacious in the bleomycin-induced lung fibrosis model, showing a reduction in Ashcroft scores and collagen content.[6][7] However, despite these promising preclinical and early clinical results, two large Phase 3 trials (ISABELA 1 and 2) were terminated as ziritaxestat did not show a favorable benefit-risk profile in IPF patients.[8]
Cudetaxestat (BLD-0409): In the bleomycin-induced lung fibrosis model, cudetaxestat has been shown to significantly reduce the Ashcroft score and collagen deposition. Its non-competitive mechanism is suggested to provide a therapeutic advantage.
BBT-877: Preclinical data for BBT-877 in the bleomycin mouse model demonstrated a superior reduction in lung fibrosis as assessed by both the Ashcroft score and collagen deposition when compared to other compounds in the same study.[4]
Due to the lack of a unified head-to-head study, a table with directly comparable quantitative in vivo data cannot be responsibly compiled. Researchers are encouraged to consult the primary literature for the specific experimental contexts of these findings.
Signaling Pathways and Experimental Workflows
To visualize the biological context and experimental design, the following diagrams are provided.
References
- 1. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. member.thoracic.org [member.thoracic.org]
- 4. publications.ersnet.org [publications.ersnet.org]
- 5. Resolution of bleomycin-induced murine pulmonary fibrosis via a splenic lymphocyte subpopulation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Pulmonary Fibrosis in a Bleomycin Mouse Model Using Automated Histological Image Analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A mouse model of chronic idiopathic pulmonary fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of ATX Inhibitors in Pirfenidone-Resistant Pulmonary Fibrosis Models: A Research Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of a representative Autotaxin (ATX) inhibitor, designated here as ATX Inhibitor 26, against the current standard-of-care drug, pirfenidone (B1678446), with a focus on its potential efficacy in theoretical pirfenidone-resistant models of idiopathic pulmonary fibrosis (IPF). While direct preclinical studies on ATX inhibitors in established pirfenidone-resistant models are not yet available in published literature, this document synthesizes known mechanisms of action and preclinical data to offer a forward-looking perspective for researchers in this field.
Introduction to Therapeutic Strategies in IPF
Idiopathic pulmonary fibrosis is a progressive and fatal lung disease with a median survival of 3-5 years.[1] The current therapeutic landscape is dominated by two FDA-approved drugs, pirfenidone and nintedanib, which have been shown to slow the decline in lung function but do not halt or reverse the disease.[2][3] Pirfenidone is an orally active small molecule with anti-fibrotic, anti-inflammatory, and antioxidant properties.[1][3][4] However, not all patients respond to pirfenidone, and some may develop resistance over time, highlighting the urgent need for novel therapeutic strategies.
The autotaxin-lysophosphatidic acid (ATX-LPA) signaling axis has emerged as a key pathway in the pathogenesis of pulmonary fibrosis.[5][6] ATX is an enzyme that produces LPA, a bioactive lipid that promotes fibroblast proliferation, myofibroblast differentiation, and collagen deposition.[6][7][8] Elevated levels of ATX and LPA have been found in the lungs of IPF patients.[5][6] Consequently, inhibitors of ATX are being actively investigated as a promising therapeutic approach for IPF.[9] This guide focuses on the potential of a representative ATX inhibitor, "this compound," in overcoming the limitations of pirfenidone.
Comparative Signaling Pathways
To understand the potential for ATX inhibitors in a pirfenidone-resistant setting, it is crucial to compare their distinct mechanisms of action. Pirfenidone has a broad, not fully elucidated, mechanism, believed to involve the downregulation of pro-fibrotic and pro-inflammatory cytokines like TGF-β and TNF-α.[4] In contrast, ATX inhibitors specifically target the production of LPA, thereby inhibiting its downstream signaling through LPA receptors (LPARs).[7][8]
Preclinical Efficacy in Fibrosis Models
While direct comparative data in resistant models is lacking, the efficacy of both pirfenidone and various ATX inhibitors has been demonstrated in preclinical models of pulmonary fibrosis, most commonly the bleomycin-induced fibrosis model. The tables below summarize representative data from such studies.
Table 1: Efficacy of Pirfenidone in Preclinical Lung Fibrosis Models
| Model | Species | Dosing Regimen | Key Findings | Reference |
| Bleomycin-induced | Hamster | 0.5% in chow | Reduced lung hydroxyproline (B1673980) by ~70%; preserved lung function. | [10] |
| Bleomycin-induced | Mouse | 300 mg/kg/day, p.o. | Significantly reduced Ashcroft score and collagen content. | [10] |
| Amiodarone-induced | Hamster | 0.5% in chow | Prevented fibrosis and suppressed TGF-β1 mRNA elevation. | [11] |
| Orthotopic Lung Transplant | Rat | 0.5% in feed | Reduced interstitial and peribronchial fibrosis. | [10] |
Table 2: Efficacy of Representative ATX Inhibitors in Preclinical Lung Fibrosis Models
| ATX Inhibitor (Example) | Model | Species | Dosing Regimen | Key Findings | Reference |
| Ziritaxestat (GLPG1690) | Bleomycin-induced | Mouse | 60 mg/kg, b.i.d., p.o. | Reduced lung collagen, improved lung function. | [6] |
| BBT-877 | Bleomycin-induced | Mouse | Not specified | Reduced fibrosis versus vehicle. | [8] |
| Cudetaxestat (BLD-0409) | Bleomycin-induced | Mouse | Not specified | Reduced fibrosis versus vehicle. | [8] |
A Proposed Experimental Protocol for Evaluating this compound in a Pirfenidone-Resistant Model
To address the critical question of efficacy in a resistant setting, a robust preclinical model is required. The following section details a proposed experimental workflow to establish a pirfenidone-resistant model and subsequently test the efficacy of this compound.
Experimental Protocol
1. Induction of Pirfenidone Resistance:
-
Animal Model: C57BL/6 mice, 8-10 weeks old.
-
Fibrosis Induction: A single intratracheal instillation of bleomycin (B88199) (1.5 U/kg).
-
Pirfenidone Treatment: Begin treatment with pirfenidone (e.g., 200 mg/kg/day via oral gavage) 7 days post-bleomycin and continue for an extended period (e.g., 6-8 weeks). A control group receives vehicle.
-
Monitoring Resistance: At defined intervals (e.g., 4, 6, and 8 weeks), assess lung function (e.g., forced vital capacity via flexiVent) and fibrotic markers (e.g., lung collagen content via hydroxyproline assay). Resistance can be defined as a lack of significant improvement or a renewed decline in lung function and an increase in fibrotic markers despite continued pirfenidone treatment, compared to the initial treatment response.
2. Efficacy Study of this compound in Resistant Animals:
-
Study Groups:
-
Group 1: Pirfenidone-resistant mice receiving vehicle.
-
Group 2: Pirfenidone-resistant mice receiving this compound (dose to be determined by pharmacokinetic studies).
-
Group 3: Pirfenidone-resistant mice continuing on pirfenidone.
-
Group 4 (Control): Age-matched healthy mice.
-
-
Treatment Duration: 2-3 weeks.
-
Primary Endpoints:
-
Change in lung function (Forced Vital Capacity, Compliance).
-
Lung collagen content (Hydroxyproline assay).
-
Histopathological assessment of fibrosis (Ashcroft score).
-
-
Secondary Endpoints:
-
Quantification of myofibroblasts (α-SMA staining).
-
Levels of LPA in bronchoalveolar lavage fluid (BALF).
-
Gene expression analysis of key fibrotic markers (e.g., Col1a1, Acta2, Tgfb1) in lung tissue.
-
Conclusion
The development of resistance to pirfenidone represents a significant clinical challenge in the management of IPF. Based on its distinct mechanism of action targeting the ATX-LPA pathway, this compound and other compounds in its class represent a highly promising therapeutic strategy for patients who do not respond or lose responsiveness to current therapies. The proposed experimental protocol provides a framework for validating this hypothesis in a preclinical setting. Successful demonstration of efficacy in pirfenidone-resistant models would provide a strong rationale for the clinical development of ATX inhibitors as a second-line or combination therapy for idiopathic pulmonary fibrosis. Further research in this area is critical to advancing the treatment paradigm for this devastating disease.
References
- 1. Pirfenidone treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of the Autotaxin-Lysophosphatidic Acid Axis and Their Potential in the Treatment of Interstitial Lung Disease: Current Perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pirfenidone for Idiopathic Pulmonary Fibrosis and Beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Antifibrotic activities of pirfenidone in animal models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Autotaxin in Pathophysiology and Pulmonary Fibrosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. publications.ersnet.org [publications.ersnet.org]
- 9. Experimental autotaxin inhibitors for the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. academic.oup.com [academic.oup.com]
A Comparative Analysis of ATX Inhibitor and Nintedanib Combination Therapy in Idiopathic Pulmonary Fibrosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the therapeutic strategies involving autotaxin (ATX) inhibition and nintedanib (B1663095), with a focus on their potential as a combination therapy for Idiopathic Pulmonary Fibrosis (IPF). We will delve into their distinct mechanisms of action, present clinical trial data, and outline the experimental protocols that have defined our current understanding of this therapeutic approach. For the purpose of this guide, the well-characterized ATX inhibitor ziritaxestat (B607656) (GLPG1690) will be used as the representative for the class of ATX inhibitors, as specific data for a compound designated "ATX inhibitor 26" is not publicly available.
Introduction to Therapeutic Targets in IPF
Idiopathic Pulmonary Fibrosis is a progressive and fatal lung disease characterized by the relentless scarring of lung tissue.[1] The pathogenesis of IPF is complex, involving aberrant wound healing responses to alveolar epithelial cell injury. This leads to the proliferation of fibroblasts and their differentiation into myofibroblasts, which excessively deposit extracellular matrix (ECM) proteins.[2][3] Two key pathways implicated in this process are the autotaxin-lysophosphatidic acid (ATX-LPA) axis and receptor tyrosine kinase signaling.
Nintedanib , an approved therapy for IPF, is a small molecule inhibitor that targets multiple receptor tyrosine kinases, including platelet-derived growth factor receptor (PDGFR), fibroblast growth factor receptor (FGFR), and vascular endothelial growth factor receptor (VEGFR).[2][3] By blocking these receptors, nintedanib interferes with fibroblast proliferation, migration, and differentiation.[2][3]
Ziritaxestat (GLPG1690) is a selective inhibitor of autotaxin (ATX), an enzyme responsible for producing lysophosphatidic acid (LPA).[4][5] LPA is a pro-fibrotic signaling molecule that is upregulated in the lungs of IPF patients.[4] By inhibiting ATX, ziritaxestat was developed with the aim of reducing LPA levels and thereby mitigating downstream fibrotic processes.[4]
The distinct mechanisms of action of nintedanib and ATX inhibitors led to the hypothesis that a combination therapy could offer synergistic or additive benefits in treating IPF.
Mechanisms of Action: A Comparative Overview
The signaling pathways targeted by ziritaxestat and nintedanib are distinct, providing a strong rationale for investigating their combined effect.
Ziritaxestat: Targeting the ATX-LPA Pathway
Ziritaxestat functions by selectively inhibiting autotaxin, which catalyzes the conversion of lysophosphatidylcholine (B164491) (LPC) to lysophosphatidic acid (LPA). LPA then binds to its G protein-coupled receptors (LPARs) on various cell types, including fibroblasts, leading to pro-fibrotic responses such as proliferation, migration, and ECM deposition.
References
- 1. hcplive.com [hcplive.com]
- 2. [PDF] Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis | Semantic Scholar [semanticscholar.org]
- 3. Mode of action of nintedanib in the treatment of idiopathic pulmonary fibrosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pulmonaryfibrosisnews.com [pulmonaryfibrosisnews.com]
- 5. reports.glpg.com [reports.glpg.com]
A Comparative Guide to the Pharmacokinetic Profile of ATX Inhibitor 26 and Other Key Autotaxin Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the pharmacokinetic profile of the novel acetohydroxamate-based autotaxin (ATX) inhibitor, ATX inhibitor 26 (also referred to as AKS 26), alongside two other well-characterized ATX inhibitors, GLPG1690 (Ziritaxestat) and PF-8380. This objective comparison, supported by experimental data, is intended to assist researchers in evaluating the potential of these compounds for further drug development.
Executive Summary
Autotaxin (ATX) is a key enzyme in the lysophosphatidic acid (LPA) signaling pathway, which is implicated in a variety of physiological and pathological processes, including fibrosis, inflammation, and cancer. Inhibition of ATX is a promising therapeutic strategy, and a thorough understanding of the pharmacokinetic properties of ATX inhibitors is crucial for their clinical translation. This guide focuses on the in vivo pharmacokinetic profiles of this compound, GLPG1690, and PF-8380 in mice, providing a basis for the comparative assessment of their absorption, distribution, metabolism, and excretion (ADME) characteristics.
Quantitative Pharmacokinetic Data
The following table summarizes the key pharmacokinetic parameters of this compound, GLPG1690, and PF-8380 in mice following intravenous and oral administration.
| Compound | Administration Route | Dose (mg/kg) | Cmax (µg/mL) | Tmax (h) | AUC (µg·h/mL) | Half-life (t½) (h) | Bioavailability (%) |
| This compound (AKS 26) | Intravenous | 5 | ~3.5 (estimated) | 0.08 | Not Reported | Not Reported | N/A |
| GLPG1690 | Oral | Not Reported | Not Reported | Not Reported | 11 | Not Reported | Not Reported |
| PF-8380 | Oral | 120 | ~10 | ~1 | Not Reported | >12 | Not Reported |
Note: The data for this compound is estimated from a published plasma concentration-time curve[1]. A complete dataset with all pharmacokinetic parameters was not available in the reviewed literature. Data for GLPG1690 and PF-8380 in mice is compiled from various sources and may not represent head-to-head comparative studies.
Experimental Protocols
The pharmacokinetic parameters presented in this guide are derived from in vivo studies in mice. The following provides a generalized methodology for such experiments.
1. Animal Models:
-
Studies are typically conducted in male CD-1 or C57BL/6 mice, weighing between 20-30g.
-
Animals are housed in a controlled environment with a standard 12-hour light/dark cycle and have ad libitum access to food and water.
2. Drug Administration:
-
Intravenous (IV) Administration: The test compound is formulated in a suitable vehicle (e.g., a mixture of saline, ethanol, and a solubilizing agent like PEG400) and administered as a single bolus injection into the tail vein.
-
Oral (PO) Administration: The test compound is formulated as a suspension or solution in a vehicle such as 0.5% methylcellulose (B11928114) and administered via oral gavage.
3. Blood Sampling:
-
Blood samples are collected at predetermined time points post-dosing (e.g., 0.08, 0.25, 0.5, 1, 2, 4, 8, and 24 hours).
-
Blood is typically drawn from the retro-orbital sinus or saphenous vein into heparinized tubes.
-
Plasma is separated by centrifugation and stored at -80°C until analysis.
4. Bioanalysis:
-
The concentration of the test compound in plasma samples is quantified using a validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method.
-
A standard curve is generated using known concentrations of the compound to ensure accuracy and precision of the measurements.
5. Pharmacokinetic Analysis:
-
Pharmacokinetic parameters are calculated from the plasma concentration-time data using non-compartmental analysis with software such as WinNonlin.
-
Key parameters determined include:
-
Cmax: Maximum plasma concentration.
-
Tmax: Time to reach maximum plasma concentration.
-
AUC (Area Under the Curve): A measure of total drug exposure over time.
-
t½ (Half-life): The time required for the plasma concentration of the drug to decrease by half.
-
Bioavailability: The fraction of an administered dose of unchanged drug that reaches the systemic circulation.
-
Signaling Pathway and Experimental Workflow
To provide a better understanding of the biological context and the experimental approach, the following diagrams illustrate the ATX-LPA signaling pathway and a typical in vivo pharmacokinetic workflow.
References
Navigating the Safety Landscape of Autotaxin Inhibition: A Comparative Guide for Researchers
For researchers and drug development professionals invested in the therapeutic potential of autotaxin (ATX) inhibitors, a thorough understanding of their safety and tolerability is paramount. This guide provides a comparative analysis of ATX inhibitor S32826 and its alternatives, supported by available preclinical and clinical data. Detailed experimental protocols and visual workflows are included to facilitate the design and interpretation of safety and tolerability studies.
Autotaxin, a key enzyme in the production of lysophosphatidic acid (LPA), plays a significant role in various physiological and pathological processes, including cell proliferation, migration, and inflammation. Its inhibition is a promising strategy for a range of diseases. However, the successful clinical translation of any ATX inhibitor hinges on a favorable safety profile. This guide delves into the safety and tolerability of the potent in vitro inhibitor S32826 and compares it with other notable ATX inhibitors: GLPG1690, PF-8380, HA130, and ONO-8430506.
Comparative Safety and Tolerability of ATX Inhibitors
A critical aspect of preclinical drug development is the assessment of a compound's safety margin. The following table summarizes the available in vitro and in vivo safety and tolerability data for S32826 and its comparators.
| Inhibitor | In Vitro Cytotoxicity | In Vivo Tolerability & Safety Findings |
| S32826 | Moderate cytostatic effect on OVCAR-3 ovarian carcinoma cells. Not cytotoxic. | Poor in vivo stability and/or bioavailability has precluded in vivo studies. |
| GLPG1690 | Data not publicly available. | Healthy Volunteers (Phase 1): Well-tolerated up to single doses of 1500 mg and multiple doses of 1000 mg once daily for 14 days. No dose-limiting toxicity observed.[1] IPF Patients (Phase 2a): Generally well-tolerated. Most treatment-emergent adverse events were mild to moderate.[2] |
| PF-8380 | Incubation of BV-2 microglia with 30 µM for 24 hours resulted in a 70% decrease in MTT reduction, indicating a potential for cytotoxicity at higher concentrations.[3] | No toxic effects observed in mice with prolonged high-dosing (120 mg/kg for 3 weeks). No weight loss or macroscopic signs of toxicity were reported.[4][5] |
| HA130 | Minimal toxicity against A2058, HEK293T, and HepG2 cell lines (TD50 = 105, 83, & 2056 µM respectively).[6] | Intravenous injection in mice was well-tolerated, allowing for the assessment of in vivo efficacy.[7] Used in hemoperfusion cartridges with a demonstrated good safety profile.[8] |
| ONO-8430506 | Generally considered non-cytotoxic in various studies.[9] | Good pharmacokinetic profiles in preclinical species (rat, dog, monkey).[10] Used in in vivo efficacy studies in mice at doses up to 100 mg/kg without reported toxicity.[11] |
Experimental Methodologies
Accurate assessment of safety and tolerability relies on robust experimental protocols. Below are detailed methodologies for key in vitro and in vivo assays.
In Vitro Cytotoxicity Assays
1. MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay assesses cell metabolic activity as an indicator of cell viability.
-
Principle: Mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, forming a purple formazan (B1609692) product. The amount of formazan is proportional to the number of metabolically active cells.
-
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat cells with a range of concentrations of the ATX inhibitor and incubate for a desired period (e.g., 24, 48, or 72 hours). Include vehicle-only and no-treatment controls.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 4 hours at 37°C.
-
Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value for cytotoxicity.[12][13][14]
-
2. Lactate Dehydrogenase (LDH) Assay
This assay quantifies cytotoxicity by measuring the activity of LDH released from damaged cells into the culture medium.
-
Principle: LDH is a stable cytosolic enzyme that is released upon cell membrane damage. The released LDH activity is measured in a coupled enzymatic reaction that results in the conversion of a tetrazolium salt into a colored formazan product.
-
Protocol for Adherent Cells:
-
Cell Seeding and Treatment: Seed and treat cells with the test compound in a 96-well plate as described for the MTT assay.
-
Establish Controls:
-
Background Control: Medium only.
-
Low Control (Spontaneous LDH release): Untreated cells.
-
High Control (Maximum LDH release): Cells treated with a lysis solution (e.g., Triton X-100).
-
-
Supernatant Collection: After the incubation period, centrifuge the plate at 250 x g for 10 minutes. Carefully transfer 100 µL of the supernatant from each well to a new flat-bottom 96-well plate.
-
LDH Reaction: Add 100 µL of the LDH reaction mixture to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Absorbance Measurement: Measure the absorbance at 490 nm.
-
Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the controls.[15][16][17][18][19]
-
In Vivo Tolerability Study
Maximum Tolerated Dose (MTD) Study in Rodents (Oral Administration)
This study is designed to determine the highest dose of a compound that can be administered without causing unacceptable toxicity.
-
Principle: Animals are administered escalating doses of the test compound, and are closely monitored for signs of toxicity.
-
Protocol:
-
Animal Model: Use a standard rodent model (e.g., CD-1 mice or Sprague-Dawley rats), with an equal number of males and females per group.
-
Dose Groups: Establish multiple dose groups, including a vehicle control group and at least three escalating dose levels of the ATX inhibitor. The initial dose levels can be estimated from in vitro cytotoxicity data and pharmacokinetic predictions.
-
Administration: Administer the compound orally (e.g., by gavage) once daily for a defined period (e.g., 5-14 days).
-
Clinical Observations: Monitor the animals daily for clinical signs of toxicity, including changes in appearance, behavior, and body weight. Record food and water consumption.
-
Endpoint: The MTD is defined as the highest dose that does not cause mortality, severe clinical signs, or a significant loss of body weight (typically >10-15%).
-
Pathology: At the end of the study, perform a gross necropsy on all animals. For selected dose groups, collect tissues for histopathological examination to identify any target organ toxicity.[20][21][22][23]
-
Visualizing Key Pathways and Workflows
Autotaxin-LPA Signaling Pathway
The following diagram illustrates the central role of autotaxin in the production of LPA and the subsequent activation of downstream signaling pathways.
The Autotaxin-LPA signaling cascade.
Experimental Workflow for Assessing Inhibitor Safety
The following diagram outlines a typical workflow for the preclinical safety assessment of a novel ATX inhibitor.
Preclinical safety assessment workflow.
References
- 1. Safety, Pharmacokinetics, and Pharmacodynamics of the Autotaxin Inhibitor GLPG1690 in Healthy Subjects: Phase 1 Randomized Trials - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Inhibition of Autotaxin and Lysophosphatidic Acid Receptor 5 Attenuates Neuroinflammation in LPS-Activated BV-2 Microglia and a Mouse Endotoxemia Model - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. HA130 (Autotaxin Inhibitor) - Echelon Biosciences [echelon-inc.com]
- 7. Boronic acid-based inhibitor of autotaxin reveals rapid turnover of LPA in the circulation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. ONO-8430506: A Novel Autotaxin Inhibitor That Enhances the Antitumor Effect of Paclitaxel in a Breast Cancer Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. medchemexpress.com [medchemexpress.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. bds.berkeley.edu [bds.berkeley.edu]
- 14. MTT Analysis Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 15. takarabio.com [takarabio.com]
- 16. content.abcam.com [content.abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. LDH cytotoxicity assay [protocols.io]
- 19. scientificlabs.co.uk [scientificlabs.co.uk]
- 20. Non-Clinical Toxicology Evaluation of the Novel Non-ATP Competitive Oral PI3 Kinase Delta Inhibitor Roginolisib - PMC [pmc.ncbi.nlm.nih.gov]
- 21. researchgate.net [researchgate.net]
- 22. Determination of maximum tolerated dose and toxicity of Inauhzin in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 23. nc3rs.org.uk [nc3rs.org.uk]
Safety Operating Guide
Proper Disposal of ATX Inhibitor 26: A Step-by-Step Guide
For Immediate Reference: Researchers, scientists, and drug development professionals must adhere to stringent disposal protocols for potent small molecule inhibitors like ATX inhibitor 26 to ensure laboratory safety and environmental protection. This guide provides a comprehensive framework for the proper disposal of this compound.
The disposal of any potent chemical agent requires careful planning and execution in accordance with institutional, local, and national regulations. The following procedures are based on general best practices for hazardous chemical waste and should be supplemented with a thorough review of the specific Safety Data Sheet (SDS) for the this compound in use.
Immediate Safety and Handling Considerations
Before initiating any disposal procedure, it is imperative to be equipped with the appropriate Personal Protective Equipment (PPE). Work should be conducted in a well-ventilated area, preferably within a designated chemical fume hood to minimize inhalation risks.[1]
Table 1: Essential Personal Protective Equipment (PPE)
| PPE Category | Specific Item |
| Eye Protection | Safety goggles or face shield |
| Hand Protection | Chemical-resistant gloves |
| Body Protection | Laboratory coat or gown |
| Foot Protection | Closed-toed shoes |
Step-by-Step Disposal Procedure
The disposal of this compound must be managed as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) office.[1] It is crucial to maintain separate, clearly labeled containers for solid and liquid waste.[1]
-
Containerization: Utilize only approved, leak-proof, and chemically compatible hazardous waste containers.[1] Ensure that containers are securely closed when not in use to prevent spills and volatilization.[1]
-
Labeling: All waste containers must be accurately labeled with the full chemical name ("this compound"), the primary hazard(s) (e.g., "Harmful if swallowed," "Causes severe skin burns and eye damage," "May cause respiratory irritation"), and the accumulation start date.[2]
-
Waste Accumulation: Store waste containers in a designated, secure, and well-ventilated satellite accumulation area. This area should be away from incompatible materials.
-
Disposal Request: Once the waste container is full or the accumulation time limit set by your institution is reached, submit a hazardous waste pickup request to your EHS department. Do not dispose of this compound down the drain or in regular trash.
-
Decontamination: Thoroughly decontaminate all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol, isopropanol) followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Emergency Procedures: In case of a spill, immediately alert personnel in the vicinity and follow your institution's spill response protocol. For personal exposure, refer to the first aid measures outlined in the SDS.[2][3][4][5]
Experimental Workflow for Disposal
Caption: Workflow for the proper disposal of this compound.
Signaling Pathway Context: The Importance of Proper Handling
Autotaxin (ATX) is a critical enzyme in the production of lysophosphatidic acid (LPA), a signaling molecule involved in various cellular processes.[6] Inhibitors of ATX are potent compounds designed to interfere with this pathway.[6] Given their biological activity, accidental exposure can have unintended physiological effects. Therefore, strict adherence to safety and disposal protocols is paramount.
Caption: Inhibition of the ATX-LPA signaling pathway by this compound.
References
Safeguarding Your Research: A Comprehensive Guide to Handling ATX Inhibitor 26
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount, especially when working with novel chemical compounds like ATX Inhibitor 26. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, to foster a culture of safety and build trust in your laboratory practices. The following procedural, step-by-step guidance directly addresses key operational questions for handling this potent research compound.
Personal Protective Equipment (PPE): Your First Line of Defense
When handling this compound, a thorough risk assessment should be conducted to determine the appropriate level of personal protective equipment. Given the unknown specific hazards of a novel compound, a cautious approach is warranted. The following table summarizes the recommended PPE based on established safety levels.[1][2][3]
| PPE Level | Respiratory Protection | Eye & Face Protection | Hand Protection | Protective Clothing |
| Level C (Recommended Minimum) | Full-face or half-mask air-purifying respirator (NIOSH approved)[1][2] | Chemical splash goggles or safety glasses meeting ANSI Z.87.1 standard. A face shield is required when there is a risk of splashes.[4] | Double gloving with chemically resistant gloves (e.g., nitrile) is recommended. Consult manufacturer's glove compatibility charts.[4] | A lab coat (Nomex® or similar flame-resistant material recommended), long pants, and closed-toe, closed-heel shoes.[4] |
| Level B (For higher risk procedures) | Positive-pressure, self-contained breathing apparatus (SCBA) or supplied-air respirator.[1][2] | Chemical splash goggles and a face shield. | Outer and inner chemical-resistant gloves.[1][2] | Hooded chemical-resistant clothing (e.g., coveralls).[1][2] |
Experimental Protocol: Preparation of a Stock Solution and Cell Treatment
This protocol outlines a standard procedure for preparing a stock solution of this compound and its application in a cell-based assay.
Materials:
-
This compound (solid form)
-
Anhydrous solvent (e.g., DMSO)
-
Calibrated analytical balance
-
Fume hood
-
Vortex mixer
-
Sterile microcentrifuge tubes
-
Pipettes and sterile, filtered pipette tips
-
Cell culture medium
-
Personal Protective Equipment (as specified in the table above)
Procedure:
-
Preparation of Stock Solution (in a fume hood): a. Don all required PPE before handling the compound. b. Tare a sterile, pre-weighed microcentrifuge tube on a calibrated analytical balance. c. Carefully weigh the desired amount of this compound into the tube. d. Record the exact weight. e. Add the calculated volume of anhydrous solvent to the tube to achieve the desired stock concentration (e.g., 10 mM). f. Cap the tube securely and vortex until the compound is completely dissolved. g. Label the tube clearly with the compound name, concentration, solvent, date, and your initials. h. Store the stock solution at the recommended temperature (typically -20°C or -80°C) in a desiccated environment.
-
Cell Treatment: a. Thaw the stock solution on ice. b. In a biological safety cabinet, dilute the stock solution to the final working concentration in pre-warmed cell culture medium. c. Gently mix the medium containing the inhibitor. d. Remove the existing medium from the cells to be treated. e. Add the medium containing the desired concentration of this compound to the cells. f. Incubate the cells for the desired period under standard cell culture conditions.
Operational and Disposal Plans
Handling and Storage:
-
Always handle this compound in a designated area, such as a chemical fume hood, to minimize inhalation exposure.[5]
-
Use engineering controls like fume hoods and local exhaust ventilation as the primary means of exposure control.[4]
-
Store the compound in a cool, dry, and well-ventilated area, away from incompatible materials.
-
Keep containers tightly closed when not in use.
Spill Management:
-
Evacuate the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
For small spills of solid material, carefully sweep up the material and place it in a sealed container for disposal. Avoid generating dust.
-
For liquid spills, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
Report all spills to the laboratory supervisor and environmental health and safety (EHS) office.
Waste Disposal:
-
All waste contaminated with this compound, including empty containers, used pipette tips, and contaminated PPE, must be disposed of as hazardous chemical waste.
-
Collect all waste in clearly labeled, sealed containers.
-
Follow all local, state, and federal regulations for hazardous waste disposal. Contact your institution's EHS office for specific guidance.
Visualizing Workflows and Pathways
To further clarify procedural steps and the inhibitor's potential mechanism, the following diagrams are provided.
Caption: Workflow for the safe handling of this compound.
Caption: Hypothetical signaling pathway inhibited by this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
